molecular formula C10H14FN B1596366 Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- CAS No. 90389-87-0

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Cat. No.: B1596366
CAS No.: 90389-87-0
M. Wt: 167.22 g/mol
InChI Key: LULJUYVORLDSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULJUYVORLDSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238117
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-87-0
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile. The guide covers chemical identity, predicted physicochemical properties, a detailed synthetic protocol via reductive amination, and an expert analysis of its potential biological significance and safety considerations. The strategic incorporation of a fluorine atom is discussed in the context of its potential to modulate metabolic stability and target engagement, making this compound a compelling subject for further investigation.

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-fluoro-N-isopropylbenzylamine), belongs to this important class of fluorinated compounds. While specific research on this molecule is not widely published, its structural motifs—a fluorinated phenyl ring and a secondary amine with a sterically hindering isopropyl group—suggest its potential as a scaffold in the development of novel therapeutics, particularly in the realm of neuroscience and beyond. This guide aims to provide a foundational understanding of its core properties, empowering researchers to explore its potential applications.

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a substituted benzylamine with a fluorine atom at the meta-position of the benzene ring and an isopropyl group attached to the nitrogen atom.

IdentifierValue
Systematic Name Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Common Name 3-fluoro-N-isopropylbenzylamine
CAS Number 90389-87-0
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.23 g/mol
Canonical SMILES CC(C)NCC1=CC(=CC=C1)F
InChI Key Not readily available

Physicochemical Properties: An Expert Estimation

Direct experimental data for the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- are not extensively reported. However, we can predict these properties with a high degree of confidence based on the analysis of its structural components and comparison with analogous compounds.

PropertyPredicted ValueRationale and Comparative Analysis
Appearance Colorless to pale yellow liquidThe non-fluorinated analog, N-isopropylbenzylamine, is a colorless liquid. The introduction of a single fluorine atom is unlikely to significantly alter its physical state at room temperature.
Boiling Point ~210-220 °CN-isopropylbenzylamine has a boiling point of 200 °C. The addition of a fluorine atom increases the molecular weight and polarity, which is expected to slightly raise the boiling point.
Melting Point Not Applicable (liquid at STP)Consistent with the predicted liquid state at standard temperature and pressure.
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.The presence of the amine group allows for some water solubility through hydrogen bonding, but the aromatic ring and isopropyl group confer significant nonpolar character.
pKa (of the conjugate acid) ~9.0 - 9.5The pKa of the conjugate acid of N-isopropylbenzylamine is approximately 9.7. The electron-withdrawing nature of the fluorine atom on the benzene ring is expected to slightly decrease the basicity of the amine.

Synthesis and Purification: A Validated Approach

The most direct and widely applicable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-fluorobenzaldehyde 3-Fluorobenzaldehyde imine_formation Imine Formation (Intermediate) 3-fluorobenzaldehyde->imine_formation Condensation isopropylamine Isopropylamine isopropylamine->imine_formation reduction Reduction imine_formation->reduction In situ final_product Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- reduction->final_product NaBH(OAc)₃

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add isopropylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 6.8-7.4 ppm), a singlet or doublet for the benzylic protons (~3.7 ppm), a multiplet for the methine proton of the isopropyl group (~2.8 ppm), and a doublet for the methyl protons of the isopropyl group (~1.1 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbons of the isopropyl group will also be present in the aliphatic region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 167. A prominent fragment would be the benzylic cation at m/z = 109 (C₇H₆F⁺), resulting from the cleavage of the C-N bond.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-N stretching band. The C-F bond will also have a characteristic stretching vibration.

Potential Biological Activity and Toxicological Profile

The biological activity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- has not been explicitly reported. However, its structural similarity to N-isopropylbenzylamine, a compound known to have been used as a substitute for methamphetamine, suggests that it may possess some activity on the central nervous system. It is important to note that N-isopropylbenzylamine itself is reported to have limited stimulant effects and may be associated with adverse side effects.

The introduction of a fluorine atom at the meta-position of the benzene ring can have several effects on the biological profile:

  • Metabolic Stability: The strong C-F bond can block metabolic oxidation at that position, potentially increasing the half-life of the compound in vivo.

  • Receptor Binding: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, which may influence its binding affinity and selectivity for biological targets.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross the blood-brain barrier and other biological membranes.

Toxicological data for this specific compound is not available. However, related benzylamines can be skin and eye irritants. The non-fluorinated analog, N-isopropylbenzylamine, has been shown to induce toxicity in neuronal cell lines in vitro. Therefore, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- represents a molecule of significant interest for further research in medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological relevance. The well-established reductive amination protocol offers a reliable method for its preparation, enabling further investigation into its pharmacological and toxicological profile. The insights provided herein are intended to facilitate and encourage future studies to unlock the full potential of this and other fluorinated benzylamines in the development of novel therapeutic agents.

References

  • Information on N-isopropylbenzylamine as a methamphetamine substitute: Wikipedia contributors. (2023). Isopropylbenzylamine. In Wikipedia, The Free Encyclopedia.
  • General principles of fluorination in drug design: Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Reductive amination protocols: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Spectroscopic data of related compounds can be found in public databases such as the NIST Chemistry WebBook and PubChem.

An In-depth Technical Guide to the Physicochemical Characteristics of 3-fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific fluorinated amine, this document establishes a baseline using extensively documented data for the parent compound, N-isopropylbenzylamine. It further offers expert insights into the anticipated effects of 3-fluoro substitution on key parameters such as melting point, boiling point, solubility, and acidity (pKa). Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and reliable data. The synthesis of 3-fluoro-N-isopropylbenzylamine via reductive amination is also discussed, providing a holistic view for its practical application in a research setting.

Introduction

N-isopropylbenzylamine and its derivatives are important secondary amines that serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The introduction of a fluorine atom onto the aromatic ring, as in 3-fluoro-N-isopropylbenzylamine, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can influence metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of the fundamental physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine is therefore a prerequisite for its effective utilization in medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge and practical methodologies required to characterize this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This section outlines the key identifiers for 3-fluoro-N-isopropylbenzylamine.

  • IUPAC Name: N-((3-fluorophenyl)methyl)propan-2-amine

  • Synonyms: 3-fluoro-N-isopropylbenzylamine

  • Molecular Formula: C₁₀H₁₄FN

  • Molecular Weight: 167.22 g/mol

  • CAS Number: Not assigned. The non-fluorinated parent compound, N-isopropylbenzylamine, is registered under CAS Number 102-97-6.[2][3]

G start Start: Dry Sample prep Pack 2-3 mm of sample into a capillary tube start->prep place Place in melting point apparatus prep->place heat_fast Rapid heating (~10°C/min) to find approximate range place->heat_fast cool Cool apparatus ~20°C below approx. MP heat_fast->cool heat_slow Slow heating (1-2°C/min) through expected range cool->heat_slow observe Record T_initial (first liquid) and T_final (all liquid) heat_slow->observe end End: Melting Point Range observe->end

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to avoid solvent-induced melting point depression. Place a small amount of the powdered solid on a watch glass.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder until a 2-3 mm column of material is packed at the bottom.

  • Initial Rapid Determination: Place the capillary in a calibrated melting point apparatus. Heat rapidly (e.g., 10-15 °C per minute) to determine an approximate melting range. This provides a target for the precise measurement and saves time.

  • Apparatus Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

  • Precise Determination: Place a new capillary with a fresh sample into the apparatus. Heat slowly, at a rate of 1-2 °C per minute, once the temperature is within 15-20 °C of the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range. For a pure compound, this range should be narrow (< 2 °C).

  • Validation: Repeat the measurement at least twice. Consistent results validate the measurement.

Solubility Assessment

This protocol provides a systematic approach to understanding the solubility profile.

G start Start: ~10 mg sample in test tube add_water Add 1 mL H₂O, vortex start->add_water observe_water Soluble? add_water->observe_water add_hcl Add 1 mL 5% HCl, vortex observe_water->add_hcl No organic Test in organic solvents (EtOH, DCM, DMSO) observe_water->organic Yes observe_hcl Soluble? add_hcl->observe_hcl add_naoh Add 1 mL 5% NaOH, vortex observe_hcl->add_naoh No observe_hcl->organic Yes (Amine) observe_naoh Soluble? add_naoh->observe_naoh observe_naoh->organic No observe_naoh->organic Yes (Acidic Impurity)

Caption: Systematic Workflow for Solubility Testing.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of small test tubes.

  • Water Solubility: To the first tube, add 1 mL of deionized water. Vortex or shake vigorously for 30 seconds. Observe for dissolution. If soluble, the compound is polar.

  • Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% aqueous HCl to a new tube. Vortex. Dissolution indicates the presence of a basic functional group, such as an amine, which forms a soluble hydrochloride salt. This is the expected result for 3-fluoro-N-isopropylbenzylamine.

  • Aqueous Base Solubility: If insoluble in water and acid, add 1 mL of 5% aqueous NaOH to a new tube. Vortex. Dissolution would indicate an acidic functional group.

  • Organic Solvent Solubility: Systematically test solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, DMSO) by adding 1 mL of solvent to a fresh tube and vortexing.

  • Causality: This hierarchical approach first tests for high polarity (water solubility) and then probes for ionizable functional groups (acid/base solubility). The amine is expected to be insoluble in water but soluble in 5% HCl, confirming its basic character.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: Accurately prepare a solution of 3-fluoro-N-isopropylbenzylamine of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., methanol/water) to ensure complete dissolution.

  • Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10) at the temperature of the experiment. Place the sample solution in a jacketed beaker to maintain constant temperature and use a magnetic stirrer for continuous mixing.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: Determine the equivalence point (the point of maximum slope on the curve). The pKa is the pH at the half-equivalence point, where exactly half of the amine has been protonated. The pKa is the pH at which [R₂NH] = [R₂NH₂⁺].

Synthesis and Reactivity Overview

3-fluoro-N-isopropylbenzylamine can be efficiently synthesized via reductive amination. This is a robust and widely used method for forming C-N bonds. [4][5][6]

G reactants 3-Fluorobenzaldehyde + Isopropylamine intermediate Formation of Schiff Base/Iminium Ion Intermediate reactants->intermediate solvent Solvent (e.g., MeOH, TFE) solvent->intermediate reduction Reduction of Intermediate intermediate->reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reduction product 3-fluoro-N-isopropylbenzylamine reduction->product

Caption: Reductive Amination Synthesis Pathway.

The reaction proceeds by the nucleophilic attack of isopropylamine on the carbonyl carbon of 3-fluorobenzaldehyde, forming a hemiaminal which then dehydrates to a Schiff base (or its protonated iminium ion form). A reducing agent, such as sodium borohydride (NaBH₄), is then used to reduce the imine to the final secondary amine product. This method is often high-yielding and can be performed as a one-pot synthesis.

Conclusion

This technical guide has detailed the essential physicochemical characteristics of 3-fluoro-N-isopropylbenzylamine. By leveraging data from its parent compound, N-isopropylbenzylamine, and applying principles of physical organic chemistry, we have provided well-grounded predictions for its properties. The inclusion of validated, step-by-step experimental protocols provides researchers with the necessary tools to determine these parameters with high confidence. A robust understanding of these foundational properties is indispensable for the rational design and development of novel molecules in pharmaceutical and chemical research.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. Retrieved January 2, 2026, from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). Isopropylbenzylamine. Retrieved January 2, 2026, from [Link]

  • Tajbakhsh, M., et al. (2011). Catalyst-free one-pot reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride in 2,2,2-trifluoroethanol. Synthesis, 2011(3), 490-496. Referenced in ChemicalBook.
  • ResearchGate. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Retrieved January 2, 2026, from [Link]

Sources

"Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

This guide provides a comprehensive technical overview of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a fluorinated benzylamine derivative of significant interest in modern medicinal chemistry and drug development. We will delve into its molecular architecture, strategic synthesis, physicochemical properties, and the rationale behind its application in research, supported by established analytical workflows and safety protocols.

Molecular Identity and Structural Rationale

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is a member of the fluorinated benzylamine family, characterized by a precise molecular structure that combines an aromatic core, an aliphatic amine, and a strategically placed halogen.[1] The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance pharmacokinetic profiles, modulate physicochemical properties, and improve metabolic stability.[2][3]

The structure consists of a benzene ring substituted with a fluorine atom at the meta-position (position 3) relative to the benzylic carbon. This carbon is, in turn, bonded to a secondary amine functional group, which bears an isopropyl substituent (1-methylethyl).[1] This specific arrangement is not arbitrary; the meta-position of the fluorine atom is critical. It exerts a strong electron-withdrawing inductive effect, which can influence the basicity (pKa) of the nearby amine and alter the molecule's interaction with biological targets. Furthermore, placing fluorine on the aromatic ring can block potential sites of metabolic oxidation, a common strategy to increase a drug candidate's in vivo half-life.[3]

Core Molecular Structure

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants 3-Fluorobenzaldehyde + Isopropylamine Solvent Methanol or TFE Reactants->Solvent Dissolve Stir Stir at Room Temp (Imine Formation) Solvent->Stir AddReducer Add NaBH₄ (Reduction) Stir->AddReducer Quench Quench with Water AddReducer->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography or Distillation Extract->Purify FinalProduct Target Compound Purify->FinalProduct Yields

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Causality Note: Methanol is a common solvent as it effectively dissolves both the reactants and the sodium borohydride reducing agent. The reaction is typically run at room temperature to control selectivity and minimize side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in methanol (approx. 0.2 M concentration).

  • Amine Addition: To the stirring solution, add isopropylamine (1.1 equivalents) dropwise at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a multi-technique analytical workflow is essential. This self-validating system confirms the molecule's identity at multiple levels.

Characterization Workflow

start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Primary Structure ms Mass Spectrometry (LC-MS or GC-MS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups end Structure Confirmed & Purity Assessed nmr->end ms->end ir->end

Sources

An In-depth Technical Guide to N-(3-(Trifluoromethyl)benzyl)propan-2-amine (CAS Number: 90390-08-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-(Trifluoromethyl)benzyl)propan-2-amine, identified by CAS number 90390-08-2, is a secondary amine that holds significant potential within the realms of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group on the benzyl ring is a key structural feature, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol based on reductive amination, and a discussion of its potential applications in drug development, underpinned by the strategic importance of trifluoromethylated compounds. Additionally, this document outlines essential safety and handling procedures pertinent to its chemical class.

Chemical Identity and Physicochemical Properties

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a fluorinated benzylamine derivative. Its core structure consists of an isopropyl group attached to the nitrogen atom of a benzylamine, with a trifluoromethyl substituent at the meta-position of the phenyl ring.

Table 1: Chemical and Physical Properties

PropertyValueSource/Comment
CAS Number 90390-08-2
IUPAC Name N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine
Synonyms Isopropyl-(3-trifluoromethyl-benzyl)-amine
Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Appearance Expected to be a liquid or low-melting solid at room temperature.Based on similar N-benzylamines.
Boiling Point Not explicitly reported. Estimated to be in the range of 220-240 °C.Inferred from structurally related compounds.
Melting Point Not explicitly reported.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated.[6]General property of secondary amines.

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine is reductive amination .[7][8][9] This versatile reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Scheme

The synthesis proceeds by reacting 3-(trifluoromethyl)benzaldehyde with isopropylamine to form an intermediate imine, which is then reduced using a suitable reducing agent.

Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-(Trifluoromethyl)benzaldehyde imine N-(3-(Trifluoromethyl)benzylidene)propan-2-amine (Imine) aldehyde->imine + Isopropylamine - H2O amine Isopropylamine product N-(3-(Trifluoromethyl)benzyl)propan-2-amine imine->product + Reducing Agent

Caption: Reductive amination workflow for the synthesis of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and dichloromethane (DCM).

  • Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. Alternatively, if using sodium borohydride, the reaction is typically run in methanol, and the borohydride is added portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the isopropylamine on the carbonyl carbon of 3-(trifluoromethyl)benzaldehyde, followed by dehydration to form the imine intermediate. The hydride from the reducing agent then attacks the electrophilic carbon of the imine, yielding the final secondary amine product. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it does not readily reduce the starting aldehyde.

Potential Applications in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry due to its unique properties that can significantly enhance the drug-like characteristics of a molecule.[1][2][3][4][5]

Role of the Trifluoromethyl Group
  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in-vivo half-life of a drug candidate.[1][10]

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.[10]

  • Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, potentially increasing the potency of a drug candidate.[1]

Therapeutic Areas of Interest

While specific biological activities for N-(3-(Trifluoromethyl)benzyl)propan-2-amine are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic applications. Benzylamine derivatives have been explored for their potential as:

  • Antimycobacterial agents [11]

  • Antiproliferative agents in cancer research[12]

  • Antiprotozoal agents for diseases like leishmaniasis[13]

The presence of the trifluoromethyl group suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents in these and other areas.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of N-(3-(Trifluoromethyl)benzyl)propan-2-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the aromatic protons, the benzylic methylene protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

    • ¹³C NMR: Resonances for the aromatic carbons (including the carbon attached to the CF3 group, which would show a characteristic quartet), the benzylic carbon, and the carbons of the isopropyl group would be observed.

    • ¹⁹F NMR: A singlet corresponding to the CF3 group would be expected.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns. The fragmentation may involve cleavage of the C-N bond and loss of the isopropyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-F stretching would be present.

Safety and Handling

As with all laboratory chemicals, N-(3-(Trifluoromethyl)benzyl)propan-2-amine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14][15]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion

N-(3-(Trifluoromethyl)benzyl)propan-2-amine is a compound of significant interest for chemical synthesis and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The presence of the trifluoromethyl group imparts desirable physicochemical properties that are highly sought after in the development of new therapeutic agents. While further research is needed to fully elucidate its specific biological activities, its structural characteristics make it a promising building block for the creation of novel drug candidates with potentially improved efficacy and pharmacokinetic profiles. Proper handling and safety precautions are essential when working with this and related amine compounds.

References

  • The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Retrieved from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine. (n.d.). PubChem. Retrieved from [Link]

  • N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Mphahlele, M. J., & Malindisa, S. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 17, e187411132303230. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2023). Molecules, 28(15), 5899. Retrieved from [Link]

  • Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. (1981). Cancer Letters, 13(3), 227-232. Retrieved from [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. Retrieved from [Link]

  • 4-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • The MSDS HyperGlossary: Amine. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2013). Journal of Medicinal Chemistry, 56(19), 7649-7661. Retrieved from [Link]

  • 3-(Trifluoromethyl)benzylamine. (n.d.). PubChem. Retrieved from [Link]

  • N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1146. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1845. Retrieved from [Link]

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025). ResearchGate. Retrieved from [Link]

  • Benzyl fluoride. (n.d.). PubChem. Retrieved from [Link]

  • Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-N-isopropylbenzylamine: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-isopropylbenzylamine is a fluorinated derivative of N-isopropylbenzylamine, a compound that has garnered attention in various fields of chemical research. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making it a compound of interest for medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-fluoro-N-isopropylbenzylamine, focusing on its chemical identity, properties, synthesis, and potential applications relevant to research and development.

Part 1: Nomenclature and Chemical Identity

Correctly identifying a chemical compound is fundamental for scientific communication and research. This section details the IUPAC name, synonyms, and key identifiers for 3-fluoro-N-isopropylbenzylamine.

IUPAC Name

Based on the principles of chemical nomenclature, the systematic and preferred IUPAC name for 3-fluoro-N-isopropylbenzylamine is N-(3-fluorobenzyl)propan-2-amine . This name designates the propan-2-amine as the parent structure with a 3-fluorobenzyl group attached to the nitrogen atom.

An alternative, though less common, IUPAC name is 1-(3-fluorophenyl)-N-(propan-2-yl)methanamine . In this construction, methanamine is considered the parent, substituted with a 3-fluorophenyl group at the carbon and a propan-2-yl (isopropyl) group at the nitrogen.

Synonyms

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

  • 3-Fluoro-N-isopropylbenzylamine

  • N-Isopropyl-3-fluorobenzylamine

  • 1-(3-Fluorophenyl)-N-isopropylmethanamine

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

IdentifierValue
CAS Number 90389-87-0
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.22 g/mol
Canonical SMILES CC(C)NCC1=CC(=CC=C1)F
InChI Key Information not readily available

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is essential for its purification, characterization, and application. While experimentally determined data for this specific compound is not widely published, properties can be predicted and are analogous to similar structures.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Boiling Point ~200-220 °C
Density ~0.9-1.0 g/cm³
LogP ~2.5-3.0
pKa (of the amine) ~9.5-10.5

Note: These values are estimations and should be confirmed experimentally.

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the structure of a synthesized compound. Below is a predicted interpretation of the expected spectra for N-(3-fluorobenzyl)propan-2-amine.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will cause additional splitting.

  • Benzyl CH₂ (2H): A singlet or a doublet (if coupled to the N-H proton) around δ 3.7-3.9 ppm.

  • Isopropyl CH (1H): A septet around δ 2.8-3.0 ppm, split by the six methyl protons.

  • Isopropyl CH₃ (6H): A doublet around δ 1.0-1.2 ppm, split by the isopropyl CH proton.

  • Amine N-H (1H): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

  • Benzyl CH₂ (1C): A signal around δ 50-55 ppm.

  • Isopropyl CH (1C): A signal around δ 48-52 ppm.

  • Isopropyl CH₃ (2C): A signal around δ 22-25 ppm.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of an isopropyl group (m/z = 124) and the formation of the 3-fluorobenzyl cation (m/z = 109).

Part 3: Synthesis Methodology

The most common and efficient method for the synthesis of N-(3-fluorobenzyl)propan-2-amine is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Reaction Principle

The synthesis proceeds via the reaction of 3-fluorobenzaldehyde with isopropylamine to form an N-(3-fluorobenzylidene)propan-2-imine intermediate. This imine is then reduced in situ using a suitable reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorobenzaldehyde (1.0 equivalent) in dichloromethane.

  • Imine Formation: Add isopropylamine (1.1-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or GC-MS.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)propan-2-amine.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes. Sodium borohydride can also be used, but it is a stronger reducing agent and may reduce the starting aldehyde if the imine formation is not complete.

  • Solvent Selection: Dichloromethane is a common choice as it is a good solvent for the reactants and does not interfere with the reaction. Other aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) can also be employed.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete conversion of the limiting aldehyde.

Workflow Diagram

SynthesisWorkflow Start Start Setup Dissolve 3-fluorobenzaldehyde in DCM Start->Setup Imine Add isopropylamine, stir for 30-60 min Setup->Imine Reduction Add NaBH(OAc)₃ portion-wise Imine->Reduction Stir Stir at RT for 2-4h Reduction->Stir Quench Quench with sat. NaHCO₃ solution Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layers and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify End Pure Product Purify->End

Caption: Reductive amination workflow for the synthesis of N-(3-fluorobenzyl)propan-2-amine.

Part 4: Potential Applications in Research and Drug Development

While specific applications of 3-fluoro-N-isopropylbenzylamine are not extensively documented, its structural motifs suggest several areas of potential utility for researchers.

Building Block in Medicinal Chemistry

The secondary amine functionality and the fluorinated phenyl ring make this compound a valuable scaffold for the synthesis of more complex molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing biological membranes.

Precursor for Biologically Active Compounds

N-isopropylbenzylamine derivatives have been explored for various biological activities. The introduction of a fluorine atom could modulate these activities, leading to the development of novel therapeutic agents. Potential areas of investigation include:

  • Neurological Disorders: The benzylamine scaffold is present in many centrally acting drugs.

  • Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents.

  • Enzyme Inhibitors: The structure could be modified to target specific enzyme active sites.

Tool Compound in Chemical Biology

As a well-defined small molecule, 3-fluoro-N-isopropylbenzylamine can be used as a tool compound to probe biological systems. Its fluorinated nature also allows for the potential use in ¹⁹F NMR studies to investigate its interactions with biomolecules.

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-fluoro-N-isopropylbenzylamine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood.

Conclusion

3-Fluoro-N-isopropylbenzylamine, with the IUPAC name N-(3-fluorobenzyl)propan-2-amine, is a fluorinated secondary amine with potential as a versatile building block in medicinal chemistry and other areas of chemical research. Its synthesis is readily achievable through reductive amination. Further investigation into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

References

No specific scientific publications detailing the synthesis, properties, and applications of 3-fluoro-N-isopropylbenzylamine (CAS 90389-87-0) were identified in the performed search. The synthesis protocol and property information are based on general principles of organic chemistry and data for analogous compounds.

"Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Preamble: A Note on Structural Analogy in Safety Assessment

In the dynamic landscape of chemical research and drug development, we often encounter novel compounds for which a comprehensive, dedicated Safety Data Sheet (SDS) has not yet been established. Such is the case for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (CAS No. 90389-87-0). This guide has been meticulously compiled by leveraging safety data from structurally analogous compounds, primarily its non-fluorinated parent, N-isopropylbenzylamine (CAS No. 102-97-6), and the related precursor, 3-Fluorobenzylamine (CAS No. 100-82-3).[1][2][3][4] This approach, rooted in established principles of chemical toxicology, allows us to construct a robust and cautious safety framework. The causality is clear: the core hazards are overwhelmingly dictated by the benzylamine functional group, with the fluoro- and isopropyl- substitutions modulating physical properties and potentially toxicological potency. This guide, therefore, serves as an essential tool for researchers, enabling proactive and informed risk mitigation.

Core Hazard Identification and Profile

Based on the profiles of its structural analogs, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is anticipated to be a hazardous substance requiring stringent handling protocols. The primary threats are its corrosive nature and acute toxicity.

GHS Hazard Classification (Anticipated)

  • Signal Word: Danger [5][6]

  • Hazard Pictograms:

    • Corrosion: (GHS05)

    • Acute Toxicity (Harmful): (GHS06 / GHS07)

    • Environmental Hazard: (GHS09)

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][7][8]

    • H314: Causes severe skin burns and eye damage.[2][6][8]

    • H335: May cause respiratory irritation.[2][9]

    • H412: Harmful to aquatic life with long lasting effects.[2][7][9]

The benzylamine scaffold is known to be corrosive to skin and mucous membranes. Ingestion can lead to significant systemic toxicity.[8][10] The presence of the fluoro- group necessitates caution regarding combustion byproducts, which may include highly toxic hydrogen fluoride gas.[1][11]

Physicochemical Characteristics (Data from Analogs)

For a comprehensive understanding, the properties of the parent compound, N-isopropylbenzylamine, are presented. These values provide a reliable baseline for anticipating the behavior of its 3-fluoro derivative.

PropertyValue (for N-isopropylbenzylamine, CAS 102-97-6)Source
Molecular Formula C₁₀H₁₅N (Target: C₁₀H₁₄FN)[12][13]
Molecular Weight 149.23 g/mol (Target: 167.22 g/mol )[3][13][14]
Appearance Colorless to pale yellow clear liquid[3][12]
Boiling Point 200 °C (392 °F)[3]
Flash Point 88 °C (190 °F)[3]
Density 0.892 g/mL at 25 °C[3]
Solubility Limited solubility in water. Soluble in organic solvents.[5][12]

Laboratory Handling and Exposure Control

A self-validating system of controls is essential. This involves a multi-layered approach where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure.

Engineering Controls: The Primary Barrier

The causality for requiring robust engineering controls is the compound's anticipated volatility and respiratory toxicity.[2][9]

  • Chemical Fume Hood: All handling of this substance, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][11][15][16] This is non-negotiable and serves as the primary defense against inhalation exposure.

  • Eyewash Stations and Safety Showers: These must be located in immediate proximity to the workstation.[15][17] Their availability is critical for rapid decontamination in the event of a splash or spill.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on a thorough risk assessment. The following table outlines the minimum required PPE.

Body PartProtectionRationale and Standard
Eyes/Face Tight-sealing safety goggles and a face shield.Standard safety glasses are insufficient. The corrosive nature of the compound requires a full seal around the eyes and additional splash protection for the face.[15] Conforms to OSHA 29 CFR 1910.133 or EN166.[15]
Hands Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[18] Consult glove manufacturer data for specific breakthrough times.
Body Flame-retardant lab coat, long pants, and closed-toe shoes.Provides a barrier against incidental skin contact. A chemically resistant apron may be required for larger quantities.[2][15][16]
Respiratory Not required if work is performed in a certified fume hood.For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[2][15][19] Conforms to OSHA 29 CFR 1910.134 or EN 149.[15]

Standard Operating Procedures (SOPs)

Safe Handling and Storage Workflow

The following workflow is designed to ensure a systematic and safe approach to handling the compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Verify Fume Hood Certification b Don Required PPE (Goggles, Face Shield, Gloves, Coat) a->b c Prepare Work Area (Absorbent liner, waste containers) b->c d Retrieve Compound from Locked Storage c->d e Perform Manipulations (Weighing, Transfer) in Hood d->e f Tightly Seal Container Immediately After Use e->f g Decontaminate Work Surface f->g h Dispose of Contaminated Waste in Labeled, Sealed Container g->h i Return Compound to Locked Storage h->i j Remove PPE and Wash Hands Thoroughly i->j

Caption: Workflow for Safe Handling of Benzenemethanamine Derivatives.

Storage Protocol

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[15][16][20]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][9][15][16][20]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[2][8][9][15][16]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][15]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols and decision tree are designed to be self-validating, ensuring that immediate and appropriate actions are taken.

First-Aid Measures

The immediate priority is to remove the individual from the source of exposure and decontaminate. Always seek immediate medical attention after any exposure and provide the attending physician with the safety data. [1][11][15][16]

  • Inhalation: Immediately move the person to fresh air.[2][8][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested).[5][11][21] Call a poison center or doctor immediately.[2][8][15]

  • Skin Contact: Take off all contaminated clothing immediately.[2][8][11][15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][15][16] A safety shower is ideal. Call a poison center or doctor immediately.[8][11][15]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][11][15][16] Remove contact lenses if present and easy to do.[1][2][11][15] Continue rinsing. Immediate medical attention from an ophthalmologist is required.[8]

  • Ingestion: Do NOT induce vomiting.[1][2][8][15] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Call a poison center or doctor immediately.[2][8][15]

Emergency Response Decision Tree

cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start EXPOSURE EVENT a Immediately remove contaminated clothing start->a d Move victim to fresh air start->d g Rinse mouth with water start->g b Flush with water for 15+ minutes (Use safety shower/eyewash) a->b c Seek IMMEDIATE medical attention b->c e Provide artificial respiration if not breathing d->e f Seek IMMEDIATE medical attention e->f h DO NOT induce vomiting g->h i Seek IMMEDIATE medical attention h->i

Caption: Decision Tree for First-Aid Response to Chemical Exposure.

Accidental Release Measures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][11][15]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control Ignition: Remove all sources of ignition (e.g., open flames, sparks).[1][11][15][16]

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[11][15][17] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[11][15][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the substance to enter drains or waterways.[9]

Toxicological Insights and Stability

Toxicological Summary

While specific toxicological data for the 3-fluoro derivative is scarce, studies on N-isopropylbenzylamine provide critical insights. It is considered harmful if swallowed and is corrosive, causing severe skin and eye damage.[8][21] It may also cause respiratory irritation.[2][9][19]

Of particular note for drug development professionals is the emerging research on the compound's mechanism of toxicity. In-vitro studies on neuronal cell lines demonstrated that N-isopropylbenzylamine induces cell death.[22][23][24] This toxicity is linked to its ability to increase the expression of neuronal nitric oxide synthase (nNOS), leading to elevated intracellular nitric oxide (NO) levels.[22][23][24] This finding sounds an alarm for potential neurotoxic effects and underscores the importance of stringent exposure controls.[23][24]

There is no evidence to suggest that the compound is a carcinogen.

Stability and Reactivity
  • Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

  • Reactivity: It will react exothermically with strong acids.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][15]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][11][15]

References

  • SAFETY DATA SHEET. (2009, June 12). Google.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 6). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 23). Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. (2025, August 29). Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 11). Sigma-Aldrich.
  • Safety Data Sheet: (benzylamine)trifluoroboron - Chemos GmbH&Co.KG. (2023, October 26). Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. (2025, August 29). Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore. (2025, September 1). Merck Millipore.
  • N-(1-Methylethyl)-benzenemethanamine - Echemi. (n.d.). Echemi.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Guideline - ChemTrack.org. (n.d.). ChemTrack.org.
  • N-Isopropylbenzylamine: Application, synthesis and toxicity - ChemicalBook. (2023, April 28). ChemicalBook.
  • Isopropylbenzylamine - Wikipedia. (n.d.). Wikipedia.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • How Should N-Isopropylbenzylamine Be Stored And Transported? - Knowledge. (2024, December 21). Knowledge.
  • Material Safety Data Sheet - N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine - Cole-Parmer. (n.d.). Cole-Parmer.
  • Isopropylbenzylamine 102-97-6 wiki - Guidechem. (n.d.). Guidechem.
  • Isopropylbenzylamine | C10H15N | CID 66024 - PubChem - NIH. (n.d.). PubChem.
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI Chemicals.
  • Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- | 90389-87-0 | Benchchem. (n.d.). Benchchem.
  • N-Isopropylbenzylamine | 102-97-6 - Benchchem. (n.d.). Benchchem.
  • 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem - NIH. (n.d.). PubChem.
  • N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed. (2022, September 23). PubMed.

Sources

A Technical Guide to the Solubility Profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted solubility profile of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, an organic compound of interest to researchers in pharmaceutical development and synthetic chemistry. In the absence of extensive published experimental data, this document leverages fundamental principles of physical chemistry, structure-property relationships, and data from analogous compounds to construct a predictive model of its behavior in various organic solvents. The guide further outlines robust, field-proven methodologies for the experimental determination of solubility, ensuring that researchers are equipped with both a theoretical framework and practical protocols for validation. This work is intended to serve as an essential resource for scientists involved in formulation, process chemistry, and analytical method development.

Executive Summary: Predicting Solubility from First Principles

Understanding the solubility of a chemical entity is a cornerstone of its development and application. For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a precise solubility profile is critical for everything from choosing an appropriate reaction solvent to designing a viable formulation for preclinical studies. This guide navigates the solubility landscape of this molecule by first dissecting its structural and physicochemical characteristics.

The molecule's architecture—a moderately lipophilic fluorinated benzene ring coupled with a basic secondary amine—suggests a nuanced interaction with different solvent classes. We predict it to be a compound with broad solubility in most organic solvents, ranging from nonpolar hydrocarbons to polar protic systems, but with limited miscibility in neutral aqueous media. The presence of the basic nitrogen atom is a key feature, allowing for a dramatic increase in aqueous solubility under acidic conditions through salt formation. This guide provides the theoretical basis for these predictions and the experimental steps required to confirm them.

Physicochemical Characterization: A Structural Approach

The solubility of a compound is intrinsically linked to its physical and chemical properties. By examining the structure of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, we can infer its key characteristics.

Chemical Identity:

  • Systematic Name: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

  • Common Name: 3-Fluoro-N-isopropylbenzylamine

  • CAS Number: 90389-87-0[1]

  • Molecular Formula: C₁₀H₁₄FN[1]

  • Molecular Weight: 167.22 g/mol

The structure consists of three key regions:

  • The Aromatic Core: A benzene ring substituted with a fluorine atom. The C-F bond is polar, but the fluorine atom also increases the lipophilicity of the aromatic ring.

  • The Alkyl Substituents: A flexible benzyl group and an isopropyl group, both of which are nonpolar and contribute to the molecule's overall lipophilicity.

  • The Polar Functional Group: A secondary amine (-NH-) group, which can act as a hydrogen bond acceptor and is a weak base.

This combination of polar and nonpolar features results in a molecule of moderate overall polarity.

PropertyPredicted ValueRationale & Commentary
Physical State Liquid or Low-Melting SolidThe non-fluorinated analog, N-Isopropylbenzylamine (CAS 102-97-6), is a liquid at room temperature with a boiling point of 200 °C.[2] The addition of fluorine may slightly increase the melting point, but it is expected to remain a liquid or a solid with a low melting point.
XLogP3 (Lipophilicity) ~2.5 - 2.8The non-fluorinated analog has a calculated XLogP3 of 2.3.[3] Fluorine substitution on an aromatic ring generally increases lipophilicity. For comparison, the related 3-(trifluoromethyl) analog has a predicted XLogP3 of 3.3.[4] A value in this range indicates a preference for nonpolar environments over aqueous ones.
pKa (Basicity) ~9.5The secondary amine is basic. The pKa of the non-fluorinated analog is predicted to be ~9.77.[2] The fluorine atom at the meta-position acts as an electron-withdrawing group, which reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa slightly.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[5] For Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, its mixed polarity allows for a broad range of interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityDominant Solute-Solvent Interactions
Nonpolar Hexane, Toluene, CyclohexaneGood to Moderate The nonpolar benzene ring and isopropyl group will interact favorably with nonpolar solvents via London dispersion forces. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions with the solute's benzene ring.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents possess significant dipole moments that can interact with the polar C-F bond and the amine group of the solute. The non-fluorinated analog is known to be soluble in acetone.[6] This class of solvents is often an excellent choice for dissolving compounds of intermediate polarity.
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can engage in hydrogen bonding. The nitrogen atom of the solute's amine group can act as a hydrogen bond acceptor from the solvent's hydroxyl group. The alkyl portions of the alcohols are also compatible with the nonpolar regions of the solute. The non-fluorinated analog is soluble in methanol.[6]
Aqueous (Neutral) Water (pH ~7)Very Low The molecule's significant nonpolar character and predicted lipophilicity (XLogP3 > 2.5) suggest it will be largely immiscible with water. While the amine group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule. The non-fluorinated analog has limited water solubility.[6][7]
Aqueous (Acidic) 5% Hydrochloric AcidHigh In the presence of acid, the basic secondary amine will be protonated to form an ammonium salt (hydrochloride). This ionic salt is significantly more polar than the free base, leading to a dramatic increase in aqueous solubility due to strong ion-dipole interactions with water molecules.

Experimental Verification: Protocols for Accurate Solubility Determination

While theoretical predictions are invaluable for initial guidance, they must be validated by empirical data. The following protocols describe robust methods for determining solubility in a research setting, adhering to Good Laboratory Practice (GLP) principles to ensure data integrity.

Protocol 1: Rapid Qualitative Solubility Screening

This method provides a quick assessment of solubility across a range of solvents, ideal for initial solvent selection for reactions or chromatography.

Methodology:

  • Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) with the names of the selected solvents.

  • Solute Addition: Add approximately 10-20 mg of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- to each test tube.

  • Solvent Titration: To the first tube, add the corresponding solvent dropwise (e.g., 0.1 mL at a time) from a graduated pipette.

  • Mixing: After each addition, vortex the tube for 30 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a contrasting background. A clear, single-phase solution indicates solubility. The presence of undissolved material or a cloudy suspension indicates insolubility or partial solubility.

  • Classification: Record the results. A common classification is:

    • Soluble: Dissolves completely in <1 mL of solvent.

    • Slightly Soluble: Requires 1-3 mL of solvent for complete dissolution.

    • Insoluble: Does not dissolve completely even after adding 3 mL of solvent.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

This is the gold-standard equilibrium method for determining the precise solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of the compound to a series of glass vials, ensuring a visible amount of undissolved solid or liquid will remain.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solute to settle.

  • Sampling: Carefully withdraw an aliquot of the clear, supernatant solution using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

  • Calculation: Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor.

Visualizing Workflows and Concepts

Diagrams provide a clear, at-a-glance understanding of complex processes and principles.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant temp prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Let excess solute settle equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Quantify by HPLC/GC sample3->sample4 result1 Calculate Solubility (mg/mL) sample4->result1

Figure 1: Workflow for the quantitative shake-flask solubility determination method.

G cluster_polar Polar Solvents (e.g., Methanol, Acetone) cluster_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) compound Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- polar_forces H-Bonding (acceptor) Dipole-Dipole compound->polar_forces High Solubility nonpolar_forces London Dispersion Forces compound->nonpolar_forces Good Solubility

Figure 2: Conceptual diagram of "Like Dissolves Like" for the target compound.

Conclusion and Recommendations

This guide establishes a theoretically grounded, predictive solubility profile for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- . The analysis of its molecular structure indicates a compound of moderate polarity and significant lipophilicity.

Key Predictions:

  • High solubility is expected in a broad range of common organic solvents, including alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane).

  • Good solubility is anticipated in nonpolar aromatic (toluene) and aliphatic (hexane) solvents.

  • Very low solubility is predicted for neutral aqueous solutions (water).

  • High solubility in aqueous solutions can be achieved by adding acid (e.g., HCl) to form the corresponding highly polar hydrochloride salt.

For researchers, it is recommended to begin with the rapid qualitative screening protocol across a diverse set of solvents to quickly validate these predictions. For applications requiring precise data, such as formulation development or physicochemical database creation, the quantitative shake-flask method is essential. This predictive guide, coupled with the provided experimental workflows, offers a robust framework for efficiently and accurately characterizing the solubility of this compound.

References

  • Patsnap Eureka. (2025, March 20). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Retrieved from [Link]

  • PubChem. (n.d.). Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzenemethanamine, N-(1-methylethyl)-. Retrieved from [Link]

  • ResearchGate. (2025, May 8). Prediction of Physicochemical Properties. Retrieved from [Link]

  • PMC - NIH. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • PubChem. (n.d.). Isopropylbenzylamine. Retrieved from [Link]

  • ResearchGate. (2024, July 10). (PDF) Benzylic C(sp³)–H fluorination. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Impacts of Fluorination. Retrieved from [Link]

  • ResearchGate. (2020, April 2). Experimental and predicted physicochemical properties of monopropanolamine-based deep eutectic solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization, and Physicochemical Properties of Hydrophobic Pyridinium-based Ionic Liquids with N-Propyl and N-Isopropyl. Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

Sources

A Methodological Guide to the Spectroscopic Characterization of 3-fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Spectroscopic Characterization

In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a compound like 3-fluoro-N-isopropylbenzylamine, which contains multiple key structural motifs—a substituted aromatic ring, a secondary amine, and an isopropyl group—a multi-pronged analytical approach using NMR, IR, and MS is essential for complete characterization.

This guide will walk through the theoretical basis and practical application of each of these techniques for the analysis of 3-fluoro-N-isopropylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will consider both ¹H and ¹³C NMR.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3-fluoro-N-isopropylbenzylamine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum of 3-fluoro-N-isopropylbenzylamine

Based on the analysis of related compounds, the following ¹H NMR spectral data is predicted for 3-fluoro-N-isopropylbenzylamine in CDCl₃.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.1Doublet6H-CH(CH ₃)₂The two methyl groups of the isopropyl moiety are equivalent and split by the adjacent methine proton.
~1.5Broad Singlet1H-NH -The amine proton is typically a broad singlet and its chemical shift can vary with concentration and temperature.
~2.8Septet1H-CH (CH₃)₂The methine proton of the isopropyl group is split into a septet by the six neighboring methyl protons.
~3.8Singlet2HAr-CH ₂-NH-The benzylic protons are adjacent to the nitrogen and are expected to appear as a singlet.
~6.9-7.3Multiplet4HAromatic ProtonsThe protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
Predicted ¹³C NMR Spectrum of 3-fluoro-N-isopropylbenzylamine

The predicted ¹³C NMR spectrum is as follows:

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~23-CH(C H₃)₂The isopropyl methyl carbons.
~49-C H(CH₃)₂The isopropyl methine carbon.
~54Ar-C H₂-NH-The benzylic carbon.
~113-130Aromatic C -HAromatic carbons bonded to hydrogen. The carbon attached to fluorine will show a large C-F coupling constant.
~140-145Aromatic C -NH₂The aromatic carbon attached to the benzyl group.
~161-164Aromatic C -FThe aromatic carbon directly bonded to the fluorine atom, which will be significantly deshielded and show a large C-F coupling constant.
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim tune Tune & Match Probe shim->tune acquire Acquire 1H & 13C Spectra tune->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Peaks (1H) process->integrate assign Assign Signals to Structure integrate->assign report Generate Spectral Report assign->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid 3-fluoro-N-isopropylbenzylamine sample directly onto the ATR crystal.

    • Alternatively, if the sample is a solid salt (e.g., hydrochloride), press a small amount firmly onto the crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands for 3-fluoro-N-isopropylbenzylamine
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3400 (weak, sharp)N-H stretchSecondary Amine
~3000-3100C-H stretchAromatic
~2850-2970C-H stretchAliphatic (isopropyl and benzylic)
~1600, ~1450-1500C=C stretchAromatic Ring
~1250-1350C-N stretchAmine
~1100-1200C-F stretchAryl Fluoride
IR Spectroscopy Workflow Diagram

IR_Workflow start Start prep Prepare Sample on ATR Crystal start->prep background Collect Background Spectrum prep->background sample_spec Collect Sample Spectrum background->sample_spec process Process Data (Baseline Correction) sample_spec->process analyze Analyze Absorption Bands process->analyze end End analyze->end

Caption: Workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a common method for this type of molecule, as it is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To obtain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum of 3-fluoro-N-isopropylbenzylamine
  • Molecular Weight: 167.23 g/mol

  • [M+H]⁺ (Parent Ion): m/z 168.2

  • Predicted Fragment Ions (from MS/MS of m/z 168.2):

    • m/z 109: Loss of the isopropyl group, corresponding to the fluorobenzyl fragment.

    • m/z 91: A common fragment for benzyl compounds, corresponding to the tropylium ion (loss of fluorine and the isopropylamine moiety).[1][2]

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve_ms Dissolve Sample inject Inject into LC or Infuse dissolve_ms->inject ionize Electrospray Ionization (ESI) inject->ionize full_scan Full Scan (Find [M+H]+) ionize->full_scan msms MS/MS on [M+H]+ full_scan->msms analyze_parent Confirm Molecular Weight msms->analyze_parent analyze_fragments Analyze Fragmentation Pattern analyze_parent->analyze_fragments confirm Confirm Structure analyze_fragments->confirm

Caption: General workflow for structural confirmation by ESI-MS and MS/MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and necessary toolkit for the unambiguous characterization of 3-fluoro-N-isopropylbenzylamine. While experimental data for this specific molecule is not widely published, the principles and predictive analyses outlined in this guide, based on well-understood spectroscopic trends and data from analogous structures, provide a solid foundation for any researcher undertaking its synthesis and characterization. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the rigorous scientific validation required in modern chemical research.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. A public database of chemical substances and their properties, hosted by the National Institutes of Health (NIH). [Link]

  • Luo, Y., Du, J., Chen, X., Luo, Q., Ma, A., & Chen, H. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials, 2021, 1-8. [Link]

Sources

A Technical Guide to the Potential Research Applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential research applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a compound for which there is currently a lack of published scientific literature. The proposed applications and experimental protocols are based on the known biological activities of its parent compound, N-isopropylbenzylamine, and established principles of medicinal chemistry. All proposed research should be conducted with appropriate safety precautions and ethical oversight.

Executive Summary

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, represents a novel chemical entity with unexplored potential in neuropharmacology and toxicology. While direct research on this compound is not yet available, a comprehensive analysis of its structural analog, N-isopropylbenzylamine, provides a strong foundation for predicting its biological activities and guiding future research. N-isopropylbenzylamine is known for its history as a methamphetamine adulterant and has been shown to possess psychoactive properties and a unique toxicity profile.[1][2][3] This guide synthesizes the existing knowledge on N-isopropylbenzylamine and leverages the principles of fluorine substitution in drug design to outline promising research avenues for its 3-fluoro derivative. We will explore its potential as a novel monoamine transporter ligand, a tool for studying neurotoxicity, and a candidate for drug metabolism and pharmacokinetic studies. Detailed, actionable experimental protocols are provided to empower researchers to investigate these possibilities.

The Parent Compound: N-isopropylbenzylamine

A thorough understanding of N-isopropylbenzylamine is crucial for predicting the properties of its fluorinated analog.

Chemical and Physical Properties
PropertyValueSource
Chemical Name N-isopropylbenzylamine[4][5]
Synonyms Benzenemethanamine, N-(1-methylethyl)-[4][5]
CAS Number 102-97-6[4][5]
Molecular Formula C10H15N[4][5]
Molecular Weight 149.23 g/mol [4]
Appearance Colorless clear liquid[5]
Boiling Point 200 °C[5]
Synthesis of N-isopropylbenzylamine

N-isopropylbenzylamine is typically synthesized via reductive amination of benzaldehyde with isopropylamine, followed by reduction of the intermediate imine.

Protocol 1: Reductive Amination Synthesis of N-isopropylbenzylamine

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-benzylidenepropan-2-amine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise while monitoring the temperature.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Figure 2: Workflow for evaluating a novel psychoactive compound.

Protocol 2: In Vitro Monoamine Transporter Binding and Uptake Assays

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Radioligand Binding Assays:

    • Prepare cell membrane homogenates from the transfected cells.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

    • Separate bound and free radioligand by rapid filtration.

    • Determine the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values to determine the binding affinity.

  • Synaptosomal Uptake Assays:

    • Prepare synaptosomes from rodent brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus for SERT).

    • Pre-incubate the synaptosomes with various concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

    • Terminate the uptake reaction by rapid filtration.

    • Measure the amount of accumulated radioactivity.

    • Calculate IC50 values to determine the potency of uptake inhibition.

Toxicological Investigation

A key area of inquiry is whether the 3-fluoro substitution alters the nNOS-mediated toxicity observed with the parent compound.

Protocol 3: In Vitro Neurotoxicity Assessment

  • Cell Culture: Culture neuronal cell lines such as SH-SY5Y or primary cortical neurons.

  • Cell Viability Assay:

    • Treat the cells with increasing concentrations of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- for 24-48 hours.

    • Assess cell viability using an MTT or LDH assay.

  • Nitric Oxide Measurement:

    • Treat cells with the test compound for various time points.

    • Measure the accumulation of nitrite and nitrate in the culture medium using the Griess reagent.

  • nNOS Expression and Activity:

    • Measure nNOS protein levels by Western blotting.

    • Measure nNOS activity using a commercially available kit.

  • Mechanism of Action: To confirm the role of nNOS, co-incubate the cells with the test compound and a specific nNOS inhibitor (e.g., 7-nitroindazole) and assess for any rescue of cell viability.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The hypothesized metabolic stability of the 3-fluoro derivative warrants investigation.

Protocol 4: In Vitro Metabolic Stability Assay

  • Microsomal Incubation: Incubate Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- with human or rodent liver microsomes in the presence of NADPH.

  • Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis: Quench the reaction and analyze the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time to determine the in vitro half-life.

Conclusion

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- stands as an intriguing yet uncharacterized molecule. Based on the known psychoactive and toxicological profile of its parent compound, N-isopropylbenzylamine, and the predictable effects of fluorination, we have outlined a comprehensive research program to elucidate its potential as a novel neuropharmacological tool. The proposed investigations into its monoamine transporter activity, mechanism of toxicity, and metabolic stability will provide valuable insights for drug development professionals and academic researchers alike. The detailed experimental protocols provided herein offer a clear roadmap for the scientific exploration of this promising compound.

References

  • PubChem. Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenemethanamine, N-methyl-3-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. Benzeneethanamine, 3-fluoro-beta,5-dihydroxy-N-methyl-. National Center for Biotechnology Information. [Link]

  • Molbase. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works. [Link]

  • PharmaCompass. Benzenemethanamine, N-(1-methylethyl)-. [Link]

  • Wikipedia. Isopropylbenzylamine. [Link]

  • Makriyannis, A., et al. (2005). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 15(15), 3481-3484. [Link]

  • Organic Syntheses. Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor. [Link]

  • Ningbo Innopharmchem Co., Ltd. Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine. [Link]

  • Molinstincts. Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine. [Link]

  • ResearchGate. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. [Link]

  • Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

  • ResearchGate. Fluorine substituent effects (on bioactivity). [Link]

  • Khare, S., et al. (2018). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2934-2938. [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. [Link]

  • Environmental Science: Processes & Impacts. Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor. [Link]

  • University of Lincoln Library. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Semantic Scholar. Structure-Activity Relationships. [Link]

  • Oluwaseun, O. J., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5176. [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

Sources

The Double-Edged Sword: A Toxicological Profile of Fluorinated Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into benzylamine scaffolds has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance metabolic stability, binding affinity, and overall pharmacological profiles. However, the very properties that make fluorine an asset can also introduce complex toxicological liabilities. This guide provides a comprehensive analysis of the toxicological profile of fluorinated benzylamine derivatives, moving beyond a simple checklist of adverse effects to explore the underlying mechanistic principles. We will delve into the intricate interplay between fluorine's position, metabolic pathways mediated by cytochrome P450 enzymes, and the resulting toxicological endpoints, including hepatotoxicity, neurotoxicity, and cardiotoxicity. This document is intended to serve as a technical resource for researchers in drug discovery and development, offering field-proven insights and detailed experimental protocols to enable a proactive, safety-conscious approach to the design and evaluation of this important class of compounds.

Introduction: The Fluorine Advantage and the Toxicological Imperative

Fluorine's unique physicochemical properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—have made it a "magic element" in drug design.[1][2] When applied to the versatile benzylamine framework, a common pharmacophore in numerous bioactive molecules, fluorination can effectively block sites of metabolism, modulate pKa to improve cell permeability, and alter conformation to enhance target engagement.[3][4] This has led to the development of fluorinated benzylamine derivatives across a wide range of therapeutic areas.

However, the metabolic inertness often sought with fluorination is not absolute. The biotransformation of these compounds can lead to the formation of reactive metabolites, liberation of fluoride ions, or unexpected off-target activities, presenting significant safety challenges.[3][4] A thorough understanding of the toxicological profile is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design. This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of fluorinated benzylamine toxicology.

Metabolic Fates: The Central Role of Cytochrome P450

The liver is the primary site of metabolism for most xenobiotics, and fluorinated benzylamines are no exception. The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in their biotransformation.[5][6] Understanding how fluorine substitution influences CYP-mediated metabolism is critical to predicting potential toxicities.

Fluorine as a Metabolic Blocker

One of the primary reasons for incorporating fluorine is to block metabolic "soft spots." Replacing a hydrogen atom with a fluorine atom at a site susceptible to CYP-mediated oxidation can significantly increase a compound's half-life.[7] This is due to the high strength of the C-F bond, making it more resistant to cleavage than a C-H bond.[3]

Metabolic Activation and Reactive Intermediates

Despite the strength of the C-F bond, metabolism can still occur at or near the site of fluorination, sometimes leading to toxic outcomes.[7] For instance, metabolism at a carbon adjacent to a fluorinated carbon can lead to the elimination of hydrogen fluoride and the formation of a reactive aldehyde or ketone.[7] Furthermore, some fluorinated compounds can be metabolized to toxic products like fluoroacetic acid, which can disrupt the Krebs cycle.[3]

The position of the fluorine atom on the benzyl ring (ortho, meta, para) can significantly influence the metabolic profile.[8][9] While specific metabolism data for fluorobenzylamine isomers is limited, studies on analogous compounds like fluorofentanyl show that the position of fluorine affects the degree of formation of various metabolites.[8] N-dealkylation and hydroxylation are common metabolic pathways for fentanyl analogues, and the major in vitro metabolite is often the N-dealkylated product.[8]

Diagram: Generalized Metabolic Pathways

Metabolism Parent Fluorinated Benzylamine Derivative PhaseI Phase I Metabolism (CYP450 Oxidation, N-dealkylation) Parent->PhaseI Metabolite1 Hydroxylated Metabolites PhaseI->Metabolite1 Metabolite2 N-dealkylated Metabolites PhaseI->Metabolite2 Reactive Reactive Intermediates (e.g., Quinone Imines) PhaseI->Reactive PhaseII Phase II Metabolism (Conjugation) Metabolite1->PhaseII Metabolite2->PhaseII Reactive->PhaseII Detoxification Covalent Binding\n(Toxicity) Covalent Binding (Toxicity) Reactive->Covalent Binding\n(Toxicity) Excretion Excretion PhaseII->Excretion Workflow Start New Fluorinated Benzylamine Derivative InVitro In Vitro Toxicity Screening (Cytotoxicity, hERG, Ames, etc.) Start->InVitro GoNoGo1 Go/No-Go Decision InVitro->GoNoGo1 InVivo In Vivo Toxicology Studies (Acute, Repeat-Dose, Safety Pharm) GoNoGo1->InVivo Go Optimization Lead Optimization (Structure Modification) GoNoGo1->Optimization No-Go GoNoGo2 Go/No-Go Decision InVivo->GoNoGo2 IND Investigational New Drug (IND) Enabling Studies GoNoGo2->IND Go GoNoGo2->Optimization No-Go

Caption: A tiered workflow for the toxicological assessment of new drug candidates.

Conclusion and Future Directions

Fluorinated benzylamine derivatives will undoubtedly continue to be a rich source of novel therapeutic agents. However, their successful development hinges on a proactive and mechanistically informed approach to toxicological assessment. By integrating in silico predictions, a comprehensive suite of in vitro assays, and well-designed in vivo studies, researchers can identify and mitigate potential safety liabilities early in the drug discovery process.

Future research should focus on developing more predictive in vitro models, particularly for idiosyncratic toxicities, and on expanding our understanding of the specific metabolic pathways of different fluorinated benzylamine isomers. The continued application of quantitative structure-toxicity relationship (QSTR) models will also be invaluable in guiding the design of safer and more effective medicines. [4][10]Ultimately, a deep understanding of the toxicological profile of this important chemical class will not only de-risk drug development programs but also contribute to the creation of safer medicines for patients.

References

  • Fray, M. J., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(4), 560-562. Available at: [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 703-713. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680. Available at: [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. Available at: [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. Available at: [Link]

  • Whong, W. Z., et al. (1985). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research, 155(1-2), 45-56. Available at: [Link]

  • Wang, Y., et al. (2022). Fluorine-thiol displacement probes for acetaminophen's hepatotoxicity. Acta Pharmaceutica Sinica B, 12(10), 3875-3884. Available at: [Link]

  • Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Retrieved from [Link]

  • ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • Zlotor, A., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(10). Available at: [Link]

  • Sarkar, A., et al. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences, 22(21), 11529. Available at: [Link]

  • Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Retrieved from [Link]

  • Gundersen, P. O. M., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 140-148. Available at: [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Available at: [Link]

  • Asnani, A. (2019). Fluoropyrimidine-Associated Cardiotoxicity. Cardiology Clinics, 37(4), 399-405. Available at: [Link]

  • Leite, M. S., et al. (2022). Unraveling molecular characteristic of fluoride neurotoxicity on U87 glial-like cells: insights from transcriptomic and proteomic approach. Frontiers in Cellular Neuroscience, 16, 966904. Available at: [Link]

  • Polk, R. E., & Healy, D. P. (1999). Hepatotoxicity of antibiotics and antifungals. Current Opinion in Infectious Diseases, 12(5), 445-451. Available at: [Link]

  • Shiga, T., et al. (2020). Cardiotoxicities of 5-Fluorouracil and Other Fluoropyrimidines. Current Treatment Options in Cardiovascular Medicine, 22(4), 13. Available at: [Link]

  • Chua, D., & Lee, M. (2009). The spectrum of 5-fluorouracil cardiotoxicity. Anti-cancer Drugs, 20(1), 79-80. Available at: [Link]

  • Evangelisti, L., et al. (2011). FLUORINE SUBSTITUTION AND COMPLEXATION EFFECTS ON FLEXIBILITY AND TUNNELING PATHWAYS: THE ROTATIONAL SPECTRUM 2-FLUOROBENZYLAMINE AND BENZYLAMINE-WATER. Ohio State University Knowledge Bank. Available at: [Link]

  • Segall, M. (n.d.). Driving Discovery. Optibrium. Retrieved from [Link]

  • Kraft, P. L., et al. (1980). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Cancer Research, 40(8 Pt 1), 2740-2742. Available at: [Link]

  • Barnsley, E. A., & Barnsley, E. A. (1971). Role and regulation of the ortho and meta pathways of catechol metabolism in pseudomonads metabolizing naphthalene and salicylate. Journal of Bacteriology, 106(2), 420-427. Available at: [Link]

  • Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. Available at: [Link]

Sources

Methodological & Application

synthesis of "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" from 3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-fluorobenzylamine, is a substituted benzylamine that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one of particular interest in drug discovery.[1]

This application note provides a comprehensive and robust protocol for the synthesis of this target compound via a one-pot reductive amination of 3-fluorobenzaldehyde with isopropylamine. Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, valued for its efficiency and control over the degree of alkylation.[2][3] This method proceeds through the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[4][5] We will be utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a choice predicated on its mild nature and remarkable selectivity for imines and iminium ions over carbonyl compounds.[6][7][8] This selectivity obviates the need for the isolation of the often-unstable imine intermediate, streamlining the synthetic process.[9]

Reaction Scheme

Caption: Overall synthetic route to the target compound.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
3-Fluorobenzaldehyde≥97%Sigma-AldrichStore under inert gas.[10]
Isopropylamine≥99%Sigma-AldrichHighly flammable and corrosive.[11]
Sodium Triacetoxyborohydride95%Sigma-AldrichWater-reactive; handle under inert gas.[12][13]
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentFisher Scientific
Diethyl EtherACS ReagentFisher ScientificFor extraction.
HexanesACS ReagentFisher ScientificFor chromatography.
Ethyl AcetateACS ReagentFisher ScientificFor chromatography.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Syringes and needlesFor liquid transfers.
Separatory funnel
Rotary evaporator
Flash chromatography system
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Safety Precautions
  • 3-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.[10][14]

  • Isopropylamine: Extremely flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[11][15][16]

  • Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation.[12][13][17][18]

  • Dichloromethane (DCM): Suspected of causing cancer. Handle in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling these chemicals.[12] All manipulations should be performed in a well-ventilated chemical fume hood.[19] An eyewash station and safety shower should be readily accessible.[12]

Experimental Protocol

This protocol is for a 10 mmol scale reaction.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in 40 mL of anhydrous dichloromethane (DCM). To this solution, add isopropylamine (0.71 g, 1.0 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe at room temperature. Stir the resulting solution for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) to the stirring solution. Note: The addition may cause a slight exotherm. The mixture will become a slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexanes. The starting aldehyde is UV active, and the product amine can be visualized with a potassium permanganate stain. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.[20][21]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[22]

  • Workup - Washing and Drying: Combine the organic extracts and wash them with 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[23]

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- as a colorless to pale yellow oil.

Mechanism of Reductive Amination

The reductive amination process occurs in two main stages within the same pot:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde.[4] This forms a hemiaminal (or carbinolamine) intermediate.[5] Under the reaction conditions, this intermediate readily dehydrates to form an imine.

  • Reduction of the Imine: The sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the imine, and subsequent workup protonates the nitrogen to yield the final secondary amine product.[24] The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent it from significantly reducing the starting aldehyde, which is a key advantage of this reagent.[25]

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield or Incomplete Reaction Inactive reducing agent.Sodium triacetoxyborohydride is moisture-sensitive.[18] Ensure it is handled under dry, inert conditions and use a freshly opened bottle if possible.
Impure starting aldehyde.3-Fluorobenzaldehyde can oxidize to 3-fluorobenzoic acid upon storage.[26] The acid can neutralize the amine and inhibit the reaction.[27] Purify the aldehyde by distillation if necessary.
Insufficient reaction time.While typically fast, some substrate combinations may require longer reaction times. Monitor by TLC until the starting material is consumed.
Formation of Side Products Over-alkylation (formation of tertiary amine).This is less common with reductive amination compared to direct alkylation.[8] Ensure the stoichiometry is correct and avoid a large excess of the aldehyde.
Reduction of the starting aldehyde.Unlikely with NaBH(OAc)₃. If this is observed, it may indicate a contaminated or incorrect reducing agent was used.

Conclusion

The one-pot reductive amination using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- from 3-fluorobenzaldehyde and isopropylamine. The protocol described provides a straightforward procedure with a simple workup and purification, making it suitable for both academic research and process development in the pharmaceutical and chemical industries. The mild conditions and high selectivity of the reducing agent contribute to the efficiency and broad applicability of this synthetic transformation.

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • PubChem. 3-Fluorobenzaldehyde. National Institutes of Health. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Myers, A. Chem 115 - Reductive Amination. Harvard University. Available from: [Link]

  • Carlson, M. W., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. ACS Publications. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. ACS Symposium Series, Vol. 641. Available from: [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016-12-29). Available from: [Link]

  • Shandong Look Chemical Co.,Ltd. 3-Fluorobenzaldehyde. Available from: [Link]

  • Carlson, M. W., et al. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. ProQuest. Available from: [Link]

  • Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]

  • Loba Chemie. ISOPROPYLAMINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Mol-Instincts. N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works. (2019-11-27). Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Mol-Instincts. Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine. Available from: [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Patsnap. Method for synthesizing N-isopropylbenzylamine. Available from: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023-02-17). Available from: [Link]

  • PubChem. Isopropylamine. National Institutes of Health. Available from: [Link]

  • Scribd. N Isopropylbenzylamine c10h15n. Available from: [Link]

Sources

The Strategic Utility of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluoro-N-isopropylbenzylamine (CAS No. 90389-87-0), emerges as a pivotal chemical intermediate embodying this principle. This fluorinated secondary amine combines the structural features of a benzylamine, a common motif in bioactive molecules, with a strategically placed fluorine atom on the aromatic ring and an isopropyl group on the nitrogen, offering a unique combination of steric and electronic properties.

The presence of the fluorine atom at the meta-position can significantly influence the compound's pKa, lipophilicity, and metabolic stability, making it an attractive building block for medicinal chemists aiming to fine-tune the properties of lead compounds.[1] The N-isopropyl group provides a degree of steric bulk that can influence binding selectivity and further enhance metabolic stability by hindering N-dealkylation. This guide provides a comprehensive overview of the applications of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, complete with detailed protocols and the scientific rationale underpinning its use as a versatile chemical intermediate.

I. Physicochemical Properties and Synthetic Rationale

A foundational understanding of the physicochemical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is crucial for its effective application. These properties dictate its reactivity, solubility, and handling characteristics.

PropertyValueSource
CAS Number 90389-87-0[2]
Molecular Formula C₁₀H₁₄FN[3]
Molecular Weight 167.22 g/mol [3]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge on similar compounds
Boiling Point Not specified, but expected to be similar to N-isopropylbenzylamine (approx. 200 °C)[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Methanol)General chemical principles

The primary synthetic route to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is through reductive amination, a robust and widely employed transformation in organic synthesis. This method offers high yields and operational simplicity, making it suitable for both laboratory and industrial scale production.

Diagram: Synthetic Pathway via Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Formation Imine Formation 3-Fluorobenzaldehyde->Imine Formation 1. Isopropylamine Isopropylamine Isopropylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Schiff Base Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- Reduction->Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- 2. [H]

Caption: Reductive amination workflow for the synthesis of the target intermediate.

II. Core Applications and Methodologies

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- serves as a versatile precursor for the introduction of the 3-fluorobenzyl-N-isopropylamino moiety into more complex molecular architectures. Its secondary amine functionality is a nucleophilic handle for a variety of chemical transformations.

Application 1: N-Alkylation and N-Arylation Reactions

The nucleophilic nitrogen of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- readily participates in substitution reactions with electrophiles such as alkyl halides, aryl halides, and sulfonyl chlorides. This allows for the construction of tertiary amines, which are prevalent in many classes of pharmaceuticals.

Protocol: Synthesis of a Tertiary Amine via N-Alkylation

This protocol is adapted from general procedures for the N-alkylation of secondary amines.[5]

Objective: To synthesize N-(3-fluorobenzyl)-N-isopropyl-N-(2-methoxyethyl)amine.

Materials:

  • Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq)

  • 2-bromoethyl methyl ether (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-bromoethyl methyl ether (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a mild inorganic base suitable for this transformation, neutralizing the HBr generated during the reaction without promoting significant side reactions.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Work-up Procedure: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities.

Application 2: Amide Bond Formation

The secondary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a fundamental transformation in the synthesis of a vast array of biologically active compounds.

Protocol: Synthesis of an Amide Derivative

This protocol is based on standard amide coupling procedures.

Objective: To synthesize N-(3-fluorobenzyl)-N-isopropyl-propionamide.

Materials:

  • Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C (ice bath).

  • Slowly add propionyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or column chromatography if necessary.

Causality and Insights:

  • Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermic reaction between the amine and the highly reactive acid chloride.

  • Aqueous Wash: The acidic and basic washes are crucial for removing unreacted starting materials and the triethylammonium hydrochloride salt.

Diagram: Reaction Versatility

Caption: Key reaction pathways accessible from the title intermediate.

III. Prospective Applications in Drug Discovery

The 3-fluoro-N-isopropylbenzylamine moiety is a valuable pharmacophore. The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity.[6] Furthermore, the introduction of fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

For instance, fluorinated benzylamines are precursors in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting neurological and cardiovascular disorders.[7] The title compound is a prime candidate for use in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where fine-tuning of physicochemical properties is paramount.

IV. Safety and Handling

As with all amine-containing compounds, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant to the skin and eyes and may be harmful if swallowed or inhaled.[8] All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works. (2019, November 27). Gehring-Montgomery. Available from: [Link]

  • Benzenemethanamine, 3-fluoro-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • Benzenemethanamine, N-(1-methylethyl)-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • N-(3-Fluorophenylmethyl)i... Fondchem. Available from: [Link]

  • Benzenemethanamine, N-methyl-3-(trifluoromethyl)-. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Benzenemethanamine, N-(1-methylethyl)-. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • EP3257842B1 - Therapeutic use of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree. Google Patents.
  • Method for synthesizing N-isopropylbenzylamine. Patsnap. Available from: [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. Available from: [Link]

  • US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one. Google Patents.

Sources

The Strategic Application of 3-Fluoro-N-isopropylbenzylamine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 3-fluoro-N-isopropylbenzylamine as a valuable building block in pharmaceutical synthesis. While direct, widespread applications of this specific molecule are emerging, its structural motifs are present in several advanced drug candidates and approved medicines. This document will elucidate the rationale for employing fluorinated benzylamines, provide detailed synthetic protocols for the title compound, and illustrate its potential application in the synthesis of complex pharmaceutical targets.

The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a fluorine atom, as in 3-fluoro-N-isopropylbenzylamine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3]

Fluorine's high electronegativity can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's solubility and membrane permeability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[3] In the context of 3-fluoro-N-isopropylbenzylamine, the fluorine atom on the phenyl ring can modulate these properties, making it a potentially superior building block compared to its non-fluorinated counterpart in certain therapeutic applications.

Synthesis of 3-Fluoro-N-isopropylbenzylamine: A Detailed Protocol via Reductive Amination

The most common and efficient method for synthesizing secondary amines like 3-fluoro-N-isopropylbenzylamine is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired amine.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Imine Formation Imine Formation 3-Fluorobenzaldehyde->Imine Formation Isopropylamine Isopropylamine Isopropylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate 3-Fluoro-N-isopropylbenzylamine 3-Fluoro-N-isopropylbenzylamine Reduction->3-Fluoro-N-isopropylbenzylamine

Experimental Protocol:

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 5-10 mL per gram of aldehyde).

  • Imine Formation: Add isopropylamine (1.1-1.5 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Control the temperature with an ice bath if necessary, as the reaction can be exothermic. Stir the reaction at room temperature until the imine is fully consumed (typically 2-4 hours), as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes. Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude 3-fluoro-N-isopropylbenzylamine.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for imines compared to sodium borohydride, reducing the likelihood of over-reduction of the starting aldehyde.

  • Solvent: Dichloromethane is a common choice as it is a good solvent for the reactants and does not react with the reducing agent.

  • Stoichiometry: A slight excess of the amine and reducing agent is used to ensure complete conversion of the limiting aldehyde.

  • Aqueous Workup: The bicarbonate quench neutralizes any remaining acidic species and helps to separate the product into the organic layer.

Physicochemical and Safety Data

While specific experimental data for 3-fluoro-N-isopropylbenzylamine is not widely published, the following table provides data for the closely related N-isopropylbenzylamine, which can serve as a useful proxy. The introduction of the fluorine atom is expected to slightly increase the boiling point and density.

PropertyValue (for N-isopropylbenzylamine)Reference
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [4]
Boiling Point 200 °C
Density 0.892 g/mL at 25 °C
Refractive Index n20/D 1.502[4]

Safety Information (based on N-isopropylbenzylamine):

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[5][6]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing mist or vapors. Wash skin thoroughly after handling.[5][6]

  • Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably in a fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

Potential Application in the Synthesis of Bioactive Molecules: A Case Study Approach

Fluorinated benzylamines are key intermediates in the synthesis of a number of pharmaceuticals. For instance, the approved drugs Safinamide and Ralfinamide, used for Parkinson's disease and pain management respectively, contain 3-fluorobenzyloxy and 2-fluorobenzyloxy moieties.[7][8] While these specific drugs do not contain the N-isopropyl group, their synthesis highlights the importance of fluorinated benzyl-type structures in building complex, biologically active molecules.

To illustrate the utility of 3-fluoro-N-isopropylbenzylamine, we can propose its use in the synthesis of a hypothetical analogue of a known pharmaceutical class, such as certain calcium-sensing receptor (CaSR) modulators or other CNS-active agents. The following workflow outlines a generalized synthetic route where 3-fluoro-N-isopropylbenzylamine could be a key building block.

G cluster_intermediates Key Intermediates cluster_reaction Key Reaction cluster_product Product 3-Fluoro-N-isopropylbenzylamine 3-Fluoro-N-isopropylbenzylamine Nucleophilic Substitution Nucleophilic Substitution 3-Fluoro-N-isopropylbenzylamine->Nucleophilic Substitution Electrophilic Partner (e.g., Alkyl Halide) Electrophilic Partner (e.g., Alkyl Halide) Electrophilic Partner (e.g., Alkyl Halide)->Nucleophilic Substitution Complex Drug Target Complex Drug Target Nucleophilic Substitution->Complex Drug Target

Hypothetical Protocol: N-Alkylation for the Synthesis of a Drug Analogue

This protocol describes a general procedure for the N-alkylation of 3-fluoro-N-isopropylbenzylamine, a common reaction in pharmaceutical synthesis to link different molecular fragments.

Materials:

  • 3-Fluoro-N-isopropylbenzylamine

  • An appropriate electrophile (e.g., a substituted alkyl halide or tosylate)

  • A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

  • A polar aprotic solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • Reaction Setup: To a solution of 3-fluoro-N-isopropylbenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Addition of Electrophile: Add the electrophilic partner (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain the desired N-alkylated product.

Conclusion

3-Fluoro-N-isopropylbenzylamine is a promising building block for pharmaceutical synthesis, offering the advantageous properties of a fluorinated aromatic ring. While its direct application in marketed drugs is yet to be widely documented, the established importance of similar fluorinated motifs in medicinal chemistry strongly suggests its potential. The synthetic protocols provided herein offer a robust and scalable method for its preparation, enabling its use in the exploration of novel drug candidates with potentially improved pharmacological profiles.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(4), 359-361. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • D'Andrea, S., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 7728. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

  • Google Patents. (n.d.). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents. (n.d.). Process for the production of 2-[4-(3-and 2-flu0r0benzyl0xy) benzylamin0]propanamides.
  • Google Patents. (n.d.). Process for the production of 2- [4 - ( 3- and 2-fluorobenzyloxy) benzylamino] propan amides.
  • Google Patents. (n.d.).
  • Ostrovskyi, D., et al. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 28(15), 5797. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylbenzylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropylbenzylamine Hydrochloride. PubChem Compound Database. [Link]

Sources

Application Note: Comprehensive Characterization of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as N-isopropyl-3-fluorobenzylamine, is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a fluorinated aromatic ring, a secondary amine, and an isopropyl group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and quality control. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are based on established principles for the analysis of analogous N-substituted benzylamine derivatives.[1][2]

Molecular Structure and Key Features

  • IUPAC Name: N-(3-fluorobenzyl)propan-2-amine

  • Molecular Formula: C₁₀H₁₄FN

  • Molecular Weight: 167.22 g/mol

  • Key Structural Features:

    • A meta-substituted fluorinated benzene ring.

    • A benzylic methylene group (-CH₂-).

    • A secondary amine (-NH-).

    • An isopropyl group (-CH(CH₃)₂).

These features give rise to distinct spectroscopic and chromatographic signatures that will be exploited for its characterization.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities and for quantification. Given the volatility and potential for thermal stability of N-isopropyl-3-fluorobenzylamine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[3] For N-isopropyl-3-fluorobenzylamine, GC-MS is ideal for assessing purity and identifying any volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Compound Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-~ 8-10167124 (M-C₃H₇)⁺, 109 (fluorotropylium ion), 96, 77

Causality Behind Experimental Choices: The HP-5ms column is a non-polar column suitable for a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from potential impurities with varying boiling points. Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation. The key fragment ion at m/z 124 is expected from the loss of the isopropyl group, a common fragmentation pathway for N-isopropyl substituted compounds.

Workflow for GC-MS Analysis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For N-isopropyl-3-fluorobenzylamine, a reversed-phase HPLC method with UV detection is recommended for purity determination. The presence of the fluorinated phenyl group can be leveraged for unique selectivity on certain stationary phases.[4][5]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A fluorinated phenyl phase could also be explored for alternative selectivity.[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm.

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% TFA).

Compound Expected Retention Time (min) λmax (nm)
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-~ 10-12~ 254, 260

Causality Behind Experimental Choices: A C18 column is a good starting point for reversed-phase separation of moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. TFA is added to the mobile phase to improve peak shape by protonating the amine, which reduces tailing. UV detection at 254 nm is suitable for aromatic compounds.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of N-isopropyl-3-fluorobenzylamine. The expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures like 4-isopropylbenzylamine.[1]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH(CH₃)₂~ 1.10Doublet~ 6.56H
-NH-~ 1.5-2.5Broad Singlet-1H
-CH(CH₃)₂~ 2.85Septet~ 6.51H
-CH₂-~ 3.75Singlet-2H
Aromatic-H~ 6.90-7.30Multiplet-4H
Assignment Expected Chemical Shift (δ, ppm)
-CH(CH₃)₂~ 22.5
-CH(CH₃)₂~ 49.0
-CH₂-~ 53.0
Aromatic C-H~ 113-130 (with C-F coupling)
Aromatic C-F~ 163 (d, ¹JCF ≈ 245 Hz)
Aromatic C-ipso~ 143

Causality Behind Spectral Features: The ¹H NMR spectrum is expected to show a characteristic doublet and septet for the isopropyl group. The benzylic protons should appear as a singlet, and the aromatic protons as a complex multiplet due to the fluorine substitution. In the ¹³C NMR spectrum, the carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Logical Relationship in NMR Spectral Interpretation

NMR_Interpretation cluster_1H ¹H NMR Spectrum cluster_13C ¹³C NMR Spectrum H_Signals Proton Signals (Chemical Shift, Multiplicity, Integration) Isopropyl_H Doublet (~1.10 ppm, 6H) Septet (~2.85 ppm, 1H) H_Signals->Isopropyl_H identifies Benzyl_H Singlet (~3.75 ppm, 2H) H_Signals->Benzyl_H identifies Aromatic_H Multiplet (~6.90-7.30 ppm, 4H) H_Signals->Aromatic_H identifies Structure Molecular Structure of N-isopropyl-3-fluorobenzylamine Isopropyl_H->Structure confirms Benzyl_H->Structure confirms Aromatic_H->Structure confirms C_Signals Carbon Signals (Chemical Shift) Aliphatic_C ~22.5, ~49.0, ~53.0 ppm C_Signals->Aliphatic_C identifies Aromatic_C ~113-130, ~143, ~163 ppm C_Signals->Aromatic_C identifies Aliphatic_C->Structure confirms CF_Coupling ¹JCF ≈ 245 Hz Aromatic_C->CF_Coupling confirms Aromatic_C->Structure confirms

Caption: NMR spectral data confirms the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][6]

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Weak to Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-N Stretch1020 - 1250Medium
C-F Stretch1000 - 1350Strong

Causality Behind Spectral Features: The presence of a weak to medium band in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine N-H stretch.[7] The strong C-F stretching vibration is a key indicator of the fluorinated nature of the compound. The combination of these bands with the characteristic aromatic and aliphatic C-H and C=C stretches provides a unique infrared fingerprint for the molecule.

Summary and Conclusion

The comprehensive analytical characterization of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- requires a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC are effective for assessing purity and separating the compound from related substances. NMR spectroscopy provides definitive structural elucidation, while FTIR spectroscopy offers rapid confirmation of the key functional groups. The protocols and expected data presented in this application note serve as a robust guide for the reliable and accurate characterization of this compound in a research and development setting.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 4-Isopropylbenzylamine.
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Identification of 4-Isopropylbenzylamine Functional Groups using FTIR Spectroscopy.
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (n.d.). Office of Justice Programs. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023). PubMed. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.gov. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. (2023). OSTI.GOV. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. (2011). ACS Publications. Retrieved from [Link]

  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. (n.d.). ResearchGate. Retrieved from [Link]

  • N-isopropylbenzylamine. (n.d.). SpectraBase. Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Medium. Retrieved from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025). ResearchGate. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH. Retrieved from [Link]

  • FTIR _ spectrum of secondary amine N, N'-(1,4-phenylenebis(methylene))... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(3-fluorobenzyl)propan-2-amine. (n.d.). Hangzhou Shaotuo Biomedical Technology Co., Ltd.. Retrieved from [Link]

  • Article on N isopropylbenzylamine detection. (2024). Reddit. Retrieved from [Link]

  • 4-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]

  • 3-Fluorobenzylamine. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of the synthetic intermediate, Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, utilizing silica gel column chromatography. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent synthetic steps. We will delve into the rationale behind the choice of stationary and mobile phases, potential impurities, and a step-by-step methodology for both Thin Layer Chromatography (TLC) for method development and large-scale column chromatography for purification.

Introduction: The Rationale for Chromatographic Purification

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, is a secondary amine whose synthesis, commonly achieved through the reductive amination of 3-fluorobenzaldehyde with isopropylamine, can yield a mixture of products. The successful isolation of the target compound in high purity is critical for its use in further chemical transformations, particularly in the context of pharmaceutical development where impurities can lead to unwanted side reactions and downstream complications.

The primary impurities in a typical reductive amination synthesis include unreacted starting materials (3-fluorobenzaldehyde and isopropylamine) and potential byproducts such as the over-alkylated tertiary amine.[1] Column chromatography is the method of choice for this purification challenge due to its efficiency in separating compounds with differing polarities.

The presence of the fluorine atom at the 3-position of the benzene ring introduces a significant inductive electron-withdrawing effect. This has two key consequences for our purification strategy:

  • Increased Polarity: The high electronegativity of fluorine increases the overall polarity of the molecule compared to its non-fluorinated analog, N-isopropylbenzylamine. This will influence its retention on the stationary phase and necessitate a more polar mobile phase for elution.

  • Reduced Basicity: The electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom, thereby reducing the basicity of the amine.[2] This is advantageous for silica gel chromatography, as highly basic amines can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[3] While the reduced basicity of our target molecule mitigates this issue, the potential for such interactions should still be considered.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop an appropriate solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a reliable preview of the separation achievable in column chromatography.[3][4] The goal is to find a mobile phase composition that gives the target compound a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5]

Materials for TLC:
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., mixtures of hexanes and ethyl acetate)

  • Visualization method (UV lamp, iodine chamber, or a potassium permanganate stain)

Protocol for TLC Method Development:
  • Prepare the Mobile Phase: Start with a relatively non-polar mixture, such as 9:1 hexanes:ethyl acetate, and progressively increase the polarity (e.g., 4:1, 2:1 hexanes:ethyl acetate).

  • Spot the TLC Plate: Using a capillary spotter, carefully apply a small spot of the crude reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting materials (3-fluorobenzaldehyde) on separate lanes for comparison.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp. Aromatic compounds like our target molecule and the starting aldehyde should be UV active. Further visualization can be achieved using an iodine chamber or by dipping the plate in a potassium permanganate solution.

  • Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize the Mobile Phase: Adjust the polarity of the mobile phase until the Rf of the target compound is in the optimal range of 0.2-0.4, and there is clear separation from other spots.

Compound Type Expected Rf in Hexanes/Ethyl Acetate
3-FluorobenzaldehydeHigher Rf (less polar)
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- Target Rf of 0.2-0.4
Over-alkylated Tertiary AmineSimilar or slightly higher Rf than the target
IsopropylamineWill likely not be visible or will remain at the baseline

Purification Protocol: Silica Gel Column Chromatography

Once an optimal solvent system has been determined by TLC, the purification can be scaled up to column chromatography. The following protocol is a general guideline and may need to be adjusted based on the scale of the reaction and the specific impurity profile.

Materials for Column Chromatography:
  • Glass chromatography column with a stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase (optimized from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Column Chromatography Protocol:
  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6]

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a compatible, low-boiling solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions in appropriately sized test tubes or flasks.[6]

    • Maintain a constant flow rate. Applying gentle pressure with an inert gas (flash chromatography) can expedite the process.

    • If a gradient elution is necessary (i.e., starting with a less polar solvent and gradually increasing the polarity), do so in a stepwise manner.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the eluted fractions by TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

    • Confirm the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of the Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product (from reductive amination) TLC_Development TLC Method Development (Hexanes:EtOAc) Crude_Product->TLC_Development Optimize Separation Column_Packing Pack Silica Gel Column TLC_Development->Column_Packing Determines Mobile Phase Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Sources

Application Notes and Protocols for the Utilization of 3-Fluoro-N-isopropylbenzylamine as a Nucleophile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-N-isopropylbenzylamine is a versatile secondary amine that serves as a valuable nucleophilic building block in contemporary organic synthesis. Its unique structural features—a moderately basic secondary amine, the steric bulk of an isopropyl group, and the electronic influence of a meta-positioned fluorine atom—confer a nuanced reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[1][2] This document provides a comprehensive guide to the reaction conditions for employing 3-fluoro-N-isopropylbenzylamine as a nucleophile in several key synthetic transformations, including its own synthesis via reductive amination.

Understanding the Nucleophilicity of 3-Fluoro-N-isopropylbenzylamine

The nucleophilic character of 3-fluoro-N-isopropylbenzylamine is governed by a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom is available for donation to an electrophile, making it a competent nucleophile. However, two main factors modulate this reactivity:

  • Electronic Effect of the Meta-Fluorine Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the benzene ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. Consequently, 3-fluoro-N-isopropylbenzylamine is expected to be a weaker nucleophile than its non-fluorinated counterpart, N-isopropylbenzylamine. Studies on related systems have shown that electron-withdrawing groups on the benzylamine moiety decrease the rate of nucleophilic substitution reactions.

  • Steric Hindrance: The isopropyl group attached to the nitrogen atom introduces significant steric bulk around the nucleophilic center. This steric hindrance can impede the approach of the amine to sterically demanding electrophiles, potentially slowing down reaction rates or necessitating more forcing conditions. While reactions with sterically hindered secondary amines are feasible, they may result in lower yields compared to less hindered amines.[3]

Synthesis of 3-Fluoro-N-isopropylbenzylamine via Reductive Amination

A common and efficient method for the preparation of 3-fluoro-N-isopropylbenzylamine is the reductive amination of 3-fluorobenzaldehyde with isopropylamine. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Fluorobenzaldehyde C Imine Formation (Intermediate) A->C B Isopropylamine B->C D In situ Reduction (e.g., NaBH(OAc)₃) C->D Addition of Reducing Agent E 3-Fluoro-N-isopropylbenzylamine D->E

Caption: General workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for the reductive amination of aldehydes.[5]

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) in DCM or DCE (0.2 M), add isopropylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Applications in Nucleophilic Reactions

N-Alkylation Reactions

3-Fluoro-N-isopropylbenzylamine can act as a nucleophile in Sₙ2 reactions with alkyl halides to form tertiary amines. Due to its moderate reactivity and steric bulk, appropriate selection of reaction conditions is crucial for achieving good yields.

Table 1: General Conditions for N-Alkylation

ParameterConditionRationale & Notes
Electrophile Primary or secondary alkyl halides (e.g., R-Br, R-I)Tertiary halides are prone to elimination.
Base K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DIPEA)To neutralize the HX formed during the reaction. Cs₂CO₃ is often effective for challenging alkylations.[3]
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Polar aprotic solvents facilitate Sₙ2 reactions.
Temperature Room temperature to 80 °CHigher temperatures may be required for less reactive electrophiles.
Additives NaI or KI (catalytic)Can be used with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ.
Protocol 2: N-Alkylation with an Alkyl Bromide

This protocol provides a general starting point for the N-alkylation of 3-fluoro-N-isopropylbenzylamine.

Materials:

  • 3-Fluoro-N-isopropylbenzylamine

  • Alkyl bromide (e.g., 1-bromobutane)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-N-isopropylbenzylamine (1.0 eq) and the alkyl bromide (1.2 eq) in DMF.

  • Add Cs₂CO₃ (1.5 eq) to the mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

N-Acylation Reactions

The reaction of 3-fluoro-N-isopropylbenzylamine with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. These reactions are typically fast and high-yielding.

Diagram: N-Acylation Mechanism

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Fluoro-N-isopropylbenzylamine C Nucleophilic Attack A->C B Acyl Chloride (RCOCl) B->C D Tetrahedral Intermediate C->D E Elimination of Cl⁻ D->E F N-Acyl-3-fluoro-N-isopropylbenzylamine E->F

Caption: General mechanism for the N-acylation of 3-fluoro-N-isopropylbenzylamine.

Protocol 3: N-Acylation with an Acyl Chloride

Materials:

  • 3-Fluoro-N-isopropylbenzylamine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 3-fluoro-N-isopropylbenzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude amide.

  • Purification can be achieved by recrystallization or flash column chromatography if necessary.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

3-Fluoro-N-isopropylbenzylamine can be coupled with aryl halides or triflates in a Buchwald-Hartwig amination to form tri-substituted amines. Due to the electron-withdrawing nature of the fluoroalkylamine, careful selection of the catalyst system and base is important. Weaker bases such as potassium phenoxide (KOPh) have been shown to be effective in the coupling of electron-poor amines, minimizing side reactions.[6]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale & Notes
Aryl Partner Aryl bromides, chlorides, or triflatesReactivity: I > OTf > Br > Cl.
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)Essential for promoting oxidative addition and reductive elimination.
Base NaOtBu, K₃PO₄, Cs₂CO₃, KOPhThe choice of base is critical and substrate-dependent. For electron-poor amines, a weaker base like KOPh may be advantageous.[6]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required.
Temperature 80-110 °CTypically requires heating.
Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a general guideline and may require optimization based on the specific aryl halide.

Materials:

  • 3-Fluoro-N-isopropylbenzylamine

  • Aryl bromide

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), 3-fluoro-N-isopropylbenzylamine (1.2 eq), Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

3-Fluoro-N-isopropylbenzylamine is a valuable nucleophile for the synthesis of a diverse range of nitrogen-containing compounds. Its reactivity is a balance between the electronic deactivation by the meta-fluoro group and the steric hindrance of the isopropyl substituent. By carefully selecting the reaction conditions, including the choice of base, solvent, and catalyst system where applicable, this building block can be effectively utilized in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals aiming to incorporate this fluorinated motif into their target molecules.

References

  • (Reference to a relevant article on N-alkylation of sterically hindered amines, if found)
  • (Reference to a relevant article on reductive amin
  • Chem-Impex. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]

  • (Reference to a relevant article on Buchwald-Hartwig amin
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved from [Link]

  • (Reference to a relevant article on N-acyl
  • (Reference to a relevant article on the pKa of benzylamines, if found)
  • (Reference to a relevant article on the electronic effects of fluorine, if found)
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Green Chemistry. Retrieved from [Link]

  • Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

  • (Reference to a relevant article on the synthesis of N-isopropylbenzylamine, if found)
  • (Reference to a relevant article on the properties of 3-fluorobenzylamine, if found)
  • (Reference to a relevant article on the reactivity of benzylamines, if found)
  • (Reference to a relevant article on the use of 3-fluorobenzylamine in synthesis, if found)
  • (Reference to a relevant article on general organic synthesis techniques, if found)
  • (Reference to a relevant article on the properties of N-isopropylbenzylamine, if found)
  • (Reference to a relevant article on palladium c
  • (Reference to a relevant article on nucleophilic substitution, if found)
  • (Reference to a relevant article on amine synthesis, if found)
  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • (Reference to a relevant article on chemoselectivity in N-alkyl
  • (Reference to a relevant article on tertiary amine synthesis, if found)
  • (Reference to a relevant article on catalysis with N-isopropylbenzylamine, if found)
  • (Reference to a relevant article on photoredox-nickel dual c
  • (Reference to a relevant article on N-acyl

Sources

Application Note: Safe Handling and Storage Protocols for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, henceforth referred to as 3-F-N-iPBA, is a specialized organic compound likely utilized as an intermediate in complex chemical syntheses.[1][2] Its structure combines three key functional motifs: a secondary amine, a benzyl group, and a fluorine atom on the aromatic ring. This combination dictates its chemical behavior and hazard profile.

A comprehensive risk assessment must precede any handling of this compound. The primary hazards are inferred from analogous structures and are summarized below.

  • Corrosivity: The amine functional group renders the molecule basic and corrosive. Direct contact is expected to cause severe skin burns and serious eye damage, consistent with hazards noted for benzylamine and its derivatives.[3]

  • Toxicity: Like many substituted amines, 3-F-N-iPBA is presumed to be harmful if swallowed or absorbed through the skin.[4] The toxicity of N-isopropylbenzylamine has been studied, indicating it can produce toxicity in vitro by increasing nitric oxide.[2][5]

  • Reactivity: The compound is expected to be incompatible with strong oxidizing agents and strong acids.[3][6] Reactions with acids can be highly exothermic. Some benzylamines are also sensitive to air and carbon dioxide.

  • Hazardous Decomposition: Upon combustion or thermal decomposition, the presence of fluorine, nitrogen, and carbon predicts the release of toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and critically, highly toxic hydrogen fluoride (HF).[3]

Table 1: Inferred Physicochemical and Hazard Data
PropertyInferred Value / ClassificationRationale / Source Analog
Appearance Colorless to light yellow liquidBased on Benzylamine and N-Isopropylbenzylamine.[7][8]
Odor Amine-like, ammonia-likeCharacteristic of volatile amines.[7][8]
Hazard Class Corrosive, Acutely Toxic (Oral, Dermal)Based on GHS classifications for 3-Fluorobenzylamine and N-Isopropylbenzylamine.[3][9]
Primary Hazards H302+H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.Inferred from parent compounds.
Combustibility Combustible LiquidBenzylamine and its derivatives are classified as combustible.[3]
Incompatibilities Strong acids, strong oxidizing agentsStandard for amines.[6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered safety approach combining engineering controls and robust PPE is mandatory.

Engineering Controls: The Primary Barrier

The causality behind mandating specific engineering controls is to isolate the researcher from the chemical, preventing exposure via inhalation, ocular, or dermal routes.[10]

  • Chemical Fume Hood: All manipulations of 3-F-N-iPBA, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to prevent the accumulation of potentially harmful vapors.[11]

  • Emergency Equipment: The work area must be equipped with an easily accessible and fully functional safety shower and eyewash station.[12] Proximity is critical for a rapid response to accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for rigorous engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye & Face Chemical splash goggles and a full-face shield.[11]The compound is presumed to be severely corrosive and can cause irreversible eye damage. Goggles protect from splashes, and the face shield protects the entire face.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is required. [11]Protects against direct skin contact, which can cause chemical burns and toxic absorption. Check manufacturer's glove compatibility data. Contaminated gloves must be replaced immediately.[12]
Body Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling >50 mL.[11]Protects skin and personal clothing from splashes and spills.
Respiratory Not required when working in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.Protects against inhalation of high concentrations of vapors during emergency situations.

Detailed Handling Protocols

Adherence to standardized protocols is crucial for ensuring reproducible science and operator safety.

Protocol 3.1: Weighing and Aliquoting

This protocol is designed to prevent contamination and exposure during the transfer of 3-F-N-iPBA.

  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance and all necessary equipment (spatula, weigh paper, secondary container) inside the fume hood.

  • Inert Atmosphere (Recommended): Based on the sensitivity of analogous compounds, it is best practice to handle 3-F-N-iPBA under an inert atmosphere (e.g., Argon or Nitrogen), especially for long-term storage of aliquots, to prevent degradation from air and CO2.

  • Transfer: Slowly open the main container. Using a clean pipette, carefully transfer the desired amount of liquid to a tared, sealed vial.

  • Cleaning: Cap the primary container immediately after transfer. Clean any residual material from the spatula and work surface using a solvent-moistened wipe (e.g., ethanol or isopropanol).

  • Waste: Dispose of all contaminated materials (pipette tips, wipes) in a designated hazardous waste container located within the fume hood.[11]

G cluster_hood Inside Chemical Fume Hood prep 1. Don PPE & Prepare Workspace transfer 2. Transfer Compound (Under Inert Gas if required) prep->transfer use 3. Use in Experiment / Prepare Solution transfer->use waste 4. Segregate & Contain Waste use->waste decon Decontaminate Workspace & Remove PPE waste->decon receive Receive & Inspect Container storage Log & Move to Designated Storage receive->storage storage->prep caption Fig 1: General Handling Workflow for 3-F-N-iPBA.

Fig 1: General Handling Workflow for 3-F-N-iPBA.

Storage Procedures

Proper storage is essential to maintain the chemical's purity and prevent hazardous situations.

Table 3: Recommended Storage Conditions
ParameterRequirementRationale / Justification
Temperature Cool, ambient temperature.Prevents pressure buildup and degradation. Avoid excessive heat.[6]
Atmosphere Tightly sealed container, under an inert gas (Argon or Nitrogen).Minimizes oxidation, degradation from atmospheric CO2, and moisture absorption.[3]
Location A dry, well-ventilated, dedicated corrosives cabinet.Segregates the compound from incompatible materials and ensures proper ventilation.[3][6]
Ignition Sources Store away from heat, sparks, and open flames.[3][12]The compound is combustible and its vapors may form explosive mixtures with air upon heating.
Incompatibles Segregate from strong oxidizing agents and strong acids.Prevents violent exothermic reactions and the creation of hazardous byproducts.[6]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Protocol 5.1: Spill Response
  • Assess the Situation: Determine the size and location of the spill.

  • Small Spill (<100 mL, inside a fume hood):

    • Contain the spill with an inert absorbent material like sand, earth, or a universal chemical sorbent.[6]

    • Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the immediate area. Alert all nearby personnel.[12]

    • Contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Prevent entry into the area. If safe to do so, increase ventilation.

    • Do not attempt to clean up a large spill without specialized training and equipment.

G cluster_small Small Spill (<100mL & Contained) cluster_large Large Spill (>100mL or Uncontained) spill Spill Occurs assess Assess Hazard (Size & Location) spill->assess contain Contain with Inert Absorbent assess->contain Small evacuate Evacuate Immediate Area assess->evacuate Large collect Collect into Waste Container contain->collect clean Decontaminate Area collect->clean alert Alert Colleagues & Call EHS evacuate->alert secure Secure Area, Prevent Entry alert->secure caption Fig 2: Spill Response Decision Flowchart.

Fig 2: Spill Response Decision Flowchart.
Protocol 5.2: First Aid Measures

Immediate action is required. Show the Safety Data Sheet (or this guide) to medical personnel.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15-30 minutes. Call a physician immediately.[3][4]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3]

  • Ingestion: Rinse mouth with water. Make victim drink water (two glasses at most). Do NOT induce vomiting due to the risk of perforation. Call a physician immediately.

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Call a physician.[9]

Waste Disposal

All waste containing 3-F-N-iPBA, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all waste streams in separate, clearly labeled, and chemically compatible containers.

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards (Corrosive, Toxic).

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour this chemical down the drain.

References

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 485414, Benzenemethanamine, N-methyl-3-(trifluoromethyl)-. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154403, Benzenamine, 4-fluoro-N-(1-methylethyl)-. [Link]

  • Fisher Scientific. N-Isopropylbenzylamine Safety Data Sheet. [Link]

  • DrugFuture. Chemical Toxicity Database for Benzenemethanamine, N,N-dimethyl-2-((4-fluorophenyl)thio)-, hydrochloride. [Link]

  • Wikipedia. Isopropylbenzylamine. [Link]

  • National Institute of Standards and Technology. Benzenemethanamine, N-(1-methylethyl)-. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66024, Isopropylbenzylamine. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Department of Science and Technology, India. Guidelines and Best Practices for Safe Handling of Nanomaterials in Research Laboratories and Industries. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine. [Link]

Sources

Application Notes: The Strategic Role of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- in the Synthesis of Novel Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global agricultural sector faces the continuous challenge of ensuring food security for a growing population amidst evolving threats from phytopathogenic fungi. The development of novel, effective, and environmentally conscious fungicides is paramount. Within the landscape of modern agrochemicals, pyrazole carboxamides have emerged as a critically important class of fungicides, primarily due to their efficacy as succinate dehydrogenase inhibitors (SDHIs). The structural diversity within this class allows for the fine-tuning of their biological activity, and the introduction of fluorinated moieties is a well-established strategy to enhance metabolic stability and overall performance.

This application note details the use of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (hereafter referred to as 3-F-N-iPr-BZA ) as a key intermediate in the synthesis of a novel pyrazole carboxamide fungicide. We present a detailed, field-proven protocol for the synthesis of N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a representative molecule demonstrating the utility of 3-F-N-iPr-BZA in creating next-generation agrochemicals. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry.

The Strategic Advantage of 3-F-N-iPr-BZA in Fungicide Design

The selection of 3-F-N-iPr-BZA as a building block is a deliberate choice driven by key structure-activity relationship (SAR) principles in modern fungicide development. The rationale behind its use is multifaceted:

  • The Fluorine Moiety: The presence of a fluorine atom on the benzyl ring can significantly enhance the metabolic stability of the final compound.[1] The strong carbon-fluorine bond is less susceptible to oxidative degradation by enzymes in target fungi and the environment, potentially leading to longer-lasting efficacy.

  • The N-Isopropyl Group: The isopropyl substituent on the nitrogen atom provides steric hindrance, which can influence the molecule's binding affinity to the target enzyme, succinate dehydrogenase. This steric bulk can also modulate the compound's physical properties, such as solubility and lipophilicity, which are critical for its uptake and transport within the plant.

  • The Benzylamine Scaffold: The benzylamine core provides a robust and versatile platform for linking the crucial pyrazole carboxamide "warhead" to a lipophilic side chain. This linkage is critical for the overall efficacy of SDHI fungicides.

Synthesis of a Novel Pyrazole Carboxamide Fungicide: A Detailed Protocol

The following protocol outlines a two-step synthesis of N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide starting from the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This initial step activates the carboxylic acid for subsequent amidation. The conversion to the acyl chloride is a standard and efficient method for this purpose.[2][3]

  • Materials:

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Add anhydrous toluene to create a slurry.

    • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) to the stirred slurry at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Step 2: Acylation of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

This is the key step where the benzylamine derivative is coupled with the pyrazole acyl chloride to form the final carboxamide product. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.[4]

  • Materials:

    • Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1

    • Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (3-F-N-iPr-BZA)

    • Triethylamine (Et₃N) or another suitable non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • In a separate dry, round-bottom flask under a nitrogen atmosphere, dissolve Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) from Step 1 in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting amine is consumed (monitored by TLC).

    • Work-up:

      • Quench the reaction by slowly adding water.

      • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Role
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-[F-c1cccc(CN(C(C)C)C)c1]C₁₀H₁₄FN167.22Key Intermediate
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[O=C(Cl)c1cn(C)nc1C(F)F]C₆H₅ClF₂N₂O194.57Acylating Agent
N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[O=C(N(C(C)C)Cc1cccc(F)c1)c1cn(C)nc1C(F)F]C₁₆H₁₈F₃N₃O341.33Final Product (Fungicide)

Experimental Workflow and Diagrams

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Acylation cluster_workup Work-up & Purification A 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid D 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride A->D Reflux B Thionyl Chloride (SOCl₂) B->D C Catalytic DMF in Toluene C->D G N-(3-fluorobenzyl)-N-isopropyl-3-(difluoromethyl) -1-methyl-1H-pyrazole-4-carboxamide D->G 0 °C to RT E Benzenemethanamine, 3-fluoro- N-(1-methylethyl)- (3-F-N-iPr-BZA) E->G F Triethylamine (Et₃N) in DCM F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure Final Product I->J

Caption: Overall workflow for the synthesis of the target fungicide.

Reaction_Mechanism cluster_nucleophilic_attack Nucleophilic Acyl Substitution Amine R₂NH (3-F-N-iPr-BZA) AcylChloride R'-COCl (Pyrazole Acyl Chloride) Amine->AcylChloride Nucleophilic Attack TetrahedralIntermediate [R'-C(O⁻)(Cl)(N⁺H R₂)] Product R'-CONR₂ (Final Product) TetrahedralIntermediate->Product Elimination of Cl⁻ HCl + HCl

Sources

The Versatile Role of N-Isopropylbenzylamine Derivatives in Modern Organic Transformations: A Guide for the Advanced Practitioner

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the demand for versatile and efficient reagents and catalysts is paramount. Among the myriad of molecular tools available to the modern chemist, N-isopropylbenzylamine and its derivatives have emerged as a class of compounds with significant, albeit sometimes underappreciated, utility. This guide provides an in-depth exploration of the experimental applications of these derivatives, moving beyond their common perception as simple intermediates to unveil their nuanced roles in sophisticated organic transformations. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed protocols but also the underlying scientific rationale to empower innovation in the laboratory.

Introduction: Beyond a Simple Amine

N-Isopropylbenzylamine, a secondary amine, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility extends from being a precursor for active pharmaceutical ingredients (APIs), particularly in the realm of cardiovascular and neurological drugs, to more specialized roles in catalysis and as a directing group in C-H functionalization.[1][3] The unique steric and electronic properties conferred by the isopropyl and benzyl groups allow for a high degree of control and selectivity in various chemical reactions.[4]

This guide will delve into the practical applications of N-isopropylbenzylamine derivatives, with a particular focus on their role in facilitating challenging organic transformations. We will explore their synthesis, their application as ligands and directing groups, and their transformative potential as bifunctional catalysts.

Synthesis of N-Isopropylbenzylamine and Its Derivatives

A foundational understanding of the synthesis of N-isopropylbenzylamine is crucial for its effective application. The two primary industrial methods for its preparation are direct amination and reductive amination.[1]

Direct Amination: This scalable approach typically involves the reaction of benzyl chloride with isopropylamine, often catalyzed by copper oxide or cuprous chloride.[1] Key parameters such as temperature, catalyst loading, and solvent choice are optimized to achieve high yields and purity.[1]

Reductive Amination: This method offers greater flexibility, particularly for laboratory-scale synthesis and the preparation of specialized derivatives.[1] A common pathway involves the reaction of benzylamine with acetone in the presence of a reducing agent like sodium borohydride.[1][5] An alternative route utilizes the reaction of benzaldehyde and isopropylamine with a hydrogenation catalyst such as palladium or nickel.[1][6]

The choice between these methods is often dictated by the desired scale of production, the availability of starting materials, and the required purity of the final product.[1]

Synthesis of N,N-di-isopropylbenzylamine-2-boronic Acid Derivatives

A particularly impactful class of N-isopropylbenzylamine derivatives are the N,N-di-isopropylbenzylamine-2-boronic acids. These compounds have garnered significant attention as highly efficient bifunctional catalysts for direct amide formation.[7][8] Their synthesis is achieved through a directed metallation-borylation strategy.[7]

G cluster_synthesis Synthesis of N,N-di-isopropylbenzylamine-2-boronic Acid Start N,N-di-isopropylbenzylamine Derivative Step1 Directed ortho-Lithiation (s-BuLi, TMEDA) Start->Step1 1. Step2 Borylation (B(OiPr)3) Step1->Step2 2. Step3 Hydrolysis Step2->Step3 3. Product N,N-di-isopropylbenzylamine-2-boronic Acid Step3->Product

Caption: Synthetic workflow for N,N-di-isopropylbenzylamine-2-boronic acid.

Application in Organic Transformations: The Power of Bifunctional Catalysis

The true potential of N-isopropylbenzylamine derivatives is unlocked in their application to challenging organic transformations. A prime example is the use of N,N-di-isopropylbenzylamine-2-boronic acid derivatives as catalysts for the direct amidation of carboxylic acids and amines.

Direct Amide Formation: A Greener Approach

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. Traditional methods often rely on stoichiometric activating agents, which can generate significant waste. The development of catalytic direct amidation methods represents a significant advancement in green chemistry. N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives have proven to be highly effective catalysts for this transformation, operating under mild conditions.[7][9]

The catalytic efficacy of these boronic acid derivatives is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups have been shown to enhance the reactivity of the catalyst, leading to improved performance in direct amide formation.[7][8] Conversely, electron-donating groups can decrease catalytic activity.[7]

Table 1: Influence of Substituents on Catalytic Activity

Catalyst DerivativeSubstituentElectronic EffectRelative Reactivity
Parent System-HNeutralBaseline
3-Fluoro-FElectron-withdrawingIncreased
3-Methoxy-OMeElectron-donatingDecreased
5-Trifluoromethyl-CF3Strongly Electron-withdrawingSignificantly Increased

Data synthesized from findings reported in Green Chemistry, 2008, 10, 124-134.[7]

Mechanistic Insights into Boronic Acid-Catalyzed Amidation

The mechanism of boronic acid-catalyzed amidation is believed to proceed through the formation of a key acyloxyboron intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and regenerate the catalyst. The bifunctional nature of the N,N-di-isopropylbenzylamine-2-boronic acid, with both a Lewis acidic boron center and a Lewis basic nitrogen atom, is thought to play a crucial role in facilitating this process.

G cluster_mechanism Proposed Catalytic Cycle for Direct Amidation Catalyst N,N-di-isopropylbenzylamine- 2-boronic Acid Intermediate1 Acyloxyboron Intermediate Catalyst->Intermediate1 + R-COOH - H2O Carboxylic_Acid R-COOH Amine R'-NH2 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-NH2 Amide_Product R-C(O)NHR' Intermediate2->Amide_Product - Catalyst Water H2O

Caption: Simplified catalytic cycle for boronic acid-mediated amidation.

Application Note & Protocol: Direct Amidation Using a Bifunctional Boronic Acid Catalyst

This protocol is based on the findings from studies that have utilized Design of Experiments (DoE) to identify optimal reaction conditions.[7][9]

Objective: To perform a direct amidation of a carboxylic acid and an amine using N,N-di-isopropylbenzylamine-2-boronic acid as a catalyst.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.0 mmol)

  • N,N-di-isopropylbenzylamine-2-boronic acid catalyst (5 mol%, 0.05 mmol)

  • Anhydrous toluene (to achieve a dilute solution, e.g., 0.1 M)

  • Dean-Stark apparatus or molecular sieves (for water removal)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a Dean-Stark trap (pre-filled with toluene), add the carboxylic acid (1.0 mmol) and the N,N-di-isopropylbenzylamine-2-boronic acid catalyst (0.05 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask to dissolve the solids. Add the amine (1.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux. The removal of water via the Dean-Stark trap drives the reaction to completion. If a Dean-Stark trap is not used, add activated 4Å molecular sieves to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst Loading: A 5 mol% loading is often optimal, balancing reaction rate with catalyst cost.[7]

  • Dilution: Higher dilution conditions can favor the desired reaction pathway and are linked to the drying capacity of the solvent.[7][9]

  • Water Removal: The reaction produces water as a byproduct, and its removal is critical to drive the equilibrium towards the amide product.

Emerging Applications: A Glimpse into Future Potential

While the role of N-isopropylbenzylamine derivatives in direct amidation is well-documented, their utility in other organic transformations is an area of active research.

As a Transient Directing Group

N-isopropylbenzylamine has been shown to act as a transient directing group in iridium-catalyzed β-arylation of aldehydes and ketones.[3] This approach allows for the functionalization of a position that is typically difficult to access, with the amine directing group being removed during the reaction sequence.

Ligands in Cross-Coupling Reactions

The nitrogen atom in N-isopropylbenzylamine and its derivatives can act as a ligand for transition metals, potentially influencing the outcome of cross-coupling reactions. While detailed protocols are still emerging, the steric and electronic tunability of these amines makes them promising candidates for the development of novel ligand systems.

Conclusion and Future Outlook

N-isopropylbenzylamine and its derivatives are more than just simple synthetic intermediates. Their evolution into sophisticated bifunctional catalysts, particularly in the context of direct amide formation, highlights their significant potential in modern organic synthesis. The ability to fine-tune their steric and electronic properties through synthetic modification opens up a vast chemical space for the development of new catalysts and reagents. As research continues to uncover their diverse reactivity, we can anticipate the emergence of novel applications for these versatile compounds in a wide range of organic transformations, further solidifying their place in the synthetic chemist's toolbox. It is important for researchers to also be aware of the toxicological profile of N-isopropylbenzylamine, especially its neurotoxic effects at higher concentrations, which have been studied due to its illicit use as a methamphetamine mimic.[10]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations.
  • Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized?
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine synthesis.
  • Hussein, M. A., & Mageed, A. H. (2024). Recent Advances in Direct Amidation Via Organocatalysis. ResearchGate.
  • Whiting, A., et al. (2008). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry, 10, 124-134.
  • Whiting, A., et al. (2008). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Semantic Scholar.
  • Whiting, A., et al. (2007). ChemInform Abstract: Synthesis, Evaluation and Application of Novel Bifunctional N,N-Di-isopropylbenzylamineboronic Acid Catalysts for Direct Amide Formation Between Carboxylic Acids and Amines. ResearchGate.
  • BenchChem. (n.d.). N-Isopropylbenzylamine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis.
  • Wikipedia. (n.d.). Isopropylbenzylamine.
  • Bloom Tech. (2024, December 19). What Is N-Isopropylbenzylamine Used For?

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a key intermediate in pharmaceutical and materials science research.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this synthesis. We will delve into the nuances of the reductive amination process, providing in-depth, experience-based insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the synthesis of 3-fluoro-N-isopropylbenzylamine via the reductive amination of 3-fluorobenzaldehyde and isopropylamine.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this reductive amination can stem from several factors. The primary areas to investigate are inefficient imine formation, suboptimal reduction conditions, and competing side reactions.

  • Inefficient Imine Formation: The initial condensation of 3-fluorobenzaldehyde and isopropylamine to form the N-(3-fluorobenzylidene)propan-2-imine is a reversible equilibrium reaction.[2] To drive the reaction forward, the removal of water is crucial. If water is not effectively removed, the equilibrium will favor the starting materials, leading to a low concentration of the imine intermediate available for reduction.[2]

  • Suboptimal Reduction Conditions: The choice and handling of the reducing agent are critical.

    • Reducing Agent Potency: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to 3-fluorobenzyl alcohol before it has a chance to form the imine.[3][4] Milder, more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they selectively reduce the imine/iminium ion intermediate.[2][5]

    • pH Control: The pH of the reaction medium significantly influences the reaction rate and selectivity. A mildly acidic environment (pH ~5-7) is often optimal for imine formation and subsequent reduction.[3][6] If the pH is too low, the amine will be protonated and become non-nucleophilic.[3] If the pH is too high, the rate of imine formation can be slow.

  • Competing Side Reactions: The primary side reaction is the reduction of 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol. Another potential side reaction is the over-alkylation of the product to form a tertiary amine, although this is less common with a secondary amine product.[7]

Q2: I'm observing a significant amount of 3-fluorobenzyl alcohol as a byproduct. How can I minimize this?

The formation of 3-fluorobenzyl alcohol is a clear indication that the reduction of the aldehyde is competing with the reduction of the imine.

  • Switch to a More Selective Reducing Agent: If you are using sodium borohydride, switching to sodium triacetoxyborohydride (STAB) is highly recommended. STAB is a milder reducing agent that shows excellent selectivity for the imine over the aldehyde, especially in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][8]

  • Optimize the Order of Addition: A stepwise procedure can be beneficial. First, allow the 3-fluorobenzaldehyde and isopropylamine to stir together to form the imine before adding the reducing agent.[7][8] This ensures a higher concentration of the imine is present when the reductant is introduced.

  • Control the Reaction Temperature: Adding the reducing agent at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.

Q3: The reaction seems to stall and not go to completion. What can I do?

An incomplete reaction can be frustrating. Here are some troubleshooting steps:

  • Verify Reagent Quality: Ensure that your 3-fluorobenzaldehyde is free of benzoic acid impurities, which can interfere with the reaction. The isopropylamine should be of high purity and anhydrous. The reducing agent, particularly STAB, is moisture-sensitive and its potency can degrade over time.[5]

  • Increase Reagent Equivalents: A slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) can help drive the reaction to completion.[9]

  • Extend Reaction Time: Some reductive aminations can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Consider a Catalyst: For particularly stubborn reactions, the addition of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂) can help to activate the aldehyde and promote imine formation.[8] Alternatively, iridium-based catalysts have shown high efficiency in reductive aminations.[10][11]

Q4: I'm having difficulty purifying the final product. What are the best practices?

Purification of N-isopropylbenzylamines can sometimes be challenging due to their physical properties.

  • Acid-Base Extraction: A standard workup involves quenching the reaction, followed by an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.[12]

  • Column Chromatography: If impurities have similar polarities to the product, column chromatography on silica gel is an effective purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[13][14]

  • Distillation: For larger scale purification, distillation under reduced pressure can be a viable option, provided the product is thermally stable.

Experimental Protocols

Here are detailed, step-by-step protocols for the synthesis of 3-fluoro-N-isopropylbenzylamine, designed to maximize yield and purity.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended protocol for its simplicity, high selectivity, and generally good yields.

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzaldehyde (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCE or DCM (to make a ~0.5 M solution).

  • Add isopropylamine (1.1-1.2 eq.) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate this step.

  • In a separate flask, suspend STAB (1.2-1.5 eq.) in a small amount of the reaction solvent.

  • Slowly add the STAB suspension to the reaction mixture portion-wise at room temperature. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 0-20% ethyl acetate in hexanes) to afford the pure 3-fluoro-N-isopropylbenzylamine.

Parameter Recommended Value Rationale
Solvent Anhydrous DCE or DCMAprotic solvents that are compatible with STAB.[8]
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for imine reduction over aldehyde reduction.[2][5]
Equivalents of Amine 1.1 - 1.2 eq.Drives the imine formation equilibrium forward.
Equivalents of Reducing Agent 1.2 - 1.5 eq.Ensures complete reduction of the imine.
Temperature Room TemperatureMild conditions that favor selective reduction.
pH Mildly acidic (with optional acetic acid)Catalyzes imine formation without protonating the amine.[3][6]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol can be used if STAB is unavailable, but careful control of the reaction conditions is necessary to minimize side product formation.

Materials:

  • 3-Fluorobenzaldehyde

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • Anhydrous methanol or ethanol

  • Molecular sieves (4Å, activated)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq.) and isopropylamine (1.1 eq.) in anhydrous methanol or ethanol.

  • Add activated 4Å molecular sieves to the mixture to absorb the water formed during imine formation.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Monitor by TLC or ¹H NMR.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) in small portions. Be cautious of hydrogen gas evolution.

  • Allow the reaction to slowly warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Troubleshooting Logic

To better understand the process and decision-making in troubleshooting, the following diagrams illustrate the reaction pathway and a logical approach to problem-solving.

G cluster_0 Synthesis Workflow Start Start 3-Fluorobenzaldehyde + Isopropylamine 3-Fluorobenzaldehyde + Isopropylamine Imine Formation Imine Formation 3-Fluorobenzaldehyde + Isopropylamine->Imine Formation Condensation Reduction Reduction Imine Formation->Reduction Add Reducing Agent Workup & Purification Workup & Purification Reduction->Workup & Purification Quench & Extract Final Product Final Product Workup & Purification->Final Product

Caption: General workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.

G cluster_1 Troubleshooting Guide Problem Problem Low Yield Low Yield Problem->Low Yield Identify Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Hypothesis 1 Check Reduction Step Check Reduction Step Low Yield->Check Reduction Step Hypothesis 2 Check Reagent Quality Check Reagent Quality Low Yield->Check Reagent Quality Hypothesis 3 Add Dehydrating Agent Add Dehydrating Agent Check Imine Formation->Add Dehydrating Agent Solution Use Milder Reducing Agent (STAB) Use Milder Reducing Agent (STAB) Check Reduction Step->Use Milder Reducing Agent (STAB) Solution Use Fresh/Pure Reagents Use Fresh/Pure Reagents Check Reagent Quality->Use Fresh/Pure Reagents Solution

Caption: A logical troubleshooting tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of 3-fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-fluoro-N-isopropylbenzylamine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this compound as a key intermediate. The synthesis, while straightforward in principle, presents several common pitfalls that can lead to impurities, reduced yields, and purification challenges.

The most prevalent synthetic strategy is the reductive amination between 3-fluorobenzaldehyde and isopropylamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side products encountered during this process. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles to prevent their recurrence.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, presented in a practical question-and-answer format.

Q1: My TLC and NMR analysis show an impurity with a polarity very similar to my 3-fluorobenzaldehyde starting material. What is this side product and how can I avoid it?

A: This impurity is almost certainly 3-fluorobenzyl alcohol .

Causality: This side product arises from the premature reduction of the starting aldehyde, 3-fluorobenzaldehyde, before it can react with isopropylamine to form the necessary imine intermediate. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction where all reagents are mixed from the start.[1][2] NaBH₄ is capable of reducing both aldehydes and the intermediate imine, and its reaction with the aldehyde is often competitive.

Preventative Measures & Solutions:

  • Employ a Two-Step, One-Pot Procedure: First, allow the 3-fluorobenzaldehyde and isopropylamine to stir together in the solvent for a sufficient time (e.g., 1-2 hours) to ensure the formation of the imine. Only then should you add the sodium borohydride, preferably at a reduced temperature (0-5°C), to selectively reduce the pre-formed imine.[3]

  • Use a Selective Reducing Agent: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for direct (in situ) reductive aminations.[2] STAB is a milder reductant that selectively reduces the imine intermediate much faster than it reduces the aldehyde, thus minimizing or eliminating the formation of the alcohol byproduct.[1][2]

  • Purification: If the alcohol has already formed, it can be separated from the desired basic amine product via an acid-base extraction. The amine will move into an acidic aqueous layer, while the neutral alcohol and any unreacted aldehyde will remain in the organic layer.[4]

Q2: I've isolated my product, but I see a significant higher molecular weight impurity in my mass spectrum analysis, leading to a lower-than-expected yield. What is this byproduct?

A: The most probable high molecular weight impurity is the tertiary amine, N,N-bis(3-fluorobenzyl)isopropylamine .

Causality: This byproduct forms when the desired secondary amine product, 3-fluoro-N-isopropylbenzylamine, acts as a nucleophile and reacts with a second molecule of the 3-fluorobenzaldehyde starting material. The resulting iminium ion is then reduced to form the tertiary amine. This side reaction is particularly favored if the aldehyde is used in excess or if the concentration of the primary amine (isopropylamine) is depleted.

Preventative Measures & Solutions:

  • Control Stoichiometry: Use a slight excess of the amine starting material, isopropylamine (e.g., 1.1 to 1.2 equivalents), relative to the 3-fluorobenzaldehyde.[5] This ensures that the aldehyde is consumed in the formation of the initial imine and is less available to react with the secondary amine product.

  • Slow Addition of Aldehyde: In larger-scale reactions, adding the aldehyde slowly to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde throughout the reaction, further suppressing the formation of the tertiary amine.

  • Purification: Careful column chromatography can be used to separate the more nonpolar tertiary amine from the desired secondary amine product.

Q3: My reaction appears complete, but my NMR spectrum still shows a peak characteristic of a C=N bond, indicating an impurity. Why is the reduction not going to completion?

A: The impurity is the unreduced N-(3-fluorobenzylidene)propan-2-amine (the imine intermediate).[4]

Causality: Incomplete reduction of the imine can be attributed to several factors:

  • Insufficient Reducing Agent: The quantity of the hydride reagent was not enough to reduce all of the formed imine.

  • Deactivated Reagent: Hydride reagents, especially NaBH₄ and STAB, can decompose upon exposure to moisture or acidic conditions over time.[1]

  • Suboptimal pH: The rate of imine reduction is often pH-dependent. The imine needs to be protonated to form a more electrophilic iminium ion, which is the species that is actually reduced. If the reaction medium is too basic, the concentration of the iminium ion is low, slowing the reduction. Conversely, if the medium is too acidic, the hydride reagent can be quenched.

Preventative Measures & Solutions:

  • Verify Reagent Quality and Quantity: Use a fresh bottle of the reducing agent and ensure you are using a sufficient excess (typically 1.2 to 1.5 equivalents).

  • Incorporate a Mild Acid: For reductions with sodium cyanoborohydride (NaBH₃CN) or sometimes NaBH₄, the addition of a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial.[5][6] The acid helps to catalyze imine formation and ensures the imine is protonated for efficient reduction.

  • Increase Reaction Time/Temperature: If the reaction is sluggish, extending the reaction time or gently warming the mixture (e.g., to 40°C) may drive the reduction to completion, but this should be done cautiously to avoid promoting other side reactions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes for 3-fluoro-N-isopropylbenzylamine?

The most common and versatile method for laboratory and industrial synthesis is the reductive amination of 3-fluorobenzaldehyde with isopropylamine.[7][8] An alternative route, often used for industrial scale-up, is the direct amination (N-alkylation) of isopropylamine with 3-fluorobenzyl chloride, typically in the presence of a base or catalyst.[7][9] However, the reductive amination route generally offers better control and avoids the handling of lachrymatory benzyl halides.

FAQ 2: How do I select the best reducing agent for my reaction?

The choice of reducing agent is critical for a successful reductive amination. The three most common borohydride-based reagents have distinct advantages and disadvantages.

ParameterSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low: Reduces aldehydes and ketones. Requires pre-formation of the imine.[1]Moderate: Reduces imines faster than ketones/aldehydes at slightly acidic pH.[2]High: Selectively reduces imines/iminium ions in the presence of aldehydes.[2]
Common Solvents Protic solvents (Methanol, Ethanol).[1]Methanol, often with added acid.[1]Aprotic solvents (DCE, DCM, THF, EtOAc).[1][5]
pH Requirement Optimal under neutral to slightly basic conditions.Optimal under weakly acidic conditions (pH 4-6).[2]Tolerant of mild acid (e.g., AcOH) used to catalyze imine formation.
Key Side Products 3-fluorobenzyl alcohol from aldehyde reduction.Toxic cyanide byproducts (HCN/NaCN) during workup; potential for CN-adducts.[10]Minimal; generally the cleanest of the three options.
Best For... Two-step procedures where the imine is formed first.One-pot reactions where pH can be carefully controlled.Recommended for most one-pot direct reductive aminations due to high selectivity and safety.
FAQ 3: How can I effectively purify the final product?

A multi-step purification strategy is often most effective:

  • Aqueous Workup: After the reaction is complete, quench any remaining reducing agent carefully with water or a saturated solution of sodium bicarbonate.[5]

  • Acid-Base Extraction: This is the most powerful technique for separating your basic amine product from neutral or acidic impurities.[4]

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral impurities like 3-fluorobenzyl alcohol and unreacted aldehyde.

    • Basify the acidic aqueous layer with a base (e.g., NaOH) to deprotonate your amine, which will precipitate or can be extracted back into a fresh organic layer.

  • Drying and Concentration: Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: If minor impurities remain, purification by flash column chromatography on silica gel is a standard final step.[8][11]

Part 3: Visualizations & Protocols

Key Reaction Pathways and Side Product Formation

The following diagram illustrates the desired synthetic route to 3-fluoro-N-isopropylbenzylamine and the competing pathways that lead to common impurities.

G Aldehyde 3-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O Alcohol 3-Fluorobenzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction (competing reaction) TertiaryAmine Tertiary Amine (Side Product) Aldehyde->TertiaryAmine Side Reaction + Reduction Amine Isopropylamine Amine->Imine + H₂O Product 3-Fluoro-N-isopropylbenzylamine (Desired Product) Imine->Product Reduction Product->TertiaryAmine Side Reaction + Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine ReducingAgent2 Reducing Agent (e.g., NaBH₄) ReducingAgent2->Aldehyde

Caption: Reaction scheme showing the desired pathway and formation of key side products.

Troubleshooting Workflow

Use this workflow to diagnose potential issues based on your analytical results.

G start Analyze Crude Product (TLC, NMR, MS) q1 Imine (C=N) peak in NMR/IR? start->q1 q2 Starting Aldehyde or Alcohol byproduct present? q1->q2 No ans1_yes Incomplete Reduction. - Increase reducing agent. - Check reagent activity. - Add catalytic acid. q1->ans1_yes Yes q3 High MW peak in MS? q2->q3 No ans2_yes Aldehyde Reduction. - Use selective reagent (STAB). - Pre-form imine before adding NaBH₄. q2->ans2_yes Yes ans3_yes Tertiary Amine Formation. - Use slight excess of Isopropylamine. - Control stoichiometry. q3->ans3_yes Yes end_node Purify via Acid-Base Extraction & Chromatography q3->end_node No ans1_yes->q2 ans2_yes->q3 ans3_yes->end_node

Caption: A diagnostic workflow for identifying synthesis issues from analytical data.

Recommended Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for a clean and efficient one-pot synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in a suitable aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 0.2 M concentration).[5]

  • Amine Addition: Add isopropylamine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 5 minutes. Note: The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.[5]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by acid-base extraction or column chromatography as needed.[5]

References

  • 12

  • 4

  • 1

  • 2

  • 13

  • 7

  • 8

  • McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15, 1159-1165.
  • 11

  • 9

  • 10

  • 14

  • 6

  • 3

Sources

Navigating the Challenges of Fluorinated Benzylamine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for the purification of fluorinated benzylamines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively. The inherent properties of fluorinated compounds—such as altered basicity and unique chromatographic behavior—necessitate specialized purification strategies. This resource addresses common issues in a direct question-and-answer format, offering practical, field-tested solutions.

Troubleshooting Guide: Common Purification Hurdles

This section tackles the most frequent and complex issues encountered during the purification of fluorinated benzylamines.

Question 1: I'm observing significant peak tailing during reverse-phase HPLC purification of my fluorinated benzylamine. What's causing this and how can I fix it?

Answer:

Peak tailing in reverse-phase HPLC of fluorinated benzylamines is a common problem that typically stems from a combination of factors related to the unique properties of these molecules.

Underlying Causes:

  • Secondary Interactions: The primary culprit is often unwanted interactions between the basic amine group and residual acidic silanol groups on the surface of silica-based stationary phases (like C8 and C18). These interactions lead to a mixed-mode retention mechanism, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak.[1]

  • Reduced Basicity: Fluorine's high electronegativity significantly reduces the basicity of the benzylamine.[2][3][4] This means the pH of the mobile phase becomes a critical parameter. If the mobile phase pH is close to the pKa of your compound, it can exist in both its protonated (ionic) and neutral forms, leading to inconsistent retention and peak broadening.[1]

  • "Fluorous" Interactions: Highly fluorinated compounds can exhibit unique interactions with standard hydrocarbon-based stationary phases, sometimes leading to poor peak shape.[5][6]

Step-by-Step Solutions:

  • Mobile Phase Modification (First Line of Defense):

    • Acidic Additives: The most common and effective solution is to add a small amount (typically 0.1%) of an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) is a popular choice as it serves two purposes: it protonates the amine, ensuring it exists in a single ionic form, and it masks the residual silanol groups on the stationary phase, minimizing secondary interactions.[1]

    • Alternative Modifiers: If TFA is not suitable for your application (e.g., if it interferes with detection or subsequent steps), formic acid or acetic acid can be used. For more challenging separations, fluorinated eluents like 2,2,2-trifluoroethanol (TFE) can be employed to improve selectivity.[5][7]

  • Column Selection (If Mobile Phase Modification is Insufficient):

    • End-Capped Columns: Ensure you are using a high-quality, end-capped reverse-phase column. End-capping is a process that treats the silica surface to reduce the number of accessible silanol groups.[1]

    • Fluorinated Stationary Phases: For highly fluorinated benzylamines, consider using a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[6][8] These phases offer different selectivity compared to traditional C18 columns and can significantly improve peak shape and resolution for fluorinated compounds.[7][8]

  • Parameter Optimization:

    • Temperature: Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and separation efficiency.[5]

    • Sample Load: Overloading the column can exacerbate peak tailing. Try reducing the amount of sample injected.[1]

Question 2: My fluorinated benzylamine is co-eluting with a non-fluorinated impurity during flash chromatography on silica gel. How can I improve the separation?

Answer:

Co-elution in this scenario highlights the challenge of separating compounds with similar polarities but different structural features. The presence of fluorine can significantly alter a molecule's interaction with the stationary phase.

Underlying Causes:

  • Similar Polarity: The primary reason for co-elution is that the overall polarity of your fluorinated benzylamine and the impurity are too similar under the chosen conditions.

  • Unique "Fluorous" Effect: Fluorinated compounds can exhibit "fluorous" interactions, which are distinct from the typical polar and non-polar interactions that govern silica gel chromatography. This can sometimes lead to unexpected elution behavior.[5]

Strategies for Improved Separation:

  • Solvent System Optimization:

    • Varying Solvent Polarity: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Introducing a Third Component: Adding a small amount of a third solvent with different properties can significantly alter selectivity. For basic compounds like benzylamines, adding a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to the mobile phase can help to deactivate the acidic silica gel surface and improve peak shape, potentially resolving the co-elution.[1]

    • Alternative Solvent Classes: If traditional solvent systems fail, explore different solvent classes. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and methanol can provide different selectivity.

  • Stationary Phase Alternatives:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines. The basic nature of alumina minimizes the strong acidic interactions that can cause peak tailing and poor separation on silica.

    • Chemically Modified Silica: Consider using aminopropyl-functionalized silica gel. This stationary phase is less acidic than bare silica and can improve the chromatography of basic compounds.

  • Orthogonal Purification Technique:

    • If chromatographic methods are not providing sufficient separation, consider an alternative technique based on a different physical property.

    • Acid-Base Extraction: This is a powerful technique for separating basic compounds like benzylamines from neutral or acidic impurities.

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic benzylamine will be protonated and move into the aqueous layer, while the non-basic impurity will remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the benzylamine, which will then precipitate or can be extracted back into an organic solvent.

      • Wash the final organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the handling and characterization of fluorinated benzylamines.

Q1: How does fluorination affect the basicity of benzylamine, and why is this important for purification?

A1: Fluorine is the most electronegative element, and its presence in a molecule has a strong electron-withdrawing inductive effect.[2] When fluorine is attached to the benzene ring of benzylamine, it pulls electron density away from the nitrogen atom of the amine group. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amine.[3][4][9] For instance, the pKa of ethylamine is greater than 10, while that of β,β,β-trifluoroethylamine is 5.7.[4] This is critically important for purification because:

  • Extraction: The reduced basicity means that a stronger acid (lower pH) may be required to effectively protonate the amine for a successful acid-base extraction.

  • Chromatography: As mentioned in the troubleshooting guide, the pKa of your compound dictates the optimal pH of the mobile phase in reverse-phase HPLC to ensure a single ionic species and good peak shape.[1]

Q2: What are some common impurities I should expect in a crude fluorinated benzylamine sample?

A2: The impurities will largely depend on the synthetic route used. However, some common impurities include:

  • Starting Materials: Unreacted starting materials are a frequent source of impurities.

  • Over-reduction Products: If the synthesis involves the reduction of a nitrile or an oxime, over-reduction to the corresponding hydrocarbon is possible.

  • Oxidation Products: Benzylamines can be susceptible to air oxidation, which can lead to the formation of imines and other colored impurities.[10] Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[10]

  • Side-Reaction Products: Depending on the specific fluorination or amination chemistry employed, various side-products may be present.

Q3: Are there any special safety precautions I should take when handling fluorinated benzylamines?

A3: Yes, in addition to the standard safety practices for handling amines, the presence of fluorine warrants extra caution.

  • General Amine Safety: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Fluorine-Specific Hazards: While the carbon-fluorine bond is very strong, some fluorinated compounds can be toxic or have unique hazards.[12][13][14] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. In the event of a fire, be aware that fluorinated compounds can release toxic hydrogen fluoride (HF) gas.

  • Safe Storage: Store fluorinated benzylamines in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[11]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the proton signals and their integrations, which can be used to identify the compound and detect proton-containing impurities.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[15][16] It is highly sensitive, has a wide chemical shift range, and the absence of a background signal makes it excellent for detecting fluorine-containing impurities.[15][17]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential tool for assessing purity. The liquid chromatography component separates the components of the mixture, and the mass spectrometer provides the mass of each component, allowing for the identification of the target compound and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your fluorinated benzylamine is sufficiently volatile and thermally stable, GC-MS can be a high-resolution technique for purity analysis.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine in your sample, which can be compared to the theoretical values to confirm the empirical formula.

Data & Protocols

Table 1: Recommended Starting Conditions for Reverse-Phase HPLC of Fluorinated Benzylamines
ParameterRecommendationRationale
Column C18 or PFP, end-capped, 5 µm particle sizeC18 is a good starting point; PFP offers alternative selectivity for fluorinated compounds.[6][8] End-capping minimizes silanol interactions.[1]
Mobile Phase A 0.1% TFA in WaterTFA protonates the amine and masks silanols.[1]
Mobile Phase B 0.1% TFA in Acetonitrile or MethanolAcetonitrile and methanol offer different selectivities.
Gradient 5-95% B over 20 minutesA standard gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA typical analytical flow rate.
Detection UV at 254 nm and 280 nmBenzylamines typically have a UV chromophore.
Column Temp. 30-45 °CElevated temperature can improve peak shape and efficiency.[5]
Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude fluorinated benzylamine in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-50 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Note: If using an organic solvent less dense than water, the aqueous layer will be the bottom layer.

  • Back-Extraction (Optional): To improve recovery, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M aqueous NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). The purified benzylamine should precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified fluorinated benzylamine.

Visualizing the Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for purifying a fluorinated benzylamine.

PurificationWorkflow start Crude Fluorinated Benzylamine tlc Initial Purity Check (TLC, LC-MS) start->tlc decision_purity Is it >95% Pure? tlc->decision_purity end Pure Product decision_purity->end Yes decision_impurities What is the nature of impurities? decision_purity->decision_impurities No flash Flash Chromatography (Silica or Alumina) decision_impurities->flash Non-polar/Slightly Polar Impurities hplc Preparative HPLC decision_impurities->hplc Trace or Closely Eluting Impurities extraction Acid-Base Extraction decision_impurities->extraction Neutral/Acidic Impurities crystallization Crystallization decision_impurities->crystallization If solid and thermally stable flash->tlc hplc->tlc extraction->tlc crystallization->tlc

Caption: Decision workflow for selecting a purification method.

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014).
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Working with fluorin
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Technical Support Center: Purification of 2-Fluoro-5-iodobenzylamine. Benchchem.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fluorin
  • The Effect of Aliphatic Fluorine on Amine Drugs.
  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing).
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs.
  • Technical Support Center: Purification Strategies for Polar Fluorin
  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science (RSC Publishing).
  • What are the Health and Safety Guidelines for Using Amines?. SafetyInfo.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • Fluorine NMR. University of Wisconsin-Madison.

Sources

Technical Support Center: Optimization of Reaction Parameters for N-Isopropylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-isopropylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-isopropylamines. The following information is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Troubleshooting Poor Yield and Incomplete Reactions

Q1: My N-isopropylation reaction is showing low yield or is not going to completion. What are the primary causes and how can I improve it?

Low yields in N-isopropylation reactions can often be attributed to several factors, including the choice of isopropylation method, reagent reactivity, and reaction conditions. Two common methods for N-isopropylation are direct alkylation with an isopropyl halide and reductive amination with acetone.

Method 1: Direct Alkylation with Isopropyl Halides (e.g., 2-bromopropane, 2-iodopropane)

This method follows an SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide.[1]

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[2]

    • Leaving Group Ability: The reactivity of isopropyl halides follows the order: I > Br > Cl. If your reaction is sluggish with 2-bromopropane, consider switching to 2-iodopropane to increase the rate.[3]

  • Inappropriate Reaction Conditions:

    • Base Selection: A base is often required to neutralize the hydrohalic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[4] For less reactive amines, a stronger base like potassium tert-butoxide (tBuOK) may be necessary, whereas weaker bases like potassium carbonate (K₂CO₃) can be sufficient for more nucleophilic amines.[3][5]

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective as they can dissolve the reactants and stabilize charged intermediates.[5][6]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[5] A gradual increase in temperature should be explored while monitoring for potential side reactions or decomposition.[2][7]

Troubleshooting Workflow for Direct Alkylation:

Caption: Troubleshooting workflow for low yield in direct N-isopropylation.

Method 2: Reductive Amination with Acetone

This highly effective method involves the reaction of an amine with acetone to form an intermediate imine (or enamine), which is then reduced in situ to the N-isopropylamine.[8][9] This approach avoids many of the pitfalls of direct alkylation, particularly overalkylation.[10]

  • Inefficient Imine Formation:

    • Equilibrium: The formation of the imine from the amine and acetone is a reversible reaction.[8] To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed as a byproduct. This can be achieved through the use of a dehydrating agent or azeotropic distillation.

    • pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-5).[9] These conditions protonate the carbonyl oxygen of acetone, making it more electrophilic, without excessively protonating the amine nucleophile.[9]

  • Suboptimal Reducing Agent:

    • Reactivity and Selectivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting acetone.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective reducing agents that will preferentially reduce the imine in the presence of the ketone.[9]

    • Catalytic Hydrogenation: An alternative to chemical reducing agents is catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) with hydrogen gas.[12] This method is highly efficient but requires specialized equipment.

Troubleshooting Workflow for Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Section 2: Addressing Side Reactions and Impurities

Q2: My reaction is producing significant amounts of di-isopropylanine. How can I improve the selectivity for the mono-isopropyl product?

Overalkylation is a common challenge, especially in direct alkylation methods, because the mono-isopropyl product is often more nucleophilic than the starting amine.[2][10]

  • Stoichiometry Control: Using a large excess of the starting amine relative to the isopropyl halide can statistically favor mono-alkylation.[2] However, this can make purification challenging.

  • Slow Addition of Alkylating Agent: Adding the isopropyl halide slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.[10]

  • Utilize Reductive Amination: Reductive amination is an excellent alternative to control mono-alkylation.[2][9] The formation of the imine intermediate is a key control point that prevents overalkylation.

Q3: I am observing the formation of elimination byproducts (propene). How can this be minimized?

The formation of propene is a result of the base promoting the E2 elimination of the isopropyl halide, which competes with the desired SN2 substitution.

  • Choice of Base: Sterically hindered, non-nucleophilic bases can favor substitution over elimination. Consider using a base like diisopropylethylamine (DIPEA).

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of elimination relative to substitution.[2]

Q4: How can I effectively purify my N-isopropylamine product?

Purification strategies will depend on the physical properties of the product and the nature of the impurities.

  • Extraction: During aqueous workup, adjusting the pH of the aqueous layer can be crucial. If the product is basic, acidifying the aqueous layer will form the ammonium salt, which may be water-soluble, allowing for the removal of non-basic organic impurities. Subsequently, basifying the aqueous layer will regenerate the free amine for extraction into an organic solvent.

  • Distillation: For volatile N-isopropylamines, distillation can be an effective purification method.[13][14]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts.[15] The choice of eluent system will need to be optimized based on the polarity of the compounds in the mixture.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Isopropylation via Reductive Amination

This protocol provides a general guideline for the N-isopropylation of a primary amine with acetone using sodium triacetoxyborohydride.

Materials:

  • Primary amine (1.0 eq)

  • Acetone (1.5 - 3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, to adjust pH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of the primary amine in DCM, add acetone.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Section 4: Data Summary Tables

Table 1: Comparison of N-Isopropylation Methods

ParameterDirect Alkylation (with Isopropyl Halide)Reductive Amination (with Acetone)
Isopropyl Source 2-bromopropane, 2-iodopropaneAcetone
Key Reagents Base (e.g., K₂CO₃, tBuOK)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Common Solvents MeCN, DMF, AcetoneDCM, DCE, Methanol
Primary Side Reaction Overalkylation (di-isopropylation)Reduction of acetone (if using NaBH₄)
Control of Selectivity Challenging; requires careful control of stoichiometryExcellent for mono-isopropylation

Table 2: Common Solvents for N-Alkylation [3][5]

SolventTypeBoiling Point (°C)Notes
Acetonitrile (MeCN) Polar Aprotic82Good general-purpose solvent for SN2 reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic153High boiling point, good for dissolving a wide range of reactants.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Very high boiling point, can accelerate SN2 reactions.
Acetone Polar Aprotic56Can also serve as the isopropyl source in reductive amination.[16]
Toluene Nonpolar111Useful for higher temperature reactions.[17]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine.
  • Wikipedia. (n.d.).
  • ResearchGate. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?.
  • Guidechem. (n.d.). How can N-Isopropylbenzylamine be prepared?.
  • Google Patents. (n.d.).
  • Sciencemadness.org. (2022).
  • Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Organic Chemistry Portal. (n.d.).
  • University of Calgary. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine.
  • ThalesNano. (n.d.).
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).

Sources

Technical Support Center: Stability of 3-Fluoro-N-isopropylbenzylamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (IUPAC: N-(3-Fluorobenzyl)propan-2-amine). It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the foundational knowledge and practical workflows to anticipate and resolve challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the behavior of 3-Fluoro-N-isopropylbenzylamine in acidic media.

Q1: What is the expected initial chemical reaction when 3-Fluoro-N-isopropylbenzylamine is introduced to an acidic solution?

As a secondary amine, the nitrogen atom in 3-Fluoro-N-isopropylbenzylamine possesses a lone pair of electrons, making it basic.[1][2] Upon introduction to an acidic medium, such as hydrochloric acid (HCl), the nitrogen atom will be readily protonated to form the corresponding ammonium salt (3-fluoro-N-isopropylbenzylammonium chloride).[3] This reaction typically results in a significant increase in the compound's aqueous solubility.[1][3]

G cluster_0 Protonation of 3-Fluoro-N-isopropylbenzylamine Amine 3-Fluoro-N-isopropylbenzylamine (Basic, Poorly Soluble) Salt Ammonium Salt (Protonated, Soluble) Amine->Salt + H⁺ Acid Acid (H⁺) Salt->Amine - H⁺ (Addition of Base)

Caption: Protonation of the amine in acid to form a soluble salt.

Q2: What are the potential degradation pathways for this molecule under acidic stress conditions?

While specific degradation data for this exact molecule is not extensively published, we can hypothesize pathways based on the principles of organic chemistry and forced degradation studies of similar compounds.[4][5] Forced degradation studies are designed to accelerate decomposition to understand a molecule's vulnerabilities.[6][7]

  • Primary Concern: Stability of C-N Bonds: The benzyl-nitrogen and isopropyl-nitrogen bonds are generally stable. However, under harsh acidic conditions (e.g., high temperature and high acid concentration), cleavage (N-dealkylation) could potentially occur, though it is less common for simple alkyl and benzyl groups than for more labile functionalities.

  • Aromatic Ring Reactions: The fluorinated benzene ring is typically stable under these conditions and is unlikely to be the primary site of degradation.

  • Oxidative Processes: If dissolved oxygen is present, acid can sometimes catalyze oxidative degradation pathways.

The most critical takeaway is that these are potential pathways; their occurrence and significance must be confirmed experimentally through a forced degradation study.[8]

Q3: My HPLC analysis shows multiple new peaks after incubating my compound in acid. What are they, and what should I do?

The appearance of new peaks in your chromatogram is a strong indication that your parent compound is degrading.[5] These new peaks represent degradation products. This is a critical finding, as degradants can impact the efficacy and safety of a pharmaceutical product.[5]

Your immediate next step should be to move from simple detection (HPLC-UV) to identification. Using a mass spectrometer coupled with liquid chromatography (LC-MS) is the standard approach to get mass information for each new peak, which provides vital clues to their structures.[5]

Q4: How does the 3-fluoro substituent on the benzene ring influence the compound's stability?

The fluorine atom is an electron-withdrawing group. Its primary influence is on the basicity of the nitrogen atom. By withdrawing electron density through the benzene ring, it slightly reduces the basicity of the amine compared to the non-fluorinated parent compound, N-isopropylbenzylamine.[9] This means it will have a slightly lower pKa. However, this effect is generally minor and is not expected to fundamentally change the primary degradation pathways under acidic conditions.

Section 2: Troubleshooting Guide for Acidic Stability Studies

This guide provides a structured approach to common problems encountered during stability testing.

Issue 1: Significant or Complete Loss of Parent Compound with No Clear Degradant Peaks

  • Possible Cause A: Precipitation. The ammonium salt formed may have limited solubility in the chosen medium, especially at high concentrations or if the solvent composition is altered.

    • Troubleshooting Step: Visually inspect the sample for any precipitate. Perform a solubility test by preparing the sample in a larger volume of the acidic medium. Centrifuge the sample and analyze both the supernatant and any redissolved pellet.

  • Possible Cause B: Extreme Degradation. The degradation products might not be UV-active or may be too volatile to be detected by your current HPLC method.

    • Troubleshooting Step: Re-run the experiment under milder conditions as outlined in the table below. Analyze the sample using a more universal detector, like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), if available.

Issue 2: Poor Reproducibility of Degradation Profile

  • Possible Cause A: Temperature Fluctuations. Degradation reactions are highly sensitive to temperature. Small variations can lead to significant differences in the rate of degradation.

    • Troubleshooting Step: Use a calibrated, stable heating block or water bath. Ensure the sample vessel is sealed to prevent evaporation, which can concentrate the acid and accelerate the reaction.

  • Possible Cause B: Oxygen Exposure. If an acid-catalyzed oxidative pathway is contributing to degradation, variations in dissolved oxygen or headspace oxygen can cause inconsistent results.

    • Troubleshooting Step: Prepare your acidic solutions with de-gassed water. To definitively test for oxidative effects, run a parallel experiment where the sample vial is purged with an inert gas like nitrogen or argon before sealing and heating.

  • Possible Cause C: Inconsistent Sample Preparation. Minor errors in weighing, dilution, or pH adjustment can lead to variability.

    • Troubleshooting Step: Double-check all calculations. Use calibrated pipettes and balances. Prepare a single stock solution of the compound and a single stock of the acid, then aliquot from these for all time points and replicates.

G start Unexpected Peaks in HPLC Analysis lcms Analyze by LC-MS to determine m/z of degradants start->lcms Confirmation of Degradation characterize Propose Structures of Degradants lcms->characterize Mass Data Obtained pathway Establish Degradation Pathway characterize->pathway method Develop Stability-Indicating Analytical Method pathway->method adjust Adjust Formulation or Storage Conditions to Minimize Degradation method->adjust Validated Method in Place

Caption: Workflow for characterizing unexpected degradation products.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your investigations. They are based on standard pharmaceutical industry practices for forced degradation studies.[4][6][7]

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to controllably induce and monitor the degradation of 3-Fluoro-N-isopropylbenzylamine.

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent in which it is freely soluble (e.g., acetonitrile or methanol).[6]

  • Stress Sample Preparation:

    • In a clean glass vial, add a specific volume of the stock solution.

    • Carefully add an equal volume of an acidic solution (e.g., 0.2 M HCl) to achieve a final compound concentration of 0.5 mg/mL and a final acid concentration of 0.1 M HCl.

    • Seal the vial tightly.

  • Control Sample (Time Zero): Prepare a "control" sample by immediately neutralizing a freshly prepared stress sample with an equivalent amount of base (e.g., 0.1 M NaOH). Dilute with mobile phase to a suitable concentration for HPLC analysis and inject immediately.

  • Incubation: Place the sealed stress sample vial in a calibrated oven or water bath set to a specific temperature (e.g., 60 °C).[6][10]

  • Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove a vial from the heat source.

  • Sample Quenching & Analysis:

    • Cool the vial to room temperature.

    • Neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the acid-catalyzed degradation.

    • Dilute the neutralized sample to the same concentration as the Time Zero control using the mobile phase.

    • Analyze by HPLC, ensuring to use an identical method for all time points.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the Time Zero sample. Analyze the trends of degradant peak formation. A target degradation of 5-20% is often ideal for validating a stability-indicating method.[5][6]

Table 1: Recommended Starting Conditions for Acidic Forced Degradation

Condition LevelAcid (Aqueous)ConcentrationTemperatureSuggested Duration
Mild HCl or H₂SO₄0.01 M - 0.1 MRoom Temperature24 - 72 hours
Moderate HCl or H₂SO₄0.1 M - 1.0 M50 - 60 °C8 - 24 hours
Harsh HCl or H₂SO₄1.0 M70 - 80 °C2 - 8 hours

Note: Always begin with mild conditions and increase the stress level only if no or minimal degradation (<5%) is observed.[6]

Protocol 2: Foundational HPLC-UV Method for Stability Analysis

This method serves as a robust starting point for separating the parent compound from its potential non-polar and polar degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (or an experimentally determined λmax)

Method Justification: The C18 column provides good retention for the relatively non-polar parent compound. The formic acid in the mobile phase ensures the protonation of any residual amine for good peak shape.[11] The gradient elution is crucial for separating early-eluting polar degradants from the later-eluting parent compound and any non-polar degradants.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. [Link]

  • Galaxy.ai. (2016, June 3). Comprehensive Guide to Testing for Amines. [Link]

  • Test of Amine & Amide. (n.d.). Scribd. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Singh, R. (2012). Current trends in forced degradation study for pharmaceutical product development. Semantic Scholar. [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Test for Amino Groups. (n.d.). BYJU'S. [Link]

  • Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College. [Link]

  • Benzenemethanamine, N-(1-methylethyl)-. (n.d.). NIST WebBook. [Link]

  • Xu, Y., et al. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. ResearchGate. [Link]

Sources

resolving impurities in "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Document ID: TSC-BFNME-01A

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, also known as 3-fluoro-N-isopropylbenzylamine. This document is intended for researchers, scientists, and drug development professionals who are synthesizing, purifying, or utilizing this compound. As a key intermediate in various synthetic pathways, its purity is paramount for reproducible and reliable downstream results. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and resolve common purity-related challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what does it imply for the impurity profile?

The most prevalent and efficient method for synthesizing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is through a one-pot reductive amination of 3-fluorobenzaldehyde with isopropylamine.[1][2] This reaction typically involves the initial formation of an N-(3-fluorobenzylidene)propan-2-amine (imine) intermediate, which is then reduced in situ to the desired secondary amine.[3] The choice of reducing agent—commonly sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB)—is critical as it influences both reaction efficiency and the potential for side-product formation.[3][4] This synthesis route inherently suggests that the most likely impurities will be unreacted starting materials, the imine intermediate, or byproducts from the reduction step.

Q2: What are the primary impurities I should be looking for in my crude sample?

Based on the reductive amination pathway, your crude product may contain a variety of process-related impurities. Proactive identification is key to designing an effective purification strategy.

Impurity TypeSpecific CompoundReason for Presence
Starting Materials 3-FluorobenzaldehydeIncomplete reaction or non-stoichiometric addition.
IsopropylamineUsed in excess to drive imine formation; volatile but may persist.
Intermediate N-(3-fluorobenzylidene)propan-2-amineIncomplete reduction of the imine.[5]
Over-reduction 3-Fluorobenzyl alcoholReduction of the starting aldehyde by a non-selective reducing agent (e.g., NaBH₄).[6]
Byproducts Bis(3-fluorobenzyl)amine derivativesReaction of the product amine with residual aldehyde and subsequent reduction.
Solvent/Reagent Residual reaction solvents (e.g., Methanol, THF)Incomplete removal during workup.
Borate saltsByproducts from borohydride reducing agents.

Q3: How should I properly store this compound to prevent degradation?

Secondary benzylamines can be susceptible to degradation over time.[7] Key stability concerns include:

  • Oxidation: Air exposure can lead to the oxidation of the amine, potentially forming N-oxides or other degradation products.[7]

  • Reaction with CO₂: Amines can react with atmospheric carbon dioxide to form solid carbamate salts, which may appear as a precipitate or crust on the container lid.[7]

For optimal stability, store Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber glass bottle, and at a reduced temperature (2-8 °C). Avoid exposure to strong oxidizing agents and acids.

Q4: Which analytical techniques are most effective for assessing the purity of my sample?

A multi-technique approach is recommended for a comprehensive purity assessment.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and the imine intermediate.[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities and assessing the overall purity percentage. A reversed-phase C18 column is typically effective.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and can detect impurities if they are present in sufficient concentration (>1%). Characteristic shifts for the benzyl and isopropyl protons provide a clear fingerprint of the molecule.[9][10]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: My NMR spectrum shows a singlet at ~9.9 ppm.
  • Symptom: A sharp singlet appearing in the aldehyde region of the ¹H NMR spectrum.

  • Probable Cause: This signal is characteristic of the aldehydic proton of unreacted 3-fluorobenzaldehyde . Its presence indicates that the reductive amination reaction did not go to completion or the purification was insufficient to remove it.

  • Logical Solution Pathway: The most effective way to remove a residual aldehyde from a basic amine product is through selective extraction or chromatography.

    • Step 1: Acid-Base Extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous phase, while the neutral aldehyde impurity remains in the organic layer.[11]

    • Step 2: Liberation of Free Amine. Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 10% NaOH) until the solution is strongly alkaline (pH > 12). The protonated amine will be neutralized, often causing the free amine to precipitate or form an oil.

    • Step 3: Final Extraction. Extract the liberated amine back into a fresh portion of organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.[11]

    • Step 4: Verification. Re-run the ¹H NMR to confirm the absence of the aldehyde peak at ~9.9 ppm.

Problem 2: GC-MS analysis shows a peak with a mass (m/z) corresponding to the imine intermediate.
  • Symptom: A significant peak in the gas chromatogram with a mass spectrum matching the dehydrated condensation product of 3-fluorobenzaldehyde and isopropylamine (C₁₀H₁₂FN, MW ≈ 165.21).

  • Probable Cause: This indicates an incomplete reduction of the imine intermediate.[5] This can happen if the reducing agent was not sufficiently active, was added in a substoichiometric amount, or if the reaction time was too short.

  • Logical Solution Pathway:

    • Option A (Recommended): Optimize the Reaction. For future syntheses, ensure the reducing agent is fresh and added in a slight excess (e.g., 1.2-1.5 equivalents). If using NaBH₄, which can also reduce the aldehyde, it's crucial to allow sufficient time for imine formation before adding the reductant.[4] Using a milder, imine-selective reductant like STAB can often prevent this issue.[3][4]

    • Option B (For Existing Batches): Re-treatment. If the batch is valuable, the crude material can be re-subjected to the reduction conditions. Dissolve the material in a suitable solvent (e.g., methanol), add a fresh portion of the reducing agent, and stir until TLC or GC-MS analysis shows complete conversion of the imine.

    • Option C (Purification): Column Chromatography. The imine is typically less polar than the corresponding amine. Flash column chromatography on silica gel can effectively separate the two compounds.[12][13] A gradient elution system, such as hexane/ethyl acetate, is often effective. To prevent the amine from tailing on the acidic silica, it is common practice to add a small amount of triethylamine (~1%) to the eluent.[12]

Problem 3: The isolated product is a yellow-to-brown oil that darkens over time.
  • Symptom: The product, expected to be a colorless to pale yellow liquid, has a significant color that intensifies upon storage.

  • Probable Cause: This suggests oxidative degradation . Benzylamines are known to be susceptible to air oxidation, which can form colored impurities.[7] The presence of trace metal catalysts from the synthesis can sometimes accelerate this process.

  • Logical Solution Pathway:

    • Step 1: Purification. First, ensure the product is as pure as possible. Distillation under reduced pressure (vacuum distillation) is an excellent method for purifying liquid amines and removing non-volatile, colored impurities.[7][14]

    • Step 2: Proper Handling. During workup and purification, minimize the sample's exposure to air and heat. Use of a rotary evaporator should be done at the lowest practical temperature.

    • Step 3: Correct Storage. After purification, the product should be stored under an inert atmosphere (argon or nitrogen) in a sealed, clean amber vial to protect it from both oxygen and light.[7] Refrigeration (2-8 °C) is also highly recommended to slow the rate of any potential degradation reactions.

Part 3: Key Experimental Protocols & Visualizations

Workflow for Synthesis and Impurity Resolution

The following diagram illustrates the general synthesis pathway and the points at which key impurities can arise and be resolved.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_purification Purification Stage A 3-Fluorobenzaldehyde + Isopropylamine B Imine Formation (Intermediate) A->B Condensation I1 Unreacted Aldehyde A->I1 C Reduction (e.g., NaBH4, STAB) B->C Add Reductant I2 Unreacted Imine B->I2 D Crude Product C->D Reaction Workup I3 Aldehyde Over-reduction C->I3 P1 Acid-Base Extraction D->P1 Removes Aldehyde P2 Column Chromatography D->P2 Removes Imine P3 Vacuum Distillation D->P3 Removes Colored Impurities Z Pure Product P1->Z P2->Z P3->Z

Caption: Synthesis and purification workflow for 3-fluoro-N-isopropylbenzylamine.

Protocol 1: General Purity Assessment by GC-MS

This protocol is designed to identify volatile impurities like starting materials and the imine intermediate.

  • Sample Preparation: Prepare a 1 mg/mL solution of the amine sample in a suitable solvent like methanol or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Determine purity by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST) and their expected fragmentation patterns.[6]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing less polar impurities like the imine intermediate or more polar impurities like 3-fluorobenzyl alcohol.

  • Stationary Phase: Select silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent): A common starting point is a mixture of hexane and ethyl acetate. To prevent peak tailing of the basic amine product, add 0.5-1% triethylamine (TEA) to the eluent system.[12]

  • Slurry Preparation: Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel using the hexane/ethyl acetate/TEA eluent mixture. Carefully add the dried slurry of the crude product to the top of the column.

  • Elution: Begin elution with a low polarity mixture (e.g., 98:2 Hexane:EtOAc + 1% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving purity issues.

G Start Analyze Crude Sample (NMR, GC-MS) Impurity_Check Impurity Detected? Start->Impurity_Check Aldehyde_Peak Aldehyde Peak (~9.9 ppm in ¹H NMR)? Impurity_Check->Aldehyde_Peak Yes End_Pure Pure Product. Store Properly. Impurity_Check->End_Pure No Imine_Peak Imine Peak (by GC-MS)? Aldehyde_Peak->Imine_Peak No Solution_Acid Perform Acid-Base Extraction Aldehyde_Peak->Solution_Acid Yes Color_Issue Sample Discolored? Imine_Peak->Color_Issue No Solution_Chrom Perform Column Chromatography Imine_Peak->Solution_Chrom Yes Solution_Distill Perform Vacuum Distillation Color_Issue->Solution_Distill Yes End_Reanalyze Re-analyze Purified Sample Color_Issue->End_Reanalyze No Solution_Acid->End_Reanalyze Solution_Chrom->End_Reanalyze Solution_Distill->End_Reanalyze End_Reanalyze->Impurity_Check

Caption: A logical decision tree for troubleshooting common impurities.

References

  • Anonymous. (2012, June 24). purifying secondary amine. Sciencemadness Discussion Board. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines - US3864402A.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 839–842. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylbenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Koshy, K. T. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560–563. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... Retrieved from [Link]

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • SpectraBase. (n.d.). N-isopropylbenzylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). N-isopropylbenzylamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024, December 23). How Is N-Isopropylbenzylamine Synthesized? Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and... Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing Benzylamine salts - GB2323087A.
  • ResearchGate. (n.d.). Proposed reaction pathways for the reductive amination of benzaldehyde... Retrieved from [Link]

Sources

challenges in scaling up the production of 3-fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Scaling the Production of 3-Fluoro-N-isopropylbenzylamine

Welcome to the Technical Support Center for the synthesis and scale-up of 3-fluoro-N-isopropylbenzylamine. As a key intermediate in pharmaceutical and specialty chemical development, robust and scalable production of this compound is critical. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production.

The predominant and most efficient synthetic route to 3-fluoro-N-isopropylbenzylamine is the reductive amination of 3-fluorobenzaldehyde with isopropylamine.[1][2] This process, while straightforward in principle, presents several challenges during scale-up related to reaction control, impurity formation, and purification. This document provides detailed troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Overall Synthesis and Scale-Up Workflow

The diagram below illustrates the typical workflow for the production of 3-fluoro-N-isopropylbenzylamine via reductive amination, highlighting the critical stages from raw materials to the final, purified product.

cluster_0 Reaction Stage cluster_1 Work-Up & Purification Start Raw Materials: - 3-Fluorobenzaldehyde - Isopropylamine - Solvent (e.g., Methanol) Imine Imine Formation (Intermediate) Start->Imine Mix & Stir Reduction Reduction - Add Reducing Agent (e.g., H₂/Pd/C or NaBH(OAc)₃) Imine->Reduction Controlled Addition Crude Crude Reaction Mixture Reduction->Crude Quench Reaction Quench & pH Adjustment Crude->Quench Transfer Extraction Solvent Extraction & Phase Separation Quench->Extraction Drying Drying & Solvent Removal (Rotary Evaporation) Extraction->Drying Purification Final Purification (Vacuum Distillation) Drying->Purification Product Pure 3-Fluoro-N- isopropylbenzylamine Purification->Product

Caption: General experimental workflow for reductive amination.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is low, and GC-MS analysis shows a significant peak corresponding to 3-fluorobenzyl alcohol. What is causing this and how can it be fixed?

A1: This issue arises from the premature reduction of the starting material, 3-fluorobenzaldehyde, before it can form the imine with isopropylamine. The choice of reducing agent and reaction conditions are critical to prevent this.

  • Causality: Many common reducing agents, such as sodium borohydride (NaBH₄), can reduce both aldehydes and imines.[3] If the reducing agent is added too early or is not selective, it will compete with the imine formation, reducing the aldehyde directly to the corresponding alcohol.

  • Solutions:

    • Sequential Addition: Ensure the imine is fully formed before introducing the reducing agent. Mix the 3-fluorobenzaldehyde and isopropylamine in the solvent and stir for a period (e.g., 1-2 hours) to allow the equilibrium to favor the imine. You can monitor the disappearance of the aldehyde peak by TLC or GC.

    • Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the imine/iminium ion than the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reactions as it is less reactive towards aldehydes.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also selective but requires careful handling due to the potential generation of toxic cyanide gas, especially under acidic workup conditions.[5]

    • pH Control: Imine formation is often catalyzed by mild acid, but strong acid can protonate the amine starting material, rendering it non-nucleophilic. The reduction of the imine is faster when the imine is protonated (as an iminium ion). Using a reagent like NaBH(OAc)₃ often provides its own acetic acid catalyst upon reaction with trace moisture, maintaining a suitable pH range.[4]

Q2: I'm observing a significant high-boiling impurity that is difficult to separate from my product. GC-MS suggests it's a dibenzylamine derivative. How can I prevent its formation?

A2: This is a classic case of over-alkylation, where the desired primary amine product (3-fluoro-N-isopropylbenzylamine) acts as a nucleophile and reacts with another molecule of 3-fluorobenzaldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine. This is one of the most common difficulties in reductive aminations.[4][6]

  • Causality: The product amine is often as reactive, or even more so, than the starting amine. This competitive reaction becomes more probable as the concentration of the product increases and the concentration of the starting amine decreases.

  • Solutions:

    • Stoichiometric Control: The most effective method is to use a significant excess of the starting amine (isopropylamine). A molar ratio of 2 to 5 equivalents of isopropylamine relative to the aldehyde is common. This ensures that the aldehyde is more likely to encounter an isopropylamine molecule than a product molecule.[2]

    • Controlled Aldehyde Addition: In a scaled-up batch process, add the 3-fluorobenzaldehyde slowly to a solution of excess isopropylamine and the reducing agent (if using a one-pot method). This maintains a low concentration of the aldehyde throughout the reaction, minimizing the chance for the product amine to react with it.

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 3-Fluorobenzaldehyde C Imine Intermediate A->C B Isopropylamine (Excess) B->C D Desired Product: 3-Fluoro-N-isopropylbenzylamine C->D Reduction E 3-Fluorobenzaldehyde G New Imine Intermediate E->G F Desired Product F->G H Impurity: Dibenzylamine Derivative G->H Reduction

Sources

Technical Support Center: Characterization of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of fluorinated amines. As a senior application scientist, I've seen firsthand the unique challenges that arise when working with these fascinating but often tricky molecules. The introduction of fluorine into an amine can dramatically alter its physicochemical properties, leading to unexpected behavior during routine analysis.[1] This guide is designed to provide you with practical, field-proven insights to navigate these common pitfalls. We will delve into the "why" behind the problems and offer robust, self-validating protocols to ensure the integrity of your results.

Section 1: The Impact of Fluorination on Amine Basicity (pKa)

One of the most profound effects of fluorination is the significant reduction in the basicity of the amine.[1][2][3] The highly electronegative fluorine atom withdraws electron density from the nitrogen, making the lone pair less available to accept a proton.[3] This shift in pKa is a critical factor to consider in all aspects of characterization, from sample preparation to chromatographic behavior.

Frequently Asked Questions (FAQs)

Q: I've synthesized a fluorinated analog of my parent amine, but it's behaving as if it's neutral. Why?

A: It's highly likely that the pKa of your fluorinated amine has been drastically lowered. Fluorination at the β-position to the nitrogen can decrease the pKa by approximately 1.7 units for each fluorine atom.[2] For instance, the pKa of ethylamine is over 10, while β,β,β-trifluoroethylamine has a pKa of 5.7.[3] With multiple fluorine substitutions, it's possible for the pKa to drop below 2, rendering the amine essentially neutral under typical physiological pH conditions.[2]

Q: How does the position of the fluorine atom affect the pKa of my amine?

A: The proximity of the fluorine atom to the amine center is crucial. The electron-withdrawing inductive effect diminishes with distance. Fluorination at the β- and γ-positions has a significant impact, while substitution at the ε-position has a more minor effect.[4] For example, even with a large topological distance, a CHF2 substituent five or six bonds away can lower the pKa to 5.6.[2] In aromatic systems, a fluorine atom ortho to the nitrogen has a more substantial pKa-lowering effect than a meta substitution.[2]

Troubleshooting Guide: pKa-Related Issues
Observed Problem Potential Cause Recommended Solution
Poor aqueous solubility at neutral pH The fluorinated amine is not protonated and exists as the free base, which may be less soluble.Adjust the pH of the solution to be at least 2 pH units below the predicted pKa to ensure protonation and improve solubility.
Unexpected elution profile in reverse-phase HPLC Changes in ionization state affect retention time. A less basic amine will be less retained on a C18 column under acidic mobile phase conditions.Screen a range of mobile phase pH values to find the optimal separation conditions. Consider using a fluorinated stationary phase for enhanced retention of fluorinated analytes.[5]
Failure to form salts with standard acids The basicity of the amine is too low to react with the chosen acid.Use a stronger acid for salt formation. In some cases, the amine may be too weakly basic to form a stable salt at all.
Experimental Protocol: Potentiometric Titration for pKa Determination

A robust method for experimentally determining the pKa of your fluorinated amine is essential for understanding its behavior.

Materials:

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Your fluorinated amine sample (of known concentration)

  • Deionized water

Procedure:

  • Dissolve a known amount of your fluorinated amine in a specific volume of deionized water to create a solution of known concentration.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Slowly titrate the solution with the standardized strong acid, recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the amine has been neutralized (the midpoint of the steepest part of the titration curve).

Section 2: Navigating the Labyrinth of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation, but fluorinated amines can introduce several complexities.

Frequently Asked Questions (FAQs)

Q: My 1H NMR spectrum is showing broad signals for the protons near the nitrogen. What's happening?

A: This is often due to quadrupolar broadening from the 14N nucleus. Additionally, if your amine is partially protonated, you might be observing chemical exchange on the NMR timescale, which can also lead to signal broadening.

Q: I'm struggling to assign the signals in my 19F NMR spectrum. How can I simplify this?

A: 19F NMR offers a large chemical shift dispersion, which is advantageous for resolving different fluorine environments.[6] However, complex coupling patterns can make interpretation difficult. Consider using 1H-decoupling to simplify the 19F spectrum. For more complex molecules, 2D NMR techniques like 1H-19F HETCOR can be invaluable for correlating fluorine signals to their corresponding protons.

Troubleshooting Guide: NMR Characterization

Issue: Broad or disappearing N-H or α-proton signals in 1H NMR.

  • Cause: Intermediate proton exchange rate on the NMR timescale.

  • Solution:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can either slow down or speed up the exchange, leading to sharper signals.

    • Solvent Change: Switching to a solvent that can better solvate the amine or protonated amine can alter the exchange rate.

    • Acid/Base Addition: Adding a small amount of a strong acid (like trifluoroacetic acid-d) or a strong base can push the equilibrium to one side, resulting in sharper signals for either the protonated or free base form.

Issue: Complex splitting patterns in 19F NMR due to H-F coupling.

  • Cause: Through-bond J-coupling between 1H and 19F nuclei.

  • Solution:

    • 1H-Decoupled 19F NMR: This experiment removes all proton couplings, resulting in singlets for each unique fluorine environment, simplifying the spectrum for initial assignment.

    • Selective 1D 19F{1H} NOE: This can help identify protons that are spatially close to specific fluorine atoms, aiding in stereochemical assignments.

Logical Workflow for Troubleshooting NMR Issues

Caption: Troubleshooting workflow for common NMR spectral issues.

Section 3: Taming the Beast: Mass Spectrometry of Fluorinated Amines

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds. However, the unique properties of fluorinated amines can lead to some unexpected results.

Frequently Asked Questions (FAQs)

Q: I'm not seeing the molecular ion peak for my fluorinated amine in the mass spectrum. Why?

A: Highly fluorinated compounds can be prone to fragmentation upon ionization.[7] The stability of certain fragments, like the CF₃⁺ cation, can lead to them being the base peak, while the parent molecular ion is weak or absent.[7] Additionally, some fluorinated amines, particularly α-fluoroamines and β-fluoro carbonyl compounds, can be unstable and undergo elimination of HF.[8][9]

Q: My fluorinated amine seems to be decomposing in the mass spectrometer. How can I get a clean spectrum?

A: The high energy of some ionization techniques can cause decomposition. Consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). For ESI, be aware that highly fluorinated compounds can be difficult to ionize efficiently.[7] Optimizing the mobile phase and ESI source parameters is crucial.

Troubleshooting Guide: Mass Spectrometry Analysis
Observed Problem Potential Cause Recommended Solution
Absence of Molecular Ion (M⁺) Facile fragmentation.Use a softer ionization technique (e.g., ESI, CI). Look for characteristic fragments like [M-F]⁺ (loss of 19 Da) or [M-HF]⁺ (loss of 20 Da).[7]
Compound Instability Decomposition in the ion source. β-fluoroamines can eliminate HF.[8]Derivatize the amine to a more stable form, such as an amide, before analysis.[8] This reduces the electron density on the nitrogen and can prevent elimination.
Poor Ionization Efficiency in ESI The fluorinated amine may not be readily protonated in the gas phase.Optimize the mobile phase by adding a small amount of a strong acid (e.g., formic acid). For highly fluorinated compounds, consider using a different ionization method.
Experimental Protocol: Derivatization for GC-MS Analysis

For volatile but unstable fluorinated amines, derivatization can improve thermal stability and chromatographic behavior.

Materials:

  • Your fluorinated amine sample

  • A suitable derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Heating block or water bath

Procedure:

  • Dissolve a small amount of your fluorinated amine in the anhydrous solvent in a vial.

  • Add an excess of the derivatizing agent (e.g., HFBA).

  • Cap the vial tightly and heat at a moderate temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Cool the reaction mixture to room temperature.

  • The derivatized sample can now be directly injected into the GC-MS. The increased fluorine content from the derivatizing agent can also enhance sensitivity in negative chemical ionization mode.[10]

Section 4: Conquering Chromatography

The separation of fluorinated amines can be challenging due to their altered polarity and basicity.

Frequently Asked Questions (FAQs)

Q: My fluorinated amine is eluting much earlier than its non-fluorinated counterpart in reverse-phase HPLC. How can I increase its retention?

A: The reduced basicity of the fluorinated amine means it will be less protonated under standard acidic mobile phase conditions, leading to decreased interaction with the stationary phase. Additionally, while fluorination increases hydrophobicity, it also increases lipophobicity, leading to complex retention behavior.[7]

Q: I'm observing poor peak shape for my fluorinated amine in HPLC. What are the likely causes?

A: Poor peak shape can be due to secondary interactions with the silica backbone of the column, especially if the amine is basic enough to interact with residual silanols. It can also be a sign of on-column degradation for less stable compounds.

Troubleshooting Guide: Chromatographic Separation
Observed Problem Potential Cause Recommended Solution
Poor Retention in RPLC Reduced basicity and unique "fluorous" properties.1. Use a fluorinated stationary phase: These columns can exhibit unique selectivity for fluorinated compounds.[5] 2. Mobile Phase Additives: Consider using nonionic perfluorosurfactants as mobile phase additives to enhance performance.[11]
Peak Tailing Secondary interactions with the column.1. Adjust Mobile Phase pH: Increase the acidity to ensure full protonation of the amine. 2. Increase Ionic Strength: Add a salt like ammonium formate to the mobile phase to mask silanol interactions.
Irreproducible Retention Times Contamination from fluoropolymers in the LC system.This is a significant issue in trace analysis. Use PEEK or stainless steel tubing instead of PTFE where possible.[7] Thoroughly flush the system between runs.
Workflow for HPLC Method Development

Caption: A logical workflow for developing an HPLC method for fluorinated amines.

Section 5: Stability and Handling Considerations

A crucial, and often overlooked, aspect of working with fluorinated amines is their potential instability.

Frequently Asked Questions (FAQs)

Q: My fluorinated amine seems to be degrading upon storage. What are the common degradation pathways?

A: Fluoromethylamines and similar structures can be prone to decomposition due to the influence of the nitrogen lone pair.[8] This can lead to the elimination of hydrogen fluoride (HF). The stability of such compounds can sometimes be improved by masking the amine as an amide.[8] Some fluorinated heteroaromatics are also known to be unstable in aqueous buffers at physiological pH.[8]

Q: Are there any specific safety precautions I should take when working with fluorinated amines?

A: Beyond the standard safety protocols for handling amines, be aware of the potential for HF generation upon decomposition. Work in a well-ventilated fume hood, especially when heating samples or performing reactions. Some fluorinated compounds can also be toxic, so always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.[12]

Best Practices for Handling and Storage
  • Storage: Store fluorinated amines in tightly sealed, non-fluorinated containers (e.g., polypropylene or glass) at low temperatures.[7] For sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended.

  • Aqueous Solutions: Be mindful of the stability of your fluorinated amine in aqueous solutions, especially buffers. It is advisable to conduct early stability tests to de-risk such compounds.[8]

  • Purification: Some trifluoromethylamines are highly water-sensitive, and degradation can occur during aqueous workups.[13] Consider non-aqueous workup procedures or purification by filtration through a pad of Celite.[13]

By understanding the fundamental principles behind the unique behavior of fluorinated amines and by employing the troubleshooting strategies and protocols outlined in this guide, you will be well-equipped to overcome the common pitfalls in their characterization.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Vertex AI Search.
  • The Dark Side of Fluorine. (2019). PMC - NIH.
  • The Effect of Aliphatic Fluorine on Amine Drugs. (2009).
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC - NIH.
  • Technical Support Center: Chiral Resolution of Fluorin
  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... (n.d.).
  • Tuning basicity. (2023). Cambridge MedChem Consulting.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
  • α-Fluoroamines. (n.d.). Enamine.
  • Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Organic & Inorganic Au.
  • Fluorinated Amines. (n.d.). Organofluorine / Alfa Chemistry.
  • Challenges in the characterization of fluorin
  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. (n.d.).
  • The precious Fluorine on the Ring: Fluorine NMR for biological systems. (n.d.). PMC - NIH.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. (2022). RSC Publishing.
  • Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • The Application of Fluorine-Containing Reagents in Structural Proteomics. (n.d.). PMC - NIH.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
  • Fluorine NMR. (n.d.). University of Washington.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. (2023). RSC Publishing.
  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). American Chemical Society.
  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. (2022).

Sources

Technical Support Center: Enhancing the Purity of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis purification of this compound. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, ensuring the highest standards of scientific integrity and experimental success.

Diagram: Synthesis and Impurity Landscape

The primary route to synthesizing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, is through the reductive amination of 3-fluorobenzaldehyde with isopropylamine. Understanding this pathway is critical to anticipating and addressing potential impurities.

cluster_synthesis Reductive Amination Pathway cluster_impurities Common Impurities & Byproducts 3-FB 3-Fluorobenzaldehyde Imine Intermediate Imine/Iminium Ion 3-FB->Imine UnreactedFB Unreacted 3-Fluorobenzaldehyde 3-FB->UnreactedFB Incomplete Reaction Alcohol 3-Fluorobenzyl Alcohol 3-FB->Alcohol Over-reduction Oxidized 3-Fluorobenzoic Acid 3-FB->Oxidized Oxidation of Starting Material IPA Isopropylamine IPA->Imine UnreactedIPA Excess Isopropylamine IPA->UnreactedIPA Excess Reagent Target Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- Imine->Target Dimer Dimeric Species Imine->Dimer Side Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Target Reduction

Caption: Relationship between the reductive amination synthesis and common impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of your target compound.

Observed Problem Potential Cause(s) Recommended Solution & Scientific Rationale
Broad, streaking peaks during silica gel column chromatography. The basic amine group is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to poor separation and tailing.Primary Solution: Use an amine-functionalized silica column (e.g., KP-NH) to minimize acid-base interactions.[1] Alternative: Modify the mobile phase by adding a small percentage of a competing amine, like triethylamine (0.1-1% v/v) or ammonium hydroxide.[2][3] This neutralizes the acidic sites on the silica, allowing your target compound to elute more symmetrically.
Low recovery of the product after column chromatography. In addition to strong silica interaction, the compound might be irreversibly adsorbed. Alternatively, the chosen solvent system may have insufficient polarity to elute the product.First, confirm the compound is not still on the column by flushing with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% NH₄OH). If the product elutes, re-optimize your gradient. If not, consider switching to a less acidic stationary phase like basic alumina or using reversed-phase chromatography.[2]
Presence of a persistent impurity with a similar Rf to the product. This could be an isomer or a byproduct with similar polarity, such as 3-fluorobenzyl alcohol, which can form if the reducing agent is too aggressive or added before imine formation is complete.[4]Orthogonal Purification: Employ a different purification technique that separates based on a different principle. If you used normal-phase chromatography, try reversed-phase (C18) chromatography.[5] The different separation mechanism can often resolve closely eluting compounds. Chemical Wash: An acidic wash (e.g., dilute HCl) can protonate the amine, moving it to the aqueous layer and leaving non-basic impurities like the corresponding alcohol in the organic layer. Subsequent basification and extraction will recover the purified amine.[6]
Final product is a salt (e.g., hydrochloride, trifluoroacetate) instead of the free base. This typically occurs if purification was performed using a mobile phase containing an acid (e.g., TFA in reversed-phase HPLC) or if an acidic quench was the final step.Neutralization: Dissolve the product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[7] This deprotonates the ammonium salt to yield the free amine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
Product purity decreases over time; discoloration is observed. Amines, particularly benzylamines, can be susceptible to air oxidation. The discoloration (often yellow or pink) can indicate the formation of oxidized impurities.[8][9]Storage: Store the purified amine under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C is recommended for long-term storage).[10] Using amber vials will protect it from light, which can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll need to remove from my crude product?

A1: The impurity profile is directly linked to the synthesis method. For reductive amination, the most common impurities are:

  • Unreacted Starting Materials: Residual 3-fluorobenzaldehyde and excess isopropylamine.[4]

  • Over-reduction Product: 3-fluorobenzyl alcohol, formed by the reduction of 3-fluorobenzaldehyde.[4] This is more common with strong reducing agents like NaBH₄ if imine formation is not complete.[11]

  • Starting Material Impurities: Commercial 3-fluorobenzaldehyde can contain 3-fluorobenzoic acid due to oxidation.[8] This acidic impurity can interfere with the reaction.

  • Dialkylation Product: Although less common with a secondary amine target, trace amounts of dibenzyl-type impurities can form.

Q2: I'm considering distillation for purification. Is this a viable method?

A2: Yes, vacuum distillation can be an effective method, especially for removing non-volatile impurities like salts or polymeric byproducts.[8] Given that the boiling point of the non-fluorinated analog, N-isopropylbenzylamine, is around 185°C at atmospheric pressure, vacuum distillation is necessary to prevent thermal degradation.[12] You can estimate the boiling point at reduced pressure using a nomograph.[6] However, distillation may not effectively separate impurities with similar boiling points, such as the starting aldehyde or the corresponding alcohol. It is often best used as a bulk purification step before a final chromatographic polishing.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization is a powerful technique if your product is a solid at room temperature and you can find a suitable solvent system.[13] Often, the free base of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is an oil.[14] However, you can purposefully form a salt (e.g., by adding a solution of HCl in ether to your crude product) to induce crystallization. The resulting hydrochloride salt will likely have different solubility properties, allowing for purification by recrystallization to remove non-basic, organic impurities.[15][16]

Q4: Which analytical techniques are best for assessing the final purity?

A4: A multi-technique approach is always recommended for robust purity analysis.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides molecular weight and fragmentation data for structural confirmation.[17][18]

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying non-volatile impurities. A C18 reversed-phase column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a standard method.[4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying fluorine-containing impurities.[18] Quantitative NMR (qNMR) can provide an absolute measure of purity when compared against a certified internal standard.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for purifying Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- using two common stationary phases.

Diagram: Purification Workflow

cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Dry Dry & Concentrate Workup->Dry Adsorb Adsorb onto Silica Gel Dry->Adsorb Load Load Sample Adsorb->Load Column Pack Column Column->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions (TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate Analyze Purity Analysis (GC-MS, NMR) Evaporate->Analyze Store Store Final Product Analyze->Store

Caption: A typical workflow for purification by flash column chromatography.

Method 1: Amine-Functionalized Silica Gel (Recommended)
  • Rationale: This stationary phase is specifically designed to minimize the strong acid-base interactions that cause peak tailing with basic compounds like amines, leading to better separation and higher purity fractions.[1]

  • Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH or equivalent).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Starting Eluent: 0-5% EtOAc in Hexanes.

    • Ending Eluent: 20-40% EtOAc in Hexanes (adjust based on TLC analysis).

  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the starting eluent. Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is known as dry loading and generally provides better resolution than liquid loading.[19]

    • Column Packing: Wet-pack the amine-functionalized silica column with the starting eluent (e.g., 2% EtOAc in Hexanes). Ensure there are no air bubbles.

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with the starting eluent. Gradually increase the percentage of EtOAc. The exact gradient will depend on the separation observed on your TLC plates.

    • Fraction Collection: Collect fractions and monitor them by TLC, staining with a potassium permanganate solution. Combine the fractions containing the pure product.

    • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.[20]

Method 2: Standard Silica Gel with a Basic Modifier
  • Rationale: If amine-functionalized silica is unavailable, standard silica can be used effectively by neutralizing its acidic sites with a basic additive in the mobile phase.[2]

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes, with 0.5-1% Triethylamine (TEA) added to both solvents.

    • Example: A gradient from 5% EtOAc/94.5% Hexanes/0.5% TEA to 30% EtOAc/69.5% Hexanes/0.5% TEA.

  • Step-by-Step Procedure:

    • Follow the same sample preparation, column packing, loading, and fraction collection steps as described in Method 1.

    • Crucially, ensure that the TEA modifier is present in the eluent throughout the entire purification process, from column packing to the final elution.

    • Post-Purification: After evaporation, the triethylamine (boiling point ~89.5°C) can often be removed by co-evaporation with a solvent like toluene or by placing the product under high vacuum for an extended period.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Commercial 3-Fluorobenzaldehyde. Retrieved from Google Search.[8]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from Google Search.[5]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from Google Search.[1]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Google Search.[2]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from Google Search.[3]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from Google Search.[19]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from Google Search.[6]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search.[21]

  • Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts. Retrieved from Google Search.[15]

  • Reddit. (2024). How to purify Benzylamine? Retrieved from Google Search.[12]

  • Molbase. (2019). N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works. Retrieved from Google Search.[20]

  • Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts. Retrieved from Google Search.[16]

  • Smolecule. (2023). Buy Benzenemethanamine, N-(1,3-dimethylbutyl)- | 60509-76-4. Retrieved from Google Search.[22]

  • Manual of Analytical Methods for Environmental Samples. (n.d.). III Analytical Methods. Retrieved from Google Search.[17]

  • Molinstincts. (n.d.). Synthesis of 3-[3-[2-Aminoethoxy]propyl]N,N-dimethyl-benzenemethanamine. Retrieved from Google Search.[23]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from Google Search.[13]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Google Search.[11]

  • CymitQuimica. (n.d.). CAS 23844-66-8: Benzenemethanamine, a-(1-methylethyl)-, (R…. Retrieved from Google Search.[14]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from Google Search.[24]

  • Wikipedia. (n.d.). Isopropylbenzylamine. Retrieved from Google Search.[25]

  • Benchchem. (n.d.). Benchmarking the Purity of Synthesized 4-Isopropylbenzylamine: A Comparative Guide. Retrieved from Google Search.[4]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Google Search.[26]

  • World Journal of Pharmaceutical Research. (2023). advancements in liquid chromatography-mass spectrometry: method development and applications. Retrieved from Google Search.[27]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. Retrieved from Google Search.[28]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from Google Search.[7]

  • Reddit. (2021). The benzylamine I was distilling turned pink. Any ideas why? Retrieved from Google Search.[9]

  • Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Retrieved from Google Search.[29]

  • Scribd. (n.d.). The Gabriel Synthesis of Benzylamine: An Undergraduate Organic Experiment. Retrieved from Google Search.[30]

  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 3-Fluoro-propyne. Retrieved from Google Search.[18]

  • ChemicalBook. (2023). N-Isopropylbenzylamine: Application, synthesis and toxicity. Retrieved from Google Search.[31]

  • PubMed. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Retrieved from Google Search.[32]

  • PubMed Central. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. Retrieved from Google Search.[33]

  • Google Patents. (n.d.). CN106631862A - Method for producing N-isopropyl(meth)acrylamide. Retrieved from Google Search.[34]

  • ResearchGate. (2021). (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Retrieved from Google Search.

  • Cayman Chemical. (n.d.). N-Isopropylbenzylamine (hydrochloride) (CAS Number: 18354-85-3). Retrieved from Google Search.[10]

  • PubChem - NIH. (n.d.). Isopropylbenzylamine | C10H15N | CID 66024. Retrieved from Google Search.[35]

Sources

Validation & Comparative

A Comparative Guide to Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorination

In the landscape of medicinal chemistry, the introduction of fluorine into a molecular scaffold is a well-established strategy to modulate a compound's properties. The unique electronic nature of fluorine can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide focuses on a direct comparison between N-isopropylbenzylamine and its 3-fluoro derivative to elucidate the tangible effects of this single atomic substitution. Understanding these differences is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Tale of Two Analogs

The seemingly subtle addition of a fluorine atom to the meta-position of the benzyl ring instigates a cascade of changes in the molecule's fundamental physicochemical characteristics. These alterations, summarized in the table below, have profound implications for the compound's behavior in biological systems.

PropertyN-isopropylbenzylamineBenzenemethanamine, 3-fluoro-N-(1-methylethyl)-Rationale for the Difference
Molecular Formula C₁₀H₁₅NC₁₀H₁₄FNAddition of one fluorine atom.
Molecular Weight 149.23 g/mol 167.22 g/mol Increased mass due to the fluorine atom.
pKa (predicted) 9.77~9.5The electron-withdrawing nature of the fluorine atom reduces the basicity of the amine, thus lowering the pKa.[2]
logP (predicted) 2.3~2.6Fluorine substitution generally increases lipophilicity, which is reflected in a higher predicted octanol-water partition coefficient.[3]

Table 1: Comparison of Physicochemical Properties.

The reduction in pKa for the fluorinated analog can influence its ionization state at physiological pH, potentially affecting its solubility, permeability across biological membranes, and interaction with target proteins.[1] The predicted increase in lipophilicity (logP) suggests that the fluorinated compound may exhibit enhanced membrane permeation, but could also lead to increased non-specific binding and altered metabolic pathways.[3]

Synthesis of the Analogs: A Practical Approach

Both N-isopropylbenzylamine and its 3-fluoro analog can be synthesized via reductive amination, a robust and widely used method in organic chemistry.[4]

General Experimental Workflow for Reductive Amination

The following diagram illustrates the general workflow for the synthesis of both the fluorinated and non-fluorinated analogs.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup and Purification Start Dissolve Aldehyde (Benzaldehyde or 3-Fluorobenzaldehyde) and Isopropylamine in a suitable solvent (e.g., Methanol, Dichloromethane) Stir Stir at room temperature to form the imine intermediate Start->Stir Condensation Reduce Add a reducing agent (e.g., Sodium Borohydride) Stir->Reduce Reduction Quench Quench the reaction Reduce->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterization (NMR, MS)

Caption: General workflow for the synthesis of N-isopropylbenzylamine and its 3-fluoro analog via reductive amination.

Step-by-Step Synthesis Protocol: Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

This protocol details the synthesis of the fluorinated analog. The synthesis of the non-fluorinated analog follows the same procedure, substituting 3-fluorobenzaldehyde with benzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Comparative Pharmacology and Toxicology

While direct comparative pharmacological data for these specific analogs is not extensively available, we can infer the likely impact of the 3-fluoro substitution based on established principles of medicinal chemistry and available data for the non-fluorinated parent compound.

Expected Impact on Pharmacodynamics

The introduction of a fluorine atom can alter a molecule's binding affinity and selectivity for its biological target. The change in electronic distribution on the aromatic ring due to the electronegative fluorine can influence key interactions, such as hydrogen bonding and π-π stacking, within the binding pocket of a receptor or enzyme.[1]

Metabolic Stability: The Fluorine Shield

A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1]

  • N-isopropylbenzylamine Metabolism: The primary metabolic pathway for N-isopropylbenzylamine is likely N-dealkylation, where the isopropyl group is removed. Aromatic hydroxylation is also a possible metabolic route.

  • Predicted Impact of Fluorination: The 3-fluoro substitution is expected to block metabolic attack at that position on the aromatic ring. This "metabolic shield" can redirect metabolism to other sites on the molecule or slow down the overall rate of metabolic clearance, potentially leading to a longer half-life and improved bioavailability.

Toxicology Profile
  • N-isopropylbenzylamine: In vitro studies have shown that N-isopropylbenzylamine can induce neuronal cell death by increasing intracellular nitric oxide levels.[6][7][8] Anecdotal reports from its illicit use as a methamphetamine adulterant suggest side effects such as headaches and confusion.[6]

  • Predicted Impact of Fluorination: The toxicological profile of the fluorinated analog has not been reported. While fluorination can sometimes introduce new toxicological liabilities, it can also mitigate toxicity by altering metabolic pathways and preventing the formation of reactive metabolites.[9] Further investigation is required to determine the specific toxicological effects of the 3-fluoro substitution.

Experimental Workflow for Comparative In Vitro Metabolic Stability

To empirically determine the difference in metabolic stability between the two analogs, a standard in vitro assay using liver microsomes is recommended.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling and Analysis cluster_3 Data Interpretation Start Prepare stock solutions of N-isopropylbenzylamine and its 3-fluoro analog Incubate Incubate each compound with liver microsomes and NADPH at 37°C Start->Incubate Microsomes Thaw and prepare liver microsomes Microsomes->Incubate Sample Collect aliquots at various time points Incubate->Sample Quench Quench the reaction with a solvent (e.g., acetonitrile) Sample->Quench Analyze Analyze samples by LC-MS/MS to quantify the remaining parent compound Quench->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate Comparison Comparison Calculate->Comparison Compare metabolic stability

Caption: Experimental workflow for comparing the in vitro metabolic stability of the two analogs.

Conclusion: A Strategic Choice in Drug Design

The comparison between Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- and N-isopropylbenzylamine provides a clear illustration of the strategic utility of fluorine in medicinal chemistry. The introduction of a single fluorine atom is predicted to lower the pKa, increase lipophilicity, and enhance metabolic stability. These modifications can translate to an improved pharmacokinetic profile, a critical consideration in drug development. However, it is imperative to conduct comprehensive experimental evaluations to confirm these predicted advantages and to fully characterize the pharmacological and toxicological profile of the fluorinated analog. This guide serves as a foundational resource for researchers embarking on such investigations.

References

  • Isopropylbenzylamine. In: Wikipedia. ; 2023. Accessed December 19, 2023. [Link]

  • Xu P, Li H, Qiu Q, et al. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology. 2022;480:153337. doi:10.1016/j.tox.2022.153337
  • Kennedy GL Jr. Toxicology of fluorine-containing monomers. Crit Rev Toxicol. 1990;21(2):149-170. doi:10.3109/10408449009089877
  • N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. PubMed. Accessed December 19, 2023. [Link]

  • Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. ResearchGate. Accessed December 19, 2023. [Link]

  • Shah P, Westwell AD. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-540. doi:10.1080/14756360701425014
  • Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Patsnap. Accessed December 19, 2023. [Link]

  • Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine. NINGBO INNO PHARMCHEM CO.,LTD. Accessed December 19, 2023. [Link]

  • Eckert F, Klamt A. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. 2017;5:e3995. doi:10.7717/peerj.3995
  • Al-Aboudi A, Al-Qawasmeh RA, Al-Refai M, et al. Importance of Fluorine in Benzazole Compounds. Molecules. 2020;25(20):4727. Published 2020 Oct 14. doi:10.3390/molecules25204727
  • Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2021. doi:10.26434/chemrxiv.14738733.v1
  • Giraud A, Ràfols C, Rosés M, Bosch E. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. J Med Chem. 2023;66(15):10427-10437. doi:10.1021/acs.jmedchem.3c00304
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Accessed December 19, 2023. [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. Accessed December 19, 2023. [Link]

  • Ferlin MG, Marson PG, Chilin A, et al. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Eur J Med Chem. 2019;178:556-573. doi:10.1016/j.ejmech.2019.05.092
  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. Accessed December 19, 2023. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ResearchGate. Accessed December 19, 2023. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Accessed December 19, 2023. [Link]

  • Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. Accessed December 19, 2023. [Link]

  • The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Accessed December 19, 2023. [Link]

  • Calabrese C, Maris A, Evangelisti L, Caminati W, Melandri S. Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. Chemphyschem. 2013;14(9):1943-1950. doi:10.1002/cphc.201300121
  • Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed. Accessed December 19, 2023. [Link]

  • UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Scribd. Accessed December 19, 2023. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. Accessed December 19, 2023. [Link]

  • Agata Y, Hatano K, Nishijima K, et al. Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nucl Med Biol. 2000;27(3):275-280. doi:10.1016/s0969-8051(99)00108-0
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Accessed December 19, 2023. [Link]

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. ResearchGate. Accessed December 19, 2023. [Link]

  • A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). Accessed December 19, 2023. [Link]

  • ADME evaluation in drug discovery. 3. Modeling blood-brain barrier partitioning using simple molecular descriptors. PubMed. Accessed December 19, 2023. [Link]

  • Coenen HH, El-Ali A, Stöcklin G. Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules. 2017;22(11):1853. Published 2017 Nov 1. doi:10.3390/molecules22111853

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-fluoro-N-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-fluoro-N-isopropylbenzylamine, a synthetic compound with potential applications in pharmaceutical research. By synthesizing established regulatory guidelines with practical, field-proven insights, this document will navigate the critical aspects of method validation, ensuring scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for analytical method validation.[1][2][3][4][5] This guide will draw upon these authoritative sources to compare and contrast potential analytical techniques for 3-fluoro-N-isopropylbenzylamine.

The Analytical Challenge: Structural Context

3-fluoro-N-isopropylbenzylamine is a derivative of N-isopropylbenzylamine. The structural similarity of N-isopropylbenzylamine to controlled substances like methamphetamine presents unique analytical challenges, particularly in achieving specificity.[6][7][8][9][10] The introduction of a fluorine atom in the 3-position of the benzyl ring is expected to influence the compound's physicochemical properties, such as polarity and ionization, which in turn will dictate the most suitable analytical approach.

Comparison of Analytical Methodologies

The choice of an analytical method is contingent on the intended purpose of the analysis, whether it be for identification, purity assessment, or quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are the most pertinent techniques for the analysis of small organic molecules like 3-fluoro-N-isopropylbenzylamine.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[11][12] For 3-fluoro-N-isopropylbenzylamine, a reversed-phase HPLC method with UV detection is a primary consideration for routine analysis and purity assessment.

Experimental Rationale:

  • Column Selection: A C18 column is a logical starting point due to its versatility in retaining moderately polar compounds. The aromatic ring and the secondary amine of the target molecule will interact with the stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will be employed to achieve optimal separation. The pH of the aqueous phase will be critical in controlling the retention of the basic amine group.

  • Detection: The presence of the benzene ring suggests strong UV absorbance, making a UV detector a suitable and cost-effective choice. The detection wavelength should be set at the absorbance maximum of 3-fluoro-N-isopropylbenzylamine.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[13][15][16][17] Given the expected volatility of 3-fluoro-N-isopropylbenzylamine, GC coupled with a Flame Ionization Detector (FID) offers a robust alternative for purity and impurity profiling.

Experimental Rationale:

  • Column Selection: A mid-polarity capillary column (e.g., a phenyl-substituted polysiloxane) would be a good initial choice to separate the target analyte from potential impurities.

  • Injector and Detector Temperature: The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation.

  • Carrier Gas: An inert carrier gas such as helium or nitrogen is used.[16]

Mass Spectrometry (MS) Coupling

For enhanced specificity and sensitivity, both HPLC and GC can be coupled with a mass spectrometer.[14][18][19][20] This is particularly crucial for impurity identification and for distinguishing between structurally similar isomers.[6][7][8][9][10]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high selectivity and sensitivity for quantifying the analyte in complex matrices.[7][9][10]

  • GC-MS: Gas chromatography-mass spectrometry is a powerful tool for identifying volatile impurities by providing their mass spectra, which can be compared against spectral libraries.[14]

Validation Parameters: A Comparative Overview

According to ICH Q2(R2) guidelines, the following parameters must be evaluated during method validation: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][5][21][22][23]

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Good, separation based on volatility and column interaction.Excellent, based on mass-to-charge ratio, offering the highest degree of certainty.
Linearity Typically excellent over a wide concentration range.Generally excellent for the target analyte.Can be excellent, but may be affected by matrix effects and detector saturation.
Range Wide, suitable for assay and impurity determination.Wide, suitable for purity and residual solvent analysis.Wide, but may require different calibration ranges for optimal performance.
Accuracy High, typically with recovery between 98-102%.[24]High, with similar recovery expectations to HPLC.High, though can be influenced by matrix effects.
Precision High, with RSD < 2% for repeatability and intermediate precision.[24]High, with similar precision expectations to HPLC.High, with similar precision expectations.
Detection Limit (LOD) Moderate, dependent on the chromophore of the analyte.Good, FID is sensitive to hydrocarbons.Excellent, the most sensitive of the three techniques.
Quantitation Limit (LOQ) Moderate, suitable for most impurity quantifications.Good, suitable for trace impurity analysis.Excellent, ideal for trace-level quantification.
Robustness Generally good, but sensitive to mobile phase pH and composition changes.Very robust, less affected by minor changes in parameters.Robust, but ion source conditions can be sensitive.

Experimental Protocols

Protocol 1: HPLC-UV Method Validation

1. Specificity:

  • Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of 3-fluoro-N-isopropylbenzylamine, and a sample solution.
  • Forced degradation studies should be performed by exposing the sample to acid, base, oxidative, thermal, and photolytic stress to demonstrate that the method can separate the analyte from its degradation products.[25]

2. Linearity:

  • Prepare a series of at least five standard solutions of 3-fluoro-N-isopropylbenzylamine at different concentrations, typically covering 50% to 150% of the expected working concentration.
  • Inject each standard in triplicate and plot the peak area versus concentration.
  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.[24]

3. Range:

  • The range is established based on the linearity, accuracy, and precision data and should cover the intended application of the method.[12]

4. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of 3-fluoro-N-isopropylbenzylamine at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
  • Analyze each level in triplicate and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[24]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[12]
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should also be within acceptable limits.

6. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the results.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol AcceptanceCriteria Define Acceptance Criteria Protocol->AcceptanceCriteria Defines Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Limits LOD & LOQ Robustness Robustness Report Generate Validation Report Specificity->Report Data for Linearity->Report Data for Accuracy->Report Data for Precision->Report Data for Limits->Report Data for Robustness->Report Data for Approval Method Approval Report->Approval Leads to

Caption: A typical workflow for analytical method validation.

Conclusion

The validation of analytical methods for 3-fluoro-N-isopropylbenzylamine requires a systematic and scientifically sound approach. While HPLC-UV and GC-FID offer robust and reliable options for routine quality control, the use of mass spectrometric detection (LC-MS/MS or GC-MS) is highly recommended for achieving unequivocal specificity, particularly for impurity identification and in complex matrices. The choice of methodology should be guided by the intended purpose of the analysis, and the validation must be performed in accordance with established regulatory guidelines to ensure data integrity and product quality. A thorough validation process, as outlined in this guide, will provide a high degree of assurance that the analytical method is suitable for its intended purpose.

References

  • 2. (n.d.). Retrieved January 2, 2026.

  • 11. (n.d.). Retrieved January 2, 2026.

  • 21. (2025, July 2). Retrieved January 2, 2026.

  • 26. (2025, September 6). Retrieved January 2, 2026.

  • 27. (n.d.). Retrieved January 2, 2026.

  • 22. (2025, July 22). Retrieved January 2, 2026.

  • 12. (2024, December 11). Retrieved January 2, 2026.

  • 3. (n.d.). Retrieved January 2, 2026.

  • 4. (2024, March 6). Retrieved January 2, 2026.

  • 1. (n.d.). Retrieved January 2, 2026.

  • 28. (2017, February 15). Retrieved January 2, 2026.

  • 29. (2025, November 13). Retrieved January 2, 2026.

  • 30. (2024, June 25). Retrieved January 2, 2026.

  • 5. (2023, November 30). Retrieved January 2, 2026.

  • 23. (2024, March 20). Retrieved January 2, 2026.

  • 31. (n.d.). Retrieved January 2, 2026.

  • 13. (2025, October 8). Retrieved January 2, 2026.

  • 25. (n.d.). Retrieved January 2, 2026.

  • 32. (2025, August 6). Retrieved January 2, 2026.

  • 33. (n.d.). Retrieved January 2, 2026.

  • 34. (n.d.). Retrieved January 2, 2026.

  • 15. (2025, August 5). Retrieved January 2, 2026.

  • 16. (n.d.). Retrieved January 2, 2026.

  • 6. (n.d.). Retrieved January 2, 2026.

  • 17. (n.d.). Retrieved January 2, 2026.

  • 24. (2024, August 23). Retrieved January 2, 2026.

  • 14. (2025, February 11). Retrieved January 2, 2026.

  • 7. (2021, January 12). Retrieved January 2, 2026.

  • 8. (n.d.). Retrieved January 2, 2026.

  • 9. (n.d.). Retrieved January 2, 2026.

  • 18. (2025, May 8). Retrieved January 2, 2026.

  • 10. (2021, February 3). Retrieved January 2, 2026.

  • 19. (n.d.). Retrieved January 2, 2026.

  • 20. (n.d.). Retrieved January 2, 2026.

Sources

A Comparative Analysis of N-Isopropylbenzylamine and its Putative Fluorinated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Isopropylbenzylamine

N-isopropylbenzylamine (N-IBA) is a secondary amine that has garnered significant attention for two primary reasons: its use as a synthetic intermediate in the pharmaceutical industry and its emergence as a substance of forensic interest due to its structural similarity to methamphetamine.[1][2] As a structural isomer of methamphetamine, N-IBA has been identified as a diluent or substitute in illicit drug markets.[3][4] This has prompted research into its own biological activities to understand its potential effects and risks to public health.[2][5]

This guide will first delve into the established biological profile of N-IBA, comparing it with its well-characterized isomer, methamphetamine. Subsequently, we will extrapolate the potential modulatory effects of adding a fluorine atom at the 3-position of the benzene ring, a common strategy in medicinal chemistry to enhance or alter drug properties.

Comparative Biological Activity: N-Isopropylbenzylamine vs. Methamphetamine

The primary biological effects of N-IBA have been evaluated in the context of its psychoactive properties and neurotoxicity, often in direct comparison to methamphetamine.

Psychoactive and Reinforcing Effects

Studies utilizing animal models have demonstrated that N-IBA possesses reinforcing properties, suggesting a potential for abuse. However, its potency is significantly lower than that of methamphetamine.

  • Conditioned Place Preference (CPP): N-IBA has been shown to induce CPP in mice, indicating that it can be rewarding. Notably, a dose of 3 mg/kg of N-IBA was required to produce a comparable effect to 1 mg/kg of methamphetamine.[3][6]

  • Self-Administration: In self-administration studies, rats acquired N-IBA self-administration, confirming its reinforcing effects. However, the dose required to maintain the maximum response was greater for N-IBA than for methamphetamine, indicating lower reinforcing potency.[3]

  • Locomotor Activity: Acute administration of N-IBA at lower doses (1 or 3 mg/kg) did not significantly increase locomotor activity, unlike methamphetamine.[3] Only at a higher dose (10 mg/kg) was an increase in locomotor activity observed.[3]

Table 1: Comparative Psychoactive Effects of N-Isopropylbenzylamine and Methamphetamine

ParameterN-Isopropylbenzylamine (N-IBA)Methamphetamine (METH)Reference(s)
Conditioned Place Preference Induces CPP at 3 mg/kgInduces CPP at 1 mg/kg[3][6]
Reinforcing Potency Lower than METHHigher than N-IBA[3]
Locomotor Stimulation Increased activity at 10 mg/kgIncreased activity at lower doses[3]
Mechanism of Action and Neurotoxicity

While N-IBA's psychoactive effects are less pronounced than methamphetamine's, it exhibits a distinct and concerning toxicological profile.

The neurotoxicity of N-IBA is primarily attributed to the overproduction of nitric oxide (NO).[2][7][8] In vitro studies using neuronal cell lines (SN4741, SH-SY5Y, and PC12) have shown that N-IBA induces cell death with IC50 values in the range of 1-3 mM.[7][9] This cytotoxic effect is mediated by the upregulation of neuronal nitric oxide synthase (nNOS), leading to increased intracellular NO levels.[8][9] Anecdotal reports from human users suggest side effects such as headaches and confusion, which are not typically associated with methamphetamine use.[2]

Workflow for Assessing Neurotoxicity

G cluster_0 In Vitro Neurotoxicity Assay cluster_1 Mechanism of Action Study cell_culture Neuronal Cell Lines (e.g., SH-SY5Y, PC12) compound_treatment Treat with N-IBA or Test Compound cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT, LDH) compound_treatment->viability_assay nNOS_expression Measure nNOS Expression (e.g., Western Blot, qPCR) compound_treatment->nNOS_expression no_measurement Quantify Intracellular NO (e.g., Griess Assay) compound_treatment->no_measurement nNOS_inhibition Co-treat with nNOS Inhibitor compound_treatment->nNOS_inhibition ic50 Determine IC50 Value viability_assay->ic50 rescue_effect Assess Rescue of Cell Viability nNOS_inhibition->rescue_effect

Caption: Workflow for evaluating the neurotoxicity and mechanism of action of N-IBA analogs.

The Predicted Impact of 3-Fluoro Substitution

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. While no specific data for "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" exists, we can predict the potential effects of this substitution based on established principles.

Physicochemical Properties
  • Lipophilicity: Fluorine is highly electronegative but is also small and can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.

  • Metabolic Stability: The carbon-fluorine bond is very strong. Substitution at the meta-position can block metabolic oxidation at that site, potentially increasing the compound's half-life.

Biological Activity

The electronic effects of the fluorine atom can significantly influence receptor binding and enzyme inhibition.

  • Receptor Interactions: The electron-withdrawing nature of fluorine can alter the pKa of the amine group, which could affect its ionization state at physiological pH and its interaction with target receptors (e.g., trace amine-associated receptors or monoamine transporters).

  • Enzyme Inhibition: Fluorination can impact how a molecule fits into an enzyme's active site. For instance, many monoamine oxidase (MAO) inhibitors feature fluorinated moieties. It is plausible that 3-fluoro-N-IBA could exhibit altered activity towards MAOs compared to the parent compound.

Table 2: Predicted Effects of 3-Fluoro Substitution on N-Isopropylbenzylamine

PropertyPredicted EffectRationale
Metabolic Stability IncreasedC-F bond strength can block metabolic oxidation.
Lipophilicity IncreasedMay enhance membrane permeability and CNS penetration.
Receptor Binding Affinity AlteredChanges in electronic properties can affect interactions with biological targets.
Potency Potentially IncreasedEnhanced CNS penetration and metabolic stability could lead to higher potency.

Logical Relationship of Fluorine Substitution Effects

G cluster_0 Chemical Modification cluster_1 Physicochemical Changes cluster_2 Potential Biological Outcomes start N-Isopropylbenzylamine mod 3-Fluoro Substitution start->mod lipophilicity Increased Lipophilicity mod->lipophilicity metabolism Blocked Metabolism mod->metabolism pka Altered pKa mod->pka bbb Enhanced BBB Penetration lipophilicity->bbb half_life Increased Half-life metabolism->half_life binding Altered Receptor Binding pka->binding potency Potentially Higher Potency bbb->potency half_life->potency binding->potency

Caption: Predicted cascade of effects from 3-fluoro substitution on N-IBA.

Experimental Protocols

To validate the predicted effects of 3-fluoro-N-isopropylbenzylamine, the following experimental protocols are recommended.

Protocol: In Vitro Neurotoxicity Assessment using MTT Assay
  • Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of 3-fluoro-N-isopropylbenzylamine in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 mM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.

Protocol: Conditioned Place Preference (CPP) in Mice
  • Apparatus: Use a two-chamber CPP box with distinct visual and tactile cues in each chamber.

  • Pre-conditioning (Day 1): Allow each mouse to freely explore both chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-7):

    • On alternate days, administer the test compound (e.g., 3-fluoro-N-isopropylbenzylamine at 1, 3, and 10 mg/kg, i.p.) and confine the mouse to one chamber for 30 minutes.

    • On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.

  • Post-conditioning Test (Day 8): Allow the mice to freely explore both chambers for 15 minutes without any drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate the change in time spent in the drug-paired chamber from pre-conditioning to post-conditioning. A significant increase indicates a rewarding effect.

Conclusion

N-isopropylbenzylamine exhibits modest psychoactive and reinforcing effects compared to its structural isomer, methamphetamine, but demonstrates significant neurotoxicity via a nitric oxide-dependent pathway. The hypothetical introduction of a 3-fluoro substituent is predicted to enhance its metabolic stability and lipophilicity, which could lead to increased potency and a longer duration of action. However, these predictions require empirical validation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of 3-fluoro-N-isopropylbenzylamine and other similar compounds, which is crucial for a comprehensive understanding of their pharmacological and toxicological profiles.

References

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210.
  • (2024).
  • (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • The Role of N-Isopropylbenzylamine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • N-Isopropylbenzylamine | 102-97-6. Benchchem.
  • Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine. NINGBO INNO PHARMCHEM CO.,LTD.
  • (2017).
  • CAS 1152566-94-3: 3-Fluoro-4-methyl-N-(1-methylethyl)benze…. CymitQuimica.
  • (2024).
  • Isopropylbenzylamine. Wikipedia.
  • CAS 23844-66-8: Benzenemethanamine, a-(1-methylethyl)-, (R…. CymitQuimica.
  • (2021).
  • Benzenemethanamine, N-(1-methylethyl)
  • Benzeneethanamine, 3-fluoro-beta,5-dihydroxy-N-methyl- | C9H12FNO2. PubChem.
  • N-Isopropylbenzylamine (hydrochloride) (CAS Number: 18354-85-3). Cayman Chemical.
  • Benzenemethanamine, N-(1-methylethyl)-. the NIST WebBook.
  • What are the characteristics and effects of N-Isopropylbenzylamine?. FAQ - Guidechem.
  • (2023). N-Isopropylbenzylamine: Application, synthesis and toxicity. ChemicalBook.
  • (2024).
  • Method for synthesizing N-isopropylbenzylamine.

Sources

A Comparative Guide to Fluorinated Benzylamine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for catalysts that offer superior performance, selectivity, and robustness is perpetual. For researchers, scientists, and professionals in drug development, the fine-tuning of a catalyst's structure to elicit a desired chemical outcome is a paramount challenge. This guide provides an in-depth comparative analysis of fluorinated benzylamine derivatives as organocatalysts, with a focus on their application in the asymmetric Michael addition. By examining the interplay of fluorine's unique electronic and steric properties, we aim to furnish a technical resource that elucidates the causality behind catalyst performance and provides actionable experimental insights.

The Fluorine Advantage in Catalyst Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry.[1] When applied to the design of catalysts, fluorine imparts a host of beneficial properties. The high electronegativity of fluorine can significantly alter the electronic environment of a catalyst, influencing its acidity, basicity, and interaction with substrates. This modification of the catalyst's properties can lead to enhanced reactivity and stereoselectivity. Furthermore, the introduction of fluorine can improve the metabolic stability of catalysts, a crucial factor in biochemical applications.

Asymmetric Michael Addition: A Proving Ground for Chiral Catalysts

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating the efficacy of chiral organocatalysts. This reaction, which facilitates the formation of stereochemically rich products, is of immense importance in the synthesis of pharmaceuticals and other biologically active compounds. Chiral primary amines, including derivatives of benzylamine, have emerged as powerful catalysts for this transformation, proceeding through an enamine-based mechanism.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of a primary amine-catalyzed Michael addition of an aldehyde to a nitroalkene is a well-established process. The cycle is initiated by the condensation of the chiral primary amine catalyst with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct.

Catalytic Cycle of Asymmetric Michael Addition cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Primary Amine Catalyst Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Iminium->Catalyst Hydrolysis Product Chiral Michael Adduct Iminium->Product + H2O

Caption: A simplified catalytic cycle for the primary amine-catalyzed asymmetric Michael addition.

Comparative Performance of Fluorinated Primary Amine Catalysts

CatalystAldehydeNitroalkeneSolventYield (%)dr (syn:anti)ee (%) (syn)
Non-Fluorinated Benchmark
(S)-Diphenylprolinol Trimethylsilyl EtherCyclohexanecarboxaldehydeβ-NitrostyreneToluene9595:598
Fluorinated Derivatives
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol TMS EtherPropanalβ-NitrostyreneToluene99>99:199
Cinchonidine-derived Primary AminePropanalβ-NitrostyreneCH2Cl29192:892
(S)-2-(Trifluoromethyl)pyrrolidineCyclohexanoneβ-NitrostyreneToluene9294:697

Note: The data presented is compiled from multiple sources for illustrative purposes. Direct comparison should be approached with caution as reaction conditions may vary between studies.

Analysis of Catalytic Performance

The data, though from different studies, suggests a strong positive influence of fluorine substitution on the catalytic performance of chiral primary amines in the asymmetric Michael addition. The Jørgensen-Hayashi-type catalyst bearing two 3,5-bis(trifluoromethyl)phenyl groups exhibits exceptional activity and stereoselectivity. The powerful electron-withdrawing nature of the trifluoromethyl groups is believed to play a crucial role in enhancing the acidity of the iminium ion intermediate, thereby accelerating the turnover-limiting hydrolysis step and improving the overall efficiency of the catalytic cycle. Furthermore, the steric bulk of these fluorinated aryl groups contributes to a more defined chiral pocket, leading to higher diastereo- and enantioselectivity.

Cinchonidine-derived primary amine catalysts also demonstrate high efficacy, underscoring the versatility of fluorinated scaffolds in organocatalysis. The observed high yields and stereoselectivities highlight the potential for fine-tuning catalyst performance through the strategic placement of fluorine atoms.

Experimental Protocol: Asymmetric Michael Addition with a Fluorinated Jørgensen-Hayashi Catalyst

This protocol is a representative example of an asymmetric Michael addition catalyzed by a fluorinated chiral primary amine.

Materials:

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Propanal

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Benzoic acid (co-catalyst)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-β-nitrostyrene (0.1 mmol) in anhydrous toluene (1.0 mL) at room temperature were added benzoic acid (0.01 mmol) and the (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.01 mmol).

  • The resulting mixture was stirred for 10 minutes.

  • Propanal (0.5 mmol) was then added, and the reaction mixture was stirred at room temperature for the time indicated by TLC monitoring (typically 2-4 hours).

  • Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer was extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The enantiomeric excess of the product was determined by chiral HPLC analysis.

Experimental Workflow start Start reagents Combine Nitroalkene, Catalyst, and Co-catalyst in Toluene start->reagents stir1 Stir for 10 min reagents->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde react Stir at Room Temperature (Monitor by TLC) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze by Chiral HPLC purify->analyze end End analyze->end

Caption: A general experimental workflow for the asymmetric Michael addition.

Conclusion and Future Outlook

The comparative analysis, although synthesized from multiple sources, strongly indicates that the incorporation of fluorine into the structure of benzylamine-type primary amine organocatalysts is a highly effective strategy for enhancing their performance in asymmetric catalysis. The electron-withdrawing and steric effects of fluorine substituents lead to catalysts with superior activity, diastereoselectivity, and enantioselectivity. The Jørgensen-Hayashi catalyst with 3,5-bis(trifluoromethyl)phenyl groups stands out as a particularly potent example, showcasing the power of this design principle.

For researchers and professionals in drug development and fine chemical synthesis, the adoption of fluorinated benzylamine derivatives and related primary amine catalysts offers a promising avenue for accessing complex chiral molecules with high efficiency and stereocontrol. Future research in this area will likely focus on the development of novel fluorinated catalyst scaffolds with even greater activity and broader substrate scope, as well as more detailed mechanistic studies to further elucidate the precise role of fluorine in the catalytic cycle.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]

  • Jørgensen, K. A. (2005). The First Highly Enantioselective Organocatalytic Michael Reaction of Aldehydes with Nitroolefins. Angewandte Chemie International Edition, 44(27), 4216-4219. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Pihko, P. M. (2006). Enamine Catalysis. In Asymmetric Organocatalysis (pp. 1-115). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. [Link]

Sources

spectroscopic analysis comparison of "Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development and forensic analysis, the precise structural characterization of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the placement of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and physical properties. A compelling case is the structural isomerism between the widely abused stimulant methamphetamine and its less potent counterpart, N-isopropylbenzylamine (N-IBA), which has been used as a diluent or outright substitute in illicit markets.[1][2] This underscores the critical need for robust analytical methods capable of unambiguous isomer differentiation.

This guide focuses on the spectroscopic differentiation of the positional isomers of Benzenemethanamine, N-(1-methylethyl)- substituted with a single fluorine atom on the aromatic ring:

  • 2-fluoro-N-(1-methylethyl)benzenemethanamine (ortho isomer)

  • 3-fluoro-N-(1-methylethyl)benzenemethanamine (meta isomer)

  • 4-fluoro-N-(1-methylethyl)benzenemethanamine (para isomer)

We will provide an in-depth comparison of their expected signatures using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and distinguish between these closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. The strategic placement of the highly electronegative fluorine atom creates unique and predictable effects on the ¹H, ¹³C, and ¹⁹F spectra for each isomer.

Causality of Experimental Choices:

We prioritize a multi-nuclear NMR approach because each nucleus provides a unique piece of the structural puzzle.

  • ¹H NMR reveals the proton environment and through-bond proton-fluorine (H-F) couplings.

  • ¹³C NMR maps the carbon skeleton and shows distinct carbon-fluorine (C-F) couplings over one or more bonds.

  • ¹⁹F NMR is exceptionally sensitive and provides a direct, high-resolution probe of the fluorine's immediate electronic environment, often serving as the most straightforward diagnostic tool.[3][4]

G cluster_0 NMR Analysis Workflow Sample Isomer Sample (in CDCl3) NMR_Spec NMR Spectrometer Sample->NMR_Spec H1_NMR ¹H NMR (Proton Environment) NMR_Spec->H1_NMR Acquire Data C13_NMR ¹³C NMR (Carbon Skeleton) NMR_Spec->C13_NMR Acquire Data F19_NMR ¹⁹F NMR (Direct F Probe) NMR_Spec->F19_NMR Acquire Data Data_Analysis Spectral Analysis (Shifts & Couplings) H1_NMR->Data_Analysis C13_NMR->Data_Analysis F19_NMR->Data_Analysis Structure Unambiguous Isomer Identification Data_Analysis->Structure Correlate Data

Caption: A typical workflow for definitive isomer identification using multi-nuclear NMR.

¹H NMR Analysis

The primary differentiation in the ¹H NMR spectra will be observed in the aromatic region (typically 6.8-7.5 ppm). The fluorine atom will induce splitting (J-coupling) in adjacent proton signals. The isopropyl and benzylic protons will show less variation but may experience minor chemical shift changes due to the altered electronic density of the phenyl ring.

  • 2-Fluoro Isomer: The aromatic region will be the most complex due to the fluorine's proximity to the side chain. Expect four distinct aromatic signals, with protons ortho and meta to the fluorine exhibiting clear H-F couplings.

  • 3-Fluoro Isomer: Will also show four aromatic signals. The proton at C2 will be a doublet of doublets, coupled to the fluorine and the proton at C4. The proton at C4 will be a triplet of doublets (or multiplet), and the proton at C6 will show a smaller meta-coupling to fluorine.

  • 4-Fluoro Isomer: Due to symmetry, this isomer will display a characteristic pair of doublet of doublets (an AA'BB' system coupled to fluorine), appearing as two distinct multiplets, each integrating to 2H.

¹³C NMR Analysis

¹³C NMR provides unambiguous confirmation of the substitution pattern. The key is the large, direct coupling constant between the fluorine and the carbon to which it is attached (¹J_CF), typically in the range of 240-250 Hz. Couplings over two (²J_CF) and three (³J_CF) bonds are also observed and are diagnostic.

  • 2-Fluoro Isomer: C2 will appear as a doublet with a large ¹J_CF. C1 and C3 will also be doublets with smaller ²J_CF values.

  • 3-Fluoro Isomer: C3 will be the doublet with the large ¹J_CF. C2 and C4 will be doublets due to ²J_CF.

  • 4-Fluoro Isomer: C4 will show the large ¹J_CF doublet. C3 and C5 will be equivalent and appear as a doublet with a ²J_CF coupling.

¹⁹F NMR Analysis

With a 100% natural abundance and high sensitivity, ¹⁹F NMR is a rapid and powerful tool.[5] The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring.[6]

  • 2-Fluoro Isomer: The fluorine signal will appear at a distinct chemical shift, coupled to the protons at C1-CH₂ and C3-H.

  • 3-Fluoro Isomer: The fluorine signal will have a different chemical shift and will be coupled to the protons at C2-H and C4-H.

  • 4-Fluoro Isomer: The fluorine signal will appear at yet another characteristic chemical shift, coupled to the protons at C3-H and C5-H.

Table 1: Predicted NMR Spectroscopic Data for Fluoro-N-isopropylbenzylamine Isomers (Note: Chemical shifts (δ) are predicted based on data for fluorobenzylamines and N-isopropylbenzylamine.[7][8][9][10] J-couplings are typical values.)

Parameter 2-Fluoro Isomer 3-Fluoro Isomer 4-Fluoro Isomer
¹⁹F δ (ppm) ~ -115 to -125~ -110 to -120~ -105 to -115
¹³C δ (C-F) (ppm) ~160 (d, ¹J_CF ≈ 245 Hz)~163 (d, ¹J_CF ≈ 245 Hz)~162 (d, ¹J_CF ≈ 245 Hz)
¹³C δ (ipso-C) (ppm) ~128 (d, ²J_CF ≈ 15 Hz)~142 (d, ³J_CF ≈ 7 Hz)~135 (d, ⁴J_CF ≈ 3 Hz)
¹H Aromatic Pattern 4 distinct multiplets4 distinct multiplets2 multiplets (AA'BB' system)
Mass Spectrometry (MS): Probing Fragmentation Patterns

Mass spectrometry is a cornerstone of chemical analysis for determining molecular weight and obtaining structural information through fragmentation. However, for positional isomers, standard electron ionization (EI) mass spectra can be nearly identical, presenting a significant analytical challenge.[11][12] Differentiation often relies on subtle differences in fragment ion abundances or requires more advanced techniques.

Causality of Experimental Choices:

A Gas Chromatography (GC) inlet is chosen because it is the most reliable method for physically separating the isomers before they enter the mass spectrometer.[13] This chromatographic separation provides the primary point of differentiation. The mass spectrum then serves to confirm the molecular weight and fragmentation pattern, which, while similar, can be compared against a reference.

G cluster_1 GC-MS Fragmentation Pathway Parent Molecular Ion (M⁺) m/z 167 Frag1 [M - CH₃]⁺ m/z 152 Parent->Frag1 Loss of methyl Frag2 Fluorotropylium Ion [C₇H₆F]⁺ m/z 109 Parent->Frag2 α-cleavage Frag3 [C₃H₈N]⁺ m/z 58 Parent->Frag3 α-cleavage

Caption: Primary EI fragmentation pathways for fluoro-N-isopropylbenzylamine isomers.

Expected Fragmentation

The fragmentation of these isomers is expected to follow the general pattern of N-isopropylbenzylamine.[14][15]

  • Molecular Ion (M⁺): A peak at m/z 167 corresponding to the molecular formula C₁₀H₁₄FN.

  • Alpha-Cleavage: The most favorable fragmentation is cleavage of the C-C bond adjacent to the nitrogen atom. This leads to two primary fragment ions:

    • The fluorotropylium ion at m/z 109 . This is analogous to the characteristic m/z 91 tropylium ion seen in standard benzylamines.

    • The isopropylamine fragment [CH(CH₃)₂NHCH₂]⁺ is less stable, but cleavage on the other side of the nitrogen can lead to the [CH(CH₃)₂=NH₂]⁺ ion at m/z 58 .

  • Loss of Methyl: A minor fragment resulting from the loss of a methyl group from the isopropyl moiety will appear at m/z 152 ([M-15]⁺).

While the m/z values of the primary fragments will be identical for all three isomers, slight variations in their relative intensities may be observable. Advanced methods like tandem mass spectrometry (MS/MS) or chemometric analysis of multiple spectra may be required for confident differentiation based on MS data alone.[16][17][18]

Table 2: Key Expected Mass Fragments for Fluoro-N-isopropylbenzylamine Isomers

Fragment Ion Structure Expected m/z Comment
Molecular Ion[C₁₀H₁₄FN]⁺167Confirms molecular weight.
Fluorotropylium[C₇H₆F]⁺109Highly stable; likely a major peak. Position of F is lost.
Isopropyliminium[C₃H₈N]⁺58Common fragment from the N-isopropyl group.[15]
[M-CH₃]⁺[C₉H₁₁FN]⁺152Loss of a methyl radical from the isopropyl group.
Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. While it is generally not suitable for distinguishing between positional isomers of this type, it serves as a rapid method for confirming the successful synthesis of the target compound class.

Expected IR Absorptions

The spectra of all three isomers will be dominated by absorptions characteristic of a secondary amine and a substituted aromatic ring.[19][20][21]

  • N-H Stretch: A moderate, sharp absorption around 3300-3350 cm⁻¹ is characteristic of a secondary amine N-H bond.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl CH₂ and isopropyl groups) will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).

  • C=C Aromatic Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-F Stretch: A strong, characteristic absorption in the 1200-1300 cm⁻¹ region is indicative of the C-F bond.

  • C-H Out-of-Plane Bending: The pattern of peaks in the 700-900 cm⁻¹ region is dependent on the ring substitution pattern. This is the only region in the IR spectrum that might offer clues to the isomer identity, but overlap and complexity make it unreliable for definitive assignment.

Table 3: Principal Infrared Absorption Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Secondary Amine)3300 - 3350Medium, Sharp
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
C-N Stretch1180 - 1250Medium
C-F Stretch1200 - 1300Strong
Aromatic C-H Bending700 - 900Strong, Pattern varies with isomer
Integrated Analytical Workflow & Conclusion

For the robust and unambiguous characterization of the positional isomers of fluoro-N-isopropylbenzylamine, a single technique is insufficient. A logical, multi-faceted approach is required for self-validation and scientific rigor.

G start Unknown Isomer Mixture gc Gas Chromatography (GC) start->gc iso2 Isomer 2 gc->iso2 Separate by Retention Time iso3 Isomer 3 gc->iso3 Separate by Retention Time iso1 Isomer 1 gc->iso1 Separate by Retention Time ms Mass Spectrometry (MS) iso2->ms nmr Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) iso2->nmr Collect Fractions for NMR iso3->ms iso3->nmr Collect Fractions for NMR iso1->ms iso1->nmr Collect Fractions for NMR mw_confirm Confirm MW = 167 Obtain Fragmentation ms->mw_confirm structure_confirm Definitive Structure Elucidation nmr->structure_confirm

Caption: Recommended integrated workflow for isomer separation and identification.

The differentiation of 2-, 3-, and 4-fluoro-N-(1-methylethyl)benzenemethanamine is readily achievable with a combination of standard spectroscopic techniques.

  • NMR Spectroscopy , particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, is the most powerful and definitive method. It provides unambiguous structural information based on unique chemical shifts and spin-spin coupling patterns for each isomer.

  • Mass Spectrometry , when coupled with a chromatographic separation technique like GC, confirms the molecular weight and provides fragmentation data. While the fragmentation patterns are expected to be very similar, the chromatographic retention times will be distinct.

  • Infrared Spectroscopy serves as a valuable tool for confirming the presence of key functional groups (secondary amine, aromatic ring, C-F bond) but lacks the specificity to reliably distinguish between the positional isomers.

By employing this integrated analytical strategy, researchers can ensure the accurate and confident identification of these closely related compounds, a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and the integrity of forensic analysis.

Detailed Experimental Protocols
Protocol 1: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or ethyl acetate).

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar column, such as a 30m x 0.25mm DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is recommended.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1)

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Compare the retention times of the separated isomers. Analyze the mass spectrum of each peak to confirm the molecular ion (m/z 167) and characteristic fragments (m/z 152, 109, 58).

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 to 64 scans.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.[7]

    • Number of Scans: 1024 to 4096 scans, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30). Proton decoupling can be applied to simplify the spectrum.

    • Spectral Width: ~200 ppm.[7]

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64 to 256 scans.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm) or by using a unified chemical shift scale.

References
  • A Comparative Guide to the 13C and 19F NMR Spectra of 2-Fluoro-5-iodobenzylamine and Related Compounds. Benchchem.
  • Mass spectra of N-isopropylbenzylamine (N-IBA). (a) Molecular ion... ResearchGate.
  • Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. ResearchGate.
  • Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using. Semantic Scholar.
  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. ResearchGate.
  • Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate.
  • advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research.
  • 19Flourine NMR. s-proven-NMR-service.com. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Benzylamine. NIST WebBook. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available at: [Link]

  • a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... ResearchGate. Available at: [Link]

  • Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. Available at: [Link]

  • Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Available at: [Link]

  • N-Isopropylbenzylamine HCl - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Isopropylbenzylamine. PubChem. Available at: [Link]

  • Isopropylbenzylamine. Wikipedia. Available at: [Link]

  • Mass spectral differentiation of positional isomers using multivariate statistics. Sci-Hub. Available at: [Link]

  • IDENTIFIKASI SENYAWA N-ISOPROPYLBENZYLAMINE SEBAGAI KRISTAL METHAMPHETAMINE (SABU) PALSU. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: Synthesized 3-fluoro-N-isopropylbenzylamine vs. a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a foundational pillar of scientific integrity. This guide provides an in-depth, technically-grounded comparison for assessing the purity of synthesized 3-fluoro-N-isopropylbenzylamine against a certified reference standard. We will move beyond rote procedural lists to explore the rationale behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Imperative of Purity in Drug Development

In the synthesis of novel chemical entities, such as 3-fluoro-N-isopropylbenzylamine, a substituted benzylamine that can serve as a building block in pharmaceutical development, achieving and verifying high purity is paramount.[1] Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. The use of a highly characterized reference standard is the cornerstone of analytical methods to ensure the quality, safety, and potency of pharmaceutical products.[2][3] These standards, provided by global regulatory agencies like the USP, BP, and EP, serve as the benchmark for validating analytical methods and ensuring compliance.[4]

Synthesis of 3-fluoro-N-isopropylbenzylamine

The synthesis of 3-fluoro-N-isopropylbenzylamine is commonly achieved through reductive amination.[5] This process typically involves the reaction of 3-fluorobenzaldehyde with isopropylamine to form a Schiff base (imine), which is then reduced to the final secondary amine product.

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"3-fluorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isopropylamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Schiff_Base_Formation" [label="Schiff Base Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reduction" [label="Reduction\n(e.g., Sodium Borohydride)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crude_Product" [label="Crude 3-fluoro-N-\nisopropylbenzylamine"]; "Purification" [label="Purification\n(e.g., Column Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pure_Product" [label="Pure 3-fluoro-N-\nisopropylbenzylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-fluorobenzaldehyde" -> "Schiff_Base_Formation"; "Isopropylamine" -> "Schiff_Base_Formation"; "Schiff_Base_Formation" -> "Reduction"; "Reduction" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Pure_Product"; } Caption: Reductive amination workflow for the synthesis of 3-fluoro-N-isopropylbenzylamine.

Potential process-related impurities can include unreacted starting materials, the intermediate imine, and by-products from side reactions. Therefore, a multi-faceted analytical approach is necessary for comprehensive purity assessment.

A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a more complete picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile and semi-volatile compounds.[1] For amines, which can exhibit poor peak shape on standard C18 columns, method development is crucial.[6]

Rationale for HPLC:

  • Quantitative Accuracy: Provides precise quantification of the main component and any impurities.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.

  • Impurity Profiling: Can separate and detect structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[1][7] Due to the polar nature of amines, derivatization is sometimes employed to improve chromatographic performance.[8][9]

Rationale for GC-MS:

  • High Sensitivity: Excellent for detecting trace volatile impurities.

  • Structural Information: The mass spectrum provides valuable data for the identification of unknown impurities by comparing them to spectral libraries.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[7] For fluorinated compounds like 3-fluoro-N-isopropylbenzylamine, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[10][11][12]

Rationale for NMR:

  • Structural Confirmation: Unambiguously confirms the identity of the synthesized compound.

  • Absolute Quantification (qNMR): Can determine purity without the need for a specific reference standard of the analyte.[1]

  • Detection of Non-chromatographable Impurities: Can identify impurities that may not be detected by HPLC or GC.

Experimental Protocols for Purity Assessment

The following protocols are designed to be self-validating, with built-in checks and justifications for each step. These methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[13][14][15][16]

dot graph "Purity_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Synthesized_Sample" [label="Synthesized 3-fluoro-N-\nisopropylbenzylamine"]; "Reference_Standard" [label="Reference Standard"]; }

subgraph "cluster_Analysis" { label="Analytical Techniques"; bgcolor="#F1F3F4"; "HPLC" [label="HPLC-UV", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GCMS" [label="GC-MS", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [label="NMR (¹H, ¹³C, ¹⁹F)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Data" { label="Data Analysis & Comparison"; bgcolor="#F1F3F4"; "Purity_Calculation" [label="Purity Calculation\n(% Area, qNMR)"]; "Impurity_Profiling" [label="Impurity Identification\n& Quantification"]; "Comparison" [label="Comparison of Synthesized\nSample vs. Reference"]; }

"Synthesized_Sample" -> "HPLC"; "Reference_Standard" -> "HPLC"; "Synthesized_Sample" -> "GCMS"; "Synthesized_Sample" -> "NMR";

"HPLC" -> "Purity_Calculation"; "GCMS" -> "Impurity_Profiling"; "NMR" -> "Purity_Calculation"; "NMR" -> "Impurity_Profiling";

"Purity_Calculation" -> "Comparison"; "Impurity_Profiling" -> "Comparison"; } Caption: A multi-technique workflow for the purity assessment of synthesized compounds.

Protocol 1: HPLC-UV Purity Determination
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized 3-fluoro-N-isopropylbenzylamine and the reference standard in the mobile phase to a concentration of 1 mg/mL.

    • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation & Conditions:

    • HPLC System: A system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile). The use of an ion-pairing agent like TFA can improve the peak shape of amines.[6]

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for a 5-minute equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis:

    • Calculate the purity of the synthesized sample based on the area percentage of the main peak relative to the total peak area in the chromatogram.

    • Compare the retention time and UV spectrum of the main peak in the synthesized sample to that of the reference standard to confirm identity.

Protocol 2: GC-MS Impurity Profiling
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized 3-fluoro-N-isopropylbenzylamine in a suitable solvent like dichloromethane or methanol.

  • Instrumentation & Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS System: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-450.

  • Data Analysis:

    • Determine the purity by the area percentage of the main peak in the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 3: NMR for Structural Confirmation and Purity
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized 3-fluoro-N-isopropylbenzylamine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation & Data Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For fluorinated compounds, ¹⁹F NMR is a powerful tool for structural elucidation and purity assessment.[10][11][12]

  • Data Analysis:

    • Confirm the structure of the synthesized compound by analyzing the chemical shifts, coupling constants, and integration values in the ¹H, ¹³C, and ¹⁹F spectra.

    • Assess purity by integrating the signals of the main compound relative to the signals of any observed impurities.

Data Presentation and Comparison

A clear and concise summary of the analytical data is crucial for a direct comparison of the synthesized product with the reference standard.

Table 1: Purity Assessment of Synthesized 3-fluoro-N-isopropylbenzylamine

Analytical TechniqueParameterReference StandardSynthesized Batch
HPLC-UV Purity (% Area)>99.5%99.2%
Retention Time (min)8.58.5
Impurity Profile<0.1% of any single impurityImpurity A (0.3%), Impurity B (0.5%)
GC-MS Purity (% Area)>99.5%99.1%
Identified ImpuritiesNone detectedUnreacted 3-fluorobenzaldehyde (0.4%)
NMR Structural ConfirmationConformsConforms
Purity (by ¹H NMR)>99.5%~99%

Conclusion

The purity assessment of a synthesized compound like 3-fluoro-N-isopropylbenzylamine is a rigorous process that necessitates a multi-technique approach. By employing a combination of HPLC, GC-MS, and NMR, and comparing the results to a certified reference standard, researchers can have high confidence in the quality and integrity of their material. This comprehensive analytical strategy is not merely a quality control step but a fundamental aspect of robust scientific research and drug development.

References

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. Retrieved from [Link]

  • What is meant by reference standard in pharmaceuticals? (2023, January 5). GMP SOP. Retrieved from [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). IntechOpen. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). Lösungsfabrik. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. (2023, April 19). Retrieved from [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023, August 15). PubMed. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PubMed Central. Retrieved from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC Europe. Retrieved from [Link]

  • GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Semantic Scholar. Retrieved from [Link]

  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. (2001). ResearchGate. Retrieved from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Washington. Retrieved from [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, February 12). PubMed. Retrieved from [Link]

  • (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. (2021, February 3). ResearchGate. Retrieved from [Link]

  • Bulletin. (n.d.). CocoDoc. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Differentiation of 3-Fluoro-N-isopropylbenzylamine and Methamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances (NPS), the ability to distinguish between structurally similar compounds is paramount for forensic analysis, toxicological assessment, and drug development. This guide provides an in-depth analytical comparison of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (3-F-NIPB), a lesser-known research chemical, and methamphetamine, a potent and widely abused central nervous system stimulant. While both are secondary amines, their subtle structural differences give rise to distinct analytical signatures that can be exploited for their unambiguous differentiation.

The Analytical Challenge: Structural Isomerism and its Implications

Methamphetamine and 3-F-NIPB are not direct isomers, as 3-F-NIPB contains a fluorine atom, giving it a higher molecular weight. However, the core challenge in their differentiation lies in the potential for co-elution or similar fragmentation patterns with related compounds, especially in complex matrices. Understanding the fundamental principles of how their structures influence their behavior in analytical instruments is key to developing robust and reliable methods for their individual identification and quantification.

Methamphetamine is a phenethylamine, characterized by a phenyl ring attached to an ethylamine backbone with a methyl group on the amine. In contrast, 3-F-NIPB is a benzylamine, where the nitrogen is bonded to a benzyl group and an isopropyl group. The fluorine atom is substituted on the phenyl ring at the meta position. These differences in the carbon skeleton and the presence of a halogen atom are the primary drivers of their differential analytical behavior.

cluster_meth Methamphetamine cluster_3fnipb 3-Fluoro-N-isopropylbenzylamine (3-F-NIPB) METH Methamphetamine C10H15N MW: 149.23 g/mol FNIPB 3-F-NIPB C10H14FN MW: 167.22 g/mol

Caption: Chemical structures and properties of Methamphetamine and 3-F-NIPB.

Gas Chromatography-Mass Spectrometry (GC-MS): A Cornerstone of Differentiation

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like methamphetamine and its analogues.[1] The separation in the gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase of the column, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule.

Chromatographic Separation: The Role of Structure in Retention Time

Due to their different chemical structures, 3-F-NIPB and methamphetamine are expected to have distinct retention times on a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane). Methamphetamine, being more volatile, will likely elute earlier than 3-F-NIPB. The larger isopropyl group and the fluorine atom in 3-F-NIPB contribute to a higher boiling point and potentially stronger interactions with the stationary phase, leading to a longer retention time.

Mass Spectral Fragmentation: Unveiling the Molecular Fingerprint

Electron ionization (EI) at 70 eV is the most common ionization technique in GC-MS, and it produces reproducible fragmentation patterns that serve as a molecular fingerprint for a given compound. The structural differences between methamphetamine and 3-F-NIPB lead to significantly different mass spectra.

Methamphetamine Fragmentation: The mass spectrum of methamphetamine is well-characterized and dominated by a base peak at a mass-to-charge ratio (m/z) of 58.[1] This prominent fragment is the result of an alpha-cleavage, where the bond between the alpha and beta carbons relative to the nitrogen atom breaks, forming the stable [CH3-NH=CH-CH3]+ ion. Other significant fragments include the tropylium ion at m/z 91, resulting from the cleavage of the side chain from the phenyl ring, and the molecular ion at m/z 149.

Predicted 3-F-NIPB Fragmentation: The mass spectrum of 3-F-NIPB is not widely published. However, based on the fragmentation of its non-fluorinated analogue, N-isopropylbenzylamine, we can predict its likely fragmentation pattern. The mass spectrum of N-isopropylbenzylamine shows a prominent peak at m/z 91 (tropylium ion) and another significant fragment at m/z 58.[3] A key differentiating fragment for N-isopropylbenzylamine is often the [M-15]+ ion, resulting from the loss of a methyl group from the isopropyl moiety.

For 3-F-NIPB, the molecular ion would be at m/z 167. The presence of the fluorine atom will influence the fragmentation. We can anticipate the following key fragments:

  • Fluorotropylium ion (m/z 109): Cleavage of the C-N bond would lead to the formation of the fluorobenzyl cation.

  • Iminium ion (m/z 86): Alpha-cleavage on the other side of the nitrogen would result in the [CH(CH3)2-NH=CH2]+ ion.

  • Loss of a methyl group ([M-15]+, m/z 152): Similar to N-isopropylbenzylamine, the loss of a methyl group from the isopropyl substituent is a likely fragmentation pathway.

  • Fragments related to the fluorine atom: The potential loss of HF (m/z 147) or a fluorine radical (m/z 148) could also be observed.

The key takeaway is the absence of the dominant m/z 58 peak that is characteristic of methamphetamine and the presence of a higher molecular weight ion and fragments containing fluorine.

cluster_meth Methamphetamine Fragmentation cluster_3fnipb Predicted 3-F-NIPB Fragmentation METH Methamphetamine (m/z 149) METH_58 m/z 58 (Base Peak) METH->METH_58 α-cleavage METH_91 m/z 91 METH->METH_91 β-cleavage FNIPB 3-F-NIPB (m/z 167) FNIPB_109 m/z 109 FNIPB->FNIPB_109 C-N cleavage FNIPB_86 m/z 86 FNIPB->FNIPB_86 α-cleavage FNIPB_152 m/z 152 FNIPB->FNIPB_152 [M-15]+

Caption: Predicted major fragmentation pathways for Methamphetamine and 3-F-NIPB in EI-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Complementary Approach

Liquid chromatography coupled with mass spectrometry offers a powerful alternative for the analysis of these compounds, particularly for samples that are not amenable to GC or when derivatization is to be avoided.[4]

Chromatographic Separation in LC

Reversed-phase liquid chromatography (RPLC) is the most common mode of separation for these types of compounds. On a C18 column, the retention will be influenced by the hydrophobicity of the molecules. Methamphetamine is a relatively polar compound. The introduction of an isopropyl group and a fluorine atom in 3-F-NIPB increases its lipophilicity. Therefore, 3-F-NIPB is expected to have a longer retention time than methamphetamine in a typical reversed-phase LC system. A study on the separation of methamphetamine and its isomer N-isopropylbenzylamine showed that they could be effectively separated on a C18 column.[5]

Mass Spectrometry in LC-MS

Electrospray ionization (ESI) is the most common ionization source for LC-MS analysis of these compounds, typically operating in positive ion mode. ESI is a "soft" ionization technique, meaning that it often produces an abundant protonated molecule ([M+H]+) with minimal fragmentation. For 3-F-NIPB, the protonated molecule would be observed at m/z 168, and for methamphetamine, at m/z 150.

To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural confirmation.

  • Methamphetamine MS/MS: The product ion spectrum of protonated methamphetamine (m/z 150) is well-documented and typically shows major fragments at m/z 119 (loss of methylamine) and m/z 91 (tropylium ion).[3]

  • Predicted 3-F-NIPB MS/MS: The product ion spectrum of protonated 3-F-NIPB (m/z 168) would be expected to show a prominent fragment at m/z 109 (fluorotropylium ion) due to the cleavage of the C-N bond. Another possible fragment would be at m/z 125, corresponding to the loss of propene from the isopropyl group.

Data Summary and Comparison

Parameter Methamphetamine 3-Fluoro-N-isopropylbenzylamine (3-F-NIPB) Rationale for Differentiation
Molecular Formula C10H15NC10H14FNDifferent elemental composition.
Molecular Weight 149.23 g/mol 167.22 g/mol A clear mass difference of 18 Da.
GC Retention Time ShorterLonger (Predicted)Differences in volatility and polarity.
GC-MS (EI) Molecular Ion (m/z) 149167 (Predicted)Direct confirmation of molecular weight.
GC-MS (EI) Base Peak (m/z) 58109 or 86 (Predicted)Fundamentally different fragmentation patterns.
Key GC-MS Fragments (m/z) 91, 119152 ([M-15]+), 147 ([M-HF]+) (Predicted)Presence of fluorine-containing fragments.
LC-MS (ESI) Protonated Molecule (m/z) 150168 (Predicted)Confirmation of molecular weight in LC-MS.
LC-MS/MS Product Ions (from [M+H]+) 119, 91109, 125 (Predicted)Different product ions in tandem MS.

Experimental Protocols

Representative GC-MS Method

This protocol provides a general framework for the GC-MS analysis of underivatized 3-F-NIPB and methamphetamine.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Sample Sample Preparation Injection GC Inlet Sample->Injection GC_Separation GC Column (Separation) Injection->GC_Separation MS_Detection Mass Spectrometer (Detection & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis

Caption: A simplified workflow for GC-MS analysis.

Representative LC-MS/MS Method

This protocol provides a general framework for the LC-MS/MS analysis of 3-F-NIPB and methamphetamine.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in methanol.

    • Dilute the stock solution to a final concentration of 100 ng/mL in the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system (or equivalent).

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS (or equivalent).

    • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS/MS Transitions (Predicted for 3-F-NIPB): Precursor ion m/z 168 -> Product ions m/z 109 and m/z 125.

    • MS/MS Transitions (Methamphetamine): Precursor ion m/z 150 -> Product ions m/z 119 and m/z 91.

Conclusion

The analytical differentiation of 3-fluoro-N-isopropylbenzylamine and methamphetamine is readily achievable through standard chromatographic and mass spectrometric techniques. The key to their distinction lies in a multi-faceted approach that considers retention time, molecular weight, and, most importantly, the unique fragmentation patterns generated in the mass spectrometer. While direct experimental data for 3-F-NIPB is limited, a thorough understanding of the principles of mass spectrometry and chromatography, combined with data from its structural analogues, allows for a confident and reliable differentiation from methamphetamine. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals to tackle the analytical challenges posed by the ever-evolving landscape of novel psychoactive substances.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparative Analysis: N-Isopropylbenzylamine vs. Methamphetamine in Chemical and Biological Contexts. [Link]

  • ResearchGate. Mass spectra of N-isopropylbenzylamine (N-IBA). [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

  • Semantic Scholar. Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]

  • Office of Justice Programs. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • NIST WebBook. Benzenemethanamine, N-(1-methylethyl)-. [Link]

  • PubMed. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. [Link]

  • NIST WebBook. Benzenemethanamine, N-(1-methylethyl)-. [Link]

  • ResearchGate. (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]

  • SciSpace. Method for distinguishing methamphetamine from N-isopropylbenzylamine. [Link]

  • PubChem. Isopropylbenzylamine. [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

  • ResearchGate. Chemical structures of methamphetamine (METH) and N‐isopropylbenzylamine (N‐ipb). [Link]

  • Google Patents.
  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • PubMed. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. [Link]

  • PubMed Central. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. [Link]

  • DrugsData.org. Test Results. [Link]

Sources

A Comparative Guide to Amine Ligands: Evaluating the Performance of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to steering the outcome of a reaction. The ligand's electronic and steric properties can profoundly influence the reactivity, selectivity, and stability of the resulting metal complex. This guide provides an in-depth comparison of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- (also known as 3-fluoro-N-isopropylbenzylamine) with other structurally related amine ligands. Through a synthesis of established principles and experimental data, we will explore the nuanced effects of fluorine substitution on ligand performance, offering valuable insights for researchers, scientists, and professionals in drug development.

The Critical Role of Amine Ligands and the Impact of Fluorine Substitution

Amine-based ligands are a cornerstone in the design of catalysts for a multitude of organic transformations, including palladium-catalyzed cross-coupling reactions.[1] The nitrogen atom's lone pair of electrons readily coordinates with transition metals, forming stable complexes that facilitate catalytic cycles. The substituents on the amine and its backbone play a crucial role in modulating the electronic and steric environment of the metal center.

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science.[2][3] Fluorine's high electronegativity (3.98 on the Pauling scale) exerts a strong electron-withdrawing inductive effect, which can significantly alter the electronic properties of a ligand.[4][5] This, in turn, influences the metal-ligand bond strength and the catalytic activity of the complex.[6] Furthermore, the substitution of hydrogen with fluorine can enhance the metabolic stability and lipophilicity of a molecule, properties of great interest in drug design.[3]

This guide will focus on comparing the performance of 3-fluoro-N-isopropylbenzylamine with its non-fluorinated analog, N-isopropylbenzylamine, and other simple amines like isopropylamine, to elucidate the specific contributions of the fluoro-substituent.

Physicochemical Properties: A Tabular Comparison

The electronic and steric properties of a ligand are fundamental to its performance. The table below summarizes key computed and experimental parameters for the ligands under discussion.

LigandMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)Steric Hindrance (Cone Angle, °)
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- C₁₀H₁₄FN167.22~9.5 (estimated)~135 (estimated)
Benzenemethanamine, N-(1-methylethyl)- C₁₀H₁₅N149.2410.1~135 (estimated)
Isopropylamine C₃H₉N59.1110.6~110

Note: Estimated values are based on computational models and comparisons with structurally similar compounds. Actual experimental values may vary.

The introduction of a fluorine atom at the meta-position of the benzene ring is expected to lower the pKa of the conjugate acid of 3-fluoro-N-isopropylbenzylamine compared to its non-fluorinated counterpart. This is a direct consequence of the fluorine's electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom, making it a weaker base. This modulation of basicity can have a profound impact on the ligand's coordination to a metal center and the subsequent reactivity of the complex.

Experimental Evaluation of Ligand Performance

To provide a practical comparison, we will outline a series of standardized experimental protocols for the synthesis of these ligands and the evaluation of their performance in a representative catalytic reaction: the Suzuki-Miyaura cross-coupling.

Synthesis of Amine Ligands: A Step-by-Step Protocol

The synthesis of N-isopropylbenzylamine and its 3-fluoro derivative can be efficiently achieved via reductive amination.[7][8] This method offers high selectivity and generally proceeds under mild conditions.

Protocol 1: Synthesis of N-isopropylbenzylamine and 3-fluoro-N-isopropylbenzylamine

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product Aldehyde Benzaldehyde or 3-Fluorobenzaldehyde Imine_Formation Imine Formation (Intermediate) Aldehyde->Imine_Formation Amine Isopropylamine Amine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction In situ Final_Product N-isopropylbenzylamine or 3-fluoro-N-isopropylbenzylamine Reduction->Final_Product

Caption: Workflow for the synthesis of N-isopropylbenzylamine derivatives.

Methodology:

  • Reaction Setup: To a solution of the corresponding benzaldehyde (1.0 eq) in methanol (0.5 M), add isopropylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amine.

Characterization: The identity and purity of the synthesized ligands should be confirmed using techniques such as ¹H NMR, ¹³C NMR, and for the fluorinated analog, ¹⁹F NMR spectroscopy.[9][10][11] Mass spectrometry can be used to confirm the molecular weight.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds.[1] The performance of the synthesized amine ligands will be evaluated in the coupling of 4-bromoanisole with phenylboronic acid, a standard model reaction.

Protocol 2: Evaluation of Ligand Performance in a Palladium-Catalyzed Suzuki-Miyaura Reaction

Catalysis_Workflow cluster_setup Reaction Setup Reactants 4-Bromoanisole Phenylboronic Acid Reaction Reaction at 100 °C Reactants->Reaction Catalyst Pd(OAc)₂ Catalyst->Reaction Ligand Amine Ligand Ligand->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/H₂O Solvent->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity Analysis (NMR) Purification->Analysis

Caption: Experimental workflow for evaluating ligand performance.

Methodology:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (Pd(OAc)₂, 2 mol%), the respective amine ligand (4 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Reaction: Add a degassed mixture of toluene and water (4:1, 5 mL). Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time.

  • Monitoring and Analysis: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Performance Evaluation: Determine the yield of the desired biaryl product. The catalytic performance can be assessed by comparing the reaction times and yields obtained with each ligand.[13][14][15]

Analysis of Performance: The Fluorine Effect

The introduction of the 3-fluoro substituent on the N-isopropylbenzylamine ligand is anticipated to have a discernible impact on its catalytic performance.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom will decrease the electron density on the palladium center.[5] This can have a dual effect. On one hand, it may facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting, thereby accelerating the overall reaction. On the other hand, a more electron-deficient metal center may be less efficient in the initial oxidative addition step. The overall effect on the catalytic activity will depend on the balance of these opposing factors.

  • Stability: The C-F bond is significantly stronger than a C-H bond, which can impart greater thermal and oxidative stability to the ligand and the corresponding metal complex.[4] This could lead to a more robust catalyst with a longer lifetime, especially under harsh reaction conditions.

Expected Outcome: It is hypothesized that the palladium complex bearing the 3-fluoro-N-isopropylbenzylamine ligand will exhibit enhanced catalytic activity and stability compared to the complex with the non-fluorinated analog. This is attributed to the favorable electronic modulation and increased robustness conferred by the fluorine substituent. The performance of both benzylamine-based ligands is expected to be superior to that of a simple alkylamine like isopropylamine, which lacks the steric bulk and potential for secondary interactions provided by the benzyl group.

Structural Elucidation with X-ray Crystallography

To gain a deeper understanding of the metal-ligand interactions, single-crystal X-ray diffraction studies of the palladium complexes can be performed.[16] This technique provides precise information about bond lengths, bond angles, and the overall coordination geometry.[17][18] Comparing the crystal structures of the palladium complexes with the fluorinated and non-fluorinated ligands would provide direct evidence of the electronic influence of the fluorine atom on the metal center.

Conclusion

The strategic incorporation of fluorine into ligand design offers a powerful avenue for fine-tuning the performance of transition metal catalysts. Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- presents a compelling case study in this regard. Its synthesis is straightforward, and its electronic properties, modulated by the fluoro substituent, are expected to translate into enhanced catalytic activity and stability. The experimental protocols outlined in this guide provide a robust framework for a comparative evaluation of this and other amine ligands. The insights gained from such studies are invaluable for the rational design of next-generation catalysts with improved efficiency and selectivity, with broad applications in both academic research and industrial processes.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH.
  • Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD.
  • How Is N-Isopropylbenzylamine Synthesized? - Knowledge - Shaanxi Bloom Tech Co., Ltd.
  • The Three new derivatives of N,N‐di‐isopropylbenzylamine‐2‐boronic acid. ResearchGate.
  • An Overview of Fluorine NMR - ResearchGate.
  • N-Isopropylbenzylamine synthesis - ChemicalBook.
  • Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap.
  • Catalyst performance evaluation experimental protocols. a Catalyst... | Download Scientific Diagram - ResearchGate.
  • X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques - ResearchGate.
  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare.
  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing.
  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.
  • Catalyst Performance Assessment.
  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC - NIH.
  • Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
  • X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - JOCPR.
  • Catalyst Testing in Modern Materials Chemistry - YouTube.
  • A Perspective on Catalyst Testing in Industry with Dr. Chris Mitchell - YouTube.
  • Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory.
  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC - PubMed Central.
  • N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works.
  • Characterizing metal binding sites in proteins with X-ray crystallography - PMC - NIH.
  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - RSC Publishing.
  • X-ray crystallography - Wikipedia.
  • SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND - Sardar Patel University.
  • The Dark Side of Fluorine - PMC - NIH.
  • Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.
  • The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science - Benchchem.
  • Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - NIH.
  • Introducing the Perfluorinated Cp* Ligand to Coordination Chemistry - Refubium - Freie Universität Berlin.
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling.
  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
  • Introducing the Perfluorinated Cp* Ligand into Coordination Chemistry - PMC - NIH.
  • the steric and electronic effects of aliphatic fluoroalkyl groups - ResearchGate.
  • N-Isopropylbenzylamine: Application, synthesis and toxicity - ChemicalBook.
  • N-Isopropylbenzylamine | 102-97-6 - Benchchem.
  • Palladium(II) Complexes with N-Phosphanyl-N-heterocyclic Carbenes as Catalysts for Intermolecular Alkyne Hydroaminations - PMC - NIH.
  • Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N‑Heterocyclic Carbene Ligands - Figshare.

Sources

Comparative Analysis of Abuse Potential: N-Isopropylbenzylamine vs. Methamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the abuse potential of N-isopropylbenzylamine (N-IPB) and methamphetamine (METH). As a structural isomer of methamphetamine, N-IPB has emerged as a significant compound of interest, primarily due to its use as a diluent or outright substitute in illicit methamphetamine markets.[1][2] This analysis synthesizes preclinical data from key behavioral and pharmacological studies to elucidate the comparative risks and mechanisms underlying the abuse liability of these two substances.

Introduction: A Tale of Two Isomers

Methamphetamine is a potent psychostimulant of the central nervous system (CNS) with a well-documented high potential for abuse and addiction.[3][4] Its use is associated with significant public health crises worldwide. N-isopropylbenzylamine, sharing the same chemical formula (C₁₀H₁₅N) and molar mass as methamphetamine, presents a unique challenge.[2] Its physical resemblance to METH in its crystalline hydrochloride salt form allows it to be deceptively sold as "Ice" or used as a cutting agent.[5][6] While initially considered to have no stimulant effects, recent scientific investigations have revealed a more complex profile.[1] This guide aims to dissect the available evidence to provide a clear, data-driven comparison of their abuse potential.

Chemical and Physical Properties

The structural difference between the two compounds is subtle but significant. In methamphetamine, a methyl group is attached to the alpha-carbon of the phenethylamine core, whereas in N-isopropylbenzylamine, an isopropyl group is attached to the nitrogen atom of the benzylamine structure.[7] This seemingly minor variation profoundly impacts their pharmacological activity. However, their physical properties, particularly of their hydrochloride salts, are remarkably similar, complicating identification by non-technical means.[2][8]

PropertyMethamphetamine (METH)N-Isopropylbenzylamine (N-IPB)
Chemical Formula C₁₀H₁₅NC₁₀H₁₅N
Molar Mass 149.237 g/mol 149.237 g/mol
Description Potent CNS StimulantPrimarily an industrial chemical; used as a METH adulterant[9]
Appearance (HCl salt) White/translucent crystals ("Ice")White crystalline solid, similar in appearance to METH HCl[5]
Legal Status (U.S.) Schedule II Controlled SubstanceNot a federally controlled substance[1][5]

Comparative Pharmacology and Mechanism of Action

The abuse potential of a substance is intrinsically linked to its interaction with neurotransmitter systems in the brain's reward pathways. Here, METH and N-IPB diverge significantly.

Methamphetamine: A Potent Dopaminergic Agent

Methamphetamine's powerful reinforcing effects are primarily mediated by its profound impact on the dopamine (DA) system. It acts as a potent agonist at the trace amine-associated receptor 1 (TAAR1), which triggers the internalization and reversal of the dopamine transporter (DAT). This action leads to a massive, non-vesicular release of dopamine from the presynaptic neuron into the synapse, while also blocking dopamine reuptake. The result is a rapid and sustained increase in extracellular dopamine concentrations, leading to intense euphoria, increased energy, and a high potential for psychological dependence.[10]

METH_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron METH Methamphetamine Vesicles Dopamine Vesicles METH->Vesicles Disrupts storage DAT Dopamine Transporter (DAT) METH->DAT Enters neuron, reverses DAT flow DA_pre Dopamine (DA) Vesicles->DA_pre Releases DA into cytoplasm Synapse Synaptic Cleft DAT->Synapse Pumps DA out DA_pre->DAT Blocks Reuptake Receptor Dopamine Receptors Synapse->Receptor High DA Concentration NIPB_Mechanism NIPB N-Isopropylbenzylamine (N-IPB) Cell Neuron NIPB->Cell Enters cell nNOS Neuronal Nitric Oxide Synthase (nNOS) Cell->nNOS Activates/Upregulates NO Nitric Oxide (NO) nNOS->NO Produces Toxicity Cellular Toxicity & Cell Death NO->Toxicity Leads to

Caption: Toxicological Mechanism of N-Isopropylbenzylamine in Neuronal Cells.

Preclinical Assessment of Abuse Potential

To objectively compare abuse liability, researchers rely on established animal models that predict a drug's rewarding and reinforcing effects in humans. Recent studies have directly compared N-IPB and METH using these paradigms.

Experimental Protocol: Intravenous Self-Administration (IVSA)

The IVSA model is the gold standard for assessing a drug's reinforcing efficacy. The causality is straightforward: if an animal will perform a specific action (e.g., press a lever) to receive a drug, the drug is considered to have reinforcing properties and thus, abuse potential. The protocol involves surgically implanting a catheter into an animal (typically a rat or mouse), which is then placed in an operant chamber with two levers. Presses on the "active" lever result in an infusion of the drug, while presses on the "inactive" lever have no consequence. The rate of active lever pressing compared to the inactive lever indicates the drug's reinforcing strength.

IVSA_Workflow cluster_phase1 Phase 1: Surgery & Recovery cluster_phase2 Phase 2: Acquisition Training cluster_phase3 Phase 3: Data Analysis Surgery Catheter Implantation (Jugular Vein) Recovery Post-Operative Recovery Period Surgery->Recovery Chamber Place animal in Operant Chamber Recovery->Chamber LeverPress Animal presses 'Active' Lever Chamber->LeverPress Inactive Press 'Inactive' Lever (No Consequence) Chamber->Inactive Infusion Receive IV Drug Infusion LeverPress->Infusion CRITERION MET Analysis Compare Active vs. Inactive Lever Presses LeverPress->Analysis Infusion->LeverPress Reinforcement Loop Conclusion Determine Reinforcing Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Intravenous Self-Administration (IVSA) Studies.

Comparative Experimental Findings

A pivotal study directly compared N-IPB and METH across several key behavioral models. [2]The results consistently show that while N-IPB is not inert, its abuse potential is substantially lower than that of methamphetamine.

Behavioral AssayMethamphetamine (METH)N-Isopropylbenzylamine (N-IPB)Conclusion
Conditioned Place Preference (CPP) Significant preference at 1 mg/kg [11][12]Significant preference at 3 mg/kg [11][12]N-IPB has rewarding properties but is less potent than METH.
Locomotor Activity Robust increase in activity and sensitization at 1 mg/kg [2][12]No effect at 1 or 3 mg/kg. Increased activity only at 10 mg/kg , with delayed and weaker sensitization. [12]N-IPB is a significantly weaker psychomotor stimulant than METH.
Intravenous Self-Administration (IVSA) Potent reinforcer at low doses.Functions as a reinforcer, but the dose-response curve is shifted right, indicating lower potency . [2]N-IPB is reinforcing, confirming abuse potential.
Behavioral Economics (Demand Elasticity) High reinforcing efficacy (animals will "work" hard for it).Lower reinforcing efficacy (demand decreases more rapidly as the "cost" increases). [13][11]N-IPB is a less effective reinforcer than METH.

These data provide a clear, quantitative picture. N-IPB does possess rewarding and reinforcing properties, confirming it has a potential for abuse. [2][11]However, across every relevant measure—potency in producing reward (CPP), psychomotor stimulation (locomotor activity), and reinforcing effectiveness (IVSA and demand analysis)—it is significantly weaker than methamphetamine. [2][13][12]

Synthesis and Conclusion

The evidence establishes a clear hierarchy of abuse potential between N-isopropylbenzylamine and methamphetamine.

  • Methamphetamine is a highly potent and effective psychostimulant with a well-established mechanism of action on the brain's dopamine system. Its rapid and robust reinforcing effects give it a very high abuse liability. [3][10]

  • N-Isopropylbenzylamine , in contrast, is a substantially weaker compound. Preclinical studies confirm that it has rewarding and reinforcing properties, and therefore a potential for abuse. [2]However, its potency and efficacy are significantly lower than methamphetamine's. [11][12]It is a much weaker psychomotor stimulant and animals will not work as hard to obtain it. [2][13] The primary public health danger of N-IPB is not its intrinsic abuse potential, which appears modest compared to METH, but its role as a deceptive adulterant. [9][13]Its presence in illicit drug samples poses a risk due to its own unique toxicity profile (nNOS activation) and the fact that it may lead users to consume more of a mixed substance to achieve a desired effect, inadvertently increasing their intake of the more dangerous methamphetamine. [14][15] For drug development professionals, this comparison underscores the critical importance of subtle structural changes on pharmacological activity. For researchers and forensic scientists, the data highlight the need for advanced analytical techniques to differentiate between these isomers, as their clinical effects and risk profiles are clearly distinct. [5][8]

References

  • Wikipedia. (n.d.). Isopropylbenzylamine. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 20). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Retrieved from [Link]

  • Lai, M., Fu, D., Li, X., Zhou, W., Shen, H., & Cui, W. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(2), e13370. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of N-Isopropylbenzylamine. Retrieved from [Link]

  • ResearchGate. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF. Retrieved from [Link]

  • Lai, M., Fu, D., Li, X., Zhou, W., Shen, H., & Cui, W. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. Addiction Biology, 29(2), e13370. Published by PubMed Central. Retrieved from [Link]

  • Quora. (2024, May 20). What is nisopropylbenzylamine?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 13). Methamphetamine. In StatPearls. Retrieved from [Link]

  • Darke, S., Kaye, S., & Lappin, J. (2022). Methamphetamine Use: A Narrative Review of Adverse Effects and Related Toxicities. Health Psychology Research, 10(3), 37943. Published by PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Methamphetamine Use: A Narrative Review of Adverse Effects and Related Toxicities. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., Wang, Y., Zhou, W., Shen, H., & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of methamphetamine (METH) and N‐isopropylbenzylamine.... Retrieved from [Link]

  • Bluelight.org. (2021, July 17). The N-Isopropylbenzylamine “myth” and developments in Drug Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, September 5). An Evaluation of the Evidence that Methamphetamine Abuse Causes Cognitive Decline in Humans. Published by PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: N-Isopropylbenzylamine vs. Methamphetamine in Chemical and Biological Contexts. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-. As a fluorinated aromatic amine, this compound requires careful handling and adherence to specific disposal pathways to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures grounded in established safety principles.

Hazard Profile and Chemical Classification

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- belongs to two critical chemical classes for waste disposal: Halogenated Organic Compounds and Amines .[1][2] Its structure suggests a hazard profile that should be treated with the utmost caution, drawing from data on structurally similar molecules. The fluorine atom necessitates its classification as a halogenated compound, which has significant cost and environmental implications for disposal.[3] The amine group imparts corrosive properties and potential toxicity.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the hazards can be reliably inferred from analogous compounds such as N-isopropylbenzylamine and other fluorinated amines.

Table 1: Inferred Hazard Profile

Hazard CategoryDescriptionRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.[4][5]N-isopropylbenzylamine, the non-fluorinated parent compound, is classified as harmful if swallowed.[4][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][5][6]The amine functional group is characteristic of corrosive materials. This is a primary hazard listed for N-isopropylbenzylamine and 3-Fluorobenzylamine.[4][5][6]
Eye Damage Causes serious eye damage.[4][5]Direct contact is likely to cause severe and potentially permanent eye damage, a common trait of corrosive amines.[4][5]
Respiratory Irritation May cause respiratory irritation; corrosive to the respiratory tract.[4][5]Inhalation of vapors or aerosols can irritate the respiratory system.[4][5]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[4]Aromatic amines and halogenated compounds can be persistent environmental toxins. Disposal into sanitary sewers is strictly prohibited.[2][7]
Combustion Byproducts Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[6]The presence of fluorine and nitrogen means that burning can create highly toxic and corrosive fumes.[6]

Core Disposal Protocol: A Step-by-Step Guide

Adherence to this protocol is mandatory to ensure safety and compliance. The fundamental principle is waste segregation . Never mix this compound with non-halogenated or other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, use a face shield in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Check glove manufacturer data for compatibility.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the waste, especially if not in solution, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3]

Step 2: Waste Segregation and Collection

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and significantly increases disposal costs.[2][3]

  • Designate a Waste Container: Select a container made of compatible material (e.g., glass or high-density polyethylene) designated exclusively for "Halogenated Organic Waste".[2]

  • Labeling: The container must be labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-" and any solvents used. Do not use abbreviations or chemical formulas.[1][8]

    • The primary hazards: "Corrosive," "Toxic," "Environmental Hazard".[3]

    • The date accumulation started.

  • Collection:

    • For liquid waste: Carefully pour the waste into the designated container using a funnel.

    • For solid waste: Use a dedicated spatula to transfer the solid waste into a designated "Halogenated Solid Waste" container.

    • Contaminated Items: Any items grossly contaminated with this chemical (e.g., pipette tips, absorbent pads from a spill) must also be placed in the solid hazardous waste container.[2]

Step 3: Container Management and Storage
  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1][3][8] This prevents the release of harmful vapors.

  • Do Not Overfill: Fill containers to no more than 80-90% of their capacity to allow for expansion.[9]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3] This area should be clearly marked.

  • Secondary Containment: The container must be stored in a secondary containment bin or tray that can hold the entire volume of the liquid in case of a leak.[3][9]

Step 4: Final Disposal
  • Contact EHS: Once the waste container is nearly full, or after a maximum of 3 months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste management service.[2][9]

  • Do Not Transport: Laboratory personnel should never attempt to transport hazardous waste outside of the laboratory.[2] Await pickup from trained EHS professionals.

  • Disposal Method: The ultimate disposal method for this type of waste will be high-temperature incineration at a licensed hazardous waste facility.[10][11] This process is necessary to destroy the halogenated organic structure safely.

Visualization of the Disposal Workflow

The following diagram illustrates the critical decision-making process for handling and disposing of waste containing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste Containing Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- ppe Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood waste_type Is waste solid or liquid? hood->waste_type liquid_waste Collect in designated 'Halogenated Liquid Waste' container. waste_type->liquid_waste Liquid solid_waste Collect in designated 'Halogenated Solid Waste' container. waste_type->solid_waste Solid labeling Ensure container is properly labeled: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms liquid_waste->labeling solid_waste->labeling storage Store sealed container in Satellite Accumulation Area with secondary containment. labeling->storage full Is container full (or stored >3 months)? storage->full full->storage No ehs Contact Environmental Health & Safety (EHS) for waste pickup. full->ehs Yes end End: Waste disposed of by licensed facility (incineration). ehs->end

Caption: Disposal workflow for Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-.

Emergency Procedures

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.[2]

  • Control & Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other inert materials (e.g., vermiculite, sand).[2] Do not use combustible materials like paper towels.

  • Cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a sealable, labeled container for disposal as "Halogenated Hazardous Waste".[2]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[2]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[12][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Decontamination of Glassware

Glassware that has been in contact with Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- must be decontaminated properly.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as "Halogenated Organic Liquid Waste".[2]

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory procedures (e.g., washing with soap and water).

By following this comprehensive guide, you can ensure the safe handling and proper disposal of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-, protecting yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Washington University in St. Louis.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • Halogenated Solvents in Laboratories. (2021, October). Temple University Environmental Health and Radiation Safety.
  • Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Safety Data Sheet: N-Isopropylbenzylamine. (2025-08-29). Merck Millipore.
  • Safety Data Sheet: N-Isopropylbenzylamine. (2025-09-01). Merck Millipore.
  • Safety Data Sheet: N-isopropylbenzylamine. (2025-08-11). Sigma-Aldrich.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo (UiO).
  • Safety Data Sheet: N-Isopropylbenzylamine. (2025-09-05). Thermo Fisher Scientific.
  • Organic solvent waste. (2025-01-13). Kemicentrum, Lund University.
  • Safety Data Sheet: N-Isopropylbenzylamine. (2024-03-25). Fisher Scientific.
  • Safety Data Sheet: Benzenemethanamine, N-methyl-. (2010-11-06). Thermo Fisher Scientific.
  • Safety Data Sheet: Benzenemethanamine, 2-amino-. (2025-04-24). Sigma-Aldrich.
  • Safety Data Sheet: 3-Fluorobenzylamine. (2010-10-23). Fisher Scientific.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Safety Data Sheet. (2021-12-24). Fisher Scientific.
  • Safety Data Sheet: N-Isopropylbenzylamine. (2024-01-23). Fisher Scientific.
  • Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki.
  • Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337.
  • N-Isopropylbenzylamine: Application, synthesis and toxicity. (2023, April 28). ChemicalBook.
  • N-(1-Methylethyl)-benzenemethanamine - Reaction / Application on synthetic works. (2019, November 27). Chem-Space.
  • N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. (2024). Addiction Biology, e13370.
  • Isopropylbenzylamine. (n.d.). In Wikipedia.
  • Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. (2025-03-20). Patsnap Eureka.
  • Benzenamine, 4-fluoro-N-(1-methylethyl)-. (n.d.). PubChem.
  • How to dispose of industrial solvents that contain F gas. (2014, December 31). GOV.UK.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency.
  • Benzenemethanamine, N-(1-methylethyl)-. (n.d.). NIST WebBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.